N,N'-Bis(acryloyl)cystamine
Description
The exact mass of the compound N,N'-Bisacrylylcystamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328582. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[2-(prop-2-enoylamino)ethyldisulfanyl]ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2/c1-3-9(13)11-5-7-15-16-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKJGIZQFBFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCSSCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209832 | |
| Record name | N,N'-Bisacrylylcystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | N,N'-Bisacrylylcystamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15760 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
60984-57-8 | |
| Record name | N,N′-Bis(acryloyl)cystamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60984-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bisacrylylcystamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060984578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60984-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bisacrylylcystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(dithiodi-2,1-ethanediyl)bis(acrylamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N'-Bis(acryloyl)cystamine (BAC) for Researchers, Scientists, and Drug Development Professionals
Introduction: N,N'-Bis(acryloyl)cystamine, commonly abbreviated as BAC, is a functionalized disulfide-containing molecule that serves as a crucial crosslinking agent in the development of redox-responsive biomaterials.[1][2] Its unique chemical structure, featuring two acryloyl groups and a central disulfide bond, allows for the formation of polymer networks that can be selectively degraded under reducing conditions, mimicking the intracellular environment. This property has positioned BAC as a key component in the design of sophisticated drug delivery systems, particularly for targeted cancer therapy.[3]
Core Properties and Specifications
This compound is a white to off-white crystalline powder.[4][5] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 60984-57-8 | [1][6] |
| Molecular Formula | C₁₀H₁₆N₂O₂S₂ | [1][6] |
| Molecular Weight | 260.38 g/mol | [1][6] |
| Melting Point | 121-125 °C | [4] |
| Solubility | Slightly soluble in water; Soluble in acetic acid (up to 50 mg/mL) | [1][4][5][7] |
| IUPAC Name | N-[2-[2-(prop-2-enoylamino)ethyldisulfanyl]ethyl]prop-2-enamide | [8] |
| Synonyms | BAC, Bis(2-acrylamidoethyl) disulfide, 2,2′-(Bisacrylamino)diethyl disulfide | [1][9][10] |
Synthesis of this compound
The synthesis of this compound typically involves the acylation of cystamine with acryloyl chloride.[4] This reaction forms amide bonds between the amine groups of cystamine and the carbonyl groups of acryloyl chloride. A general synthetic approach is performed in an organic solvent.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Cystamine dihydrochloride
-
Acryloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Cystamine Free Base: Cystamine dihydrochloride is neutralized to its free base form. Dissolve cystamine dihydrochloride in water and add a stoichiometric amount of a base like sodium hydroxide. Extract the resulting aqueous solution with an organic solvent such as dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cystamine free base.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cystamine free base and triethylamine (approximately 2.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Acryloyl Chloride: Slowly add a solution of acryloyl chloride (approximately 2.1 equivalents) in anhydrous dichloromethane to the stirred cystamine solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up:
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure and purity.
Spectroscopic Characterization
The identity and purity of synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| ~6.3 (dd) | Vinyl proton (trans to C=O) | |
| ~6.1 (dd) | Vinyl proton (geminal) | |
| ~5.6 (dd) | Vinyl proton (cis to C=O) | |
| ~3.6 (q) | -CH₂-NH- | |
| ~2.9 (t) | -S-CH₂- | |
| ~7.0 (br s) | -NH- |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) | |
| ~131 | =CH (vinyl) | |
| ~126 | =CH₂ (vinyl) | |
| ~39 | -CH₂-NH- | |
| ~38 | -S-CH₂- |
| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (amide) | |
| ~3080 | =C-H stretching (vinyl) | |
| ~1655 | C=O stretching (Amide I) | |
| ~1625 | C=C stretching (vinyl) | |
| ~1540 | N-H bending (Amide II) | |
| ~980 | =C-H bending (vinyl) |
Note: The exact chemical shifts and wavenumbers may vary slightly depending on the solvent and instrument used.
Application in Redox-Responsive Drug Delivery
The core utility of this compound in drug delivery lies in its ability to form hydrogels that are stable under normal physiological conditions but degrade in the presence of high concentrations of reducing agents like glutathione (GSH).[11] The intracellular environment of tumor cells has a significantly higher GSH concentration (2-10 mM) compared to the extracellular space (~2 µM), providing a trigger for targeted drug release.[12]
Glutathione-Mediated Degradation
The disulfide bond in BAC is susceptible to cleavage by thiols through a thiol-disulfide exchange reaction.[11] Glutathione, a tripeptide with a free thiol group, attacks the disulfide bond, leading to the formation of a mixed disulfide and the release of a free thiol. A second glutathione molecule can then react with the mixed disulfide to regenerate the original thiol and produce oxidized glutathione (GSSG). This process ultimately leads to the cleavage of the crosslinks in the hydrogel, causing its degradation and the release of the encapsulated drug.
References
- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 60984-57-8 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound | C10H16N2O2S2 | CID 100602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 60984-57-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. N,N′-ビス(アクリロイル)シスタミン - 2,2′-(ビスアクリルアミノ)ジエチルジスルフィド [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
N,N'-Bis(acryloyl)cystamine: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
N,N'-Bis(acryloyl)cystamine (BAC) is a versatile chemical compound that has garnered significant interest in various scientific fields, particularly in biochemistry, materials science, and drug delivery. Its unique structure, featuring a reducible disulfide bond at its core and reactive acryloyl groups at its termini, makes it an invaluable tool for creating stimuli-responsive materials. This technical guide provides an in-depth overview of the core chemical properties of BAC, detailed experimental protocols, and visualizations of its mechanism of action.
Core Chemical Properties
This compound is a white to off-white crystalline powder.[1][2][3] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆N₂O₂S₂ | [4][5] |
| Molecular Weight | 260.37 - 260.38 g/mol | [4][5][6] |
| Melting Point | 121-125 °C | [2][3] |
| Boiling Point (Predicted) | 538.0 ± 50.0 °C | [2][3] |
| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in acetic acid. Slightly soluble in water. | [2][3][4][6] |
| pKa (Predicted) | 13.98 ± 0.46 | [2][3] |
| Appearance | White to off-white solid/powder | [2][3][7] |
| Storage Temperature | -20°C | [2][3] |
Reactivity and Stability
The most defining feature of this compound is the presence of a disulfide bond (-S-S-) within its structure.[8] This bond is susceptible to cleavage by reducing agents, a property that is central to its functionality as a reversible cross-linker.[8] Common reducing agents used to break this bond include dithiothreitol (DTT) and glutathione (GSH).[9][10] This redox-responsive behavior allows for the controlled degradation of materials cross-linked with BAC.[8] The molecule is generally stable under standard conditions but is incompatible with strong oxidizing agents.[2][3][4] Hazardous polymerization may occur under certain conditions.[11]
The acryloyl groups at both ends of the molecule are reactive towards free radicals, enabling BAC to participate in polymerization reactions. This allows for its incorporation into polymer networks, most notably polyacrylamide gels.[3][4][8]
Mechanism of Reductive Degradation
The key functionality of BAC in responsive materials is its ability to be cleaved by reducing agents. This process breaks the cross-links within a polymer network, leading to the dissolution or degradation of the material. This mechanism is particularly relevant in biological systems where higher concentrations of reducing agents like glutathione are found, such as within cancer cells.[12]
Caption: Reductive cleavage of the disulfide bond in BAC.
Experimental Protocols
Synthesis of this compound-based Nanohydrogels
This protocol describes a general method for the synthesis of reduction-sensitive nanohydrogels using BAC as both a monomer and a cross-linker via distillation-precipitation polymerization.[13][14]
Materials:
-
This compound (BAC)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous ethanol
Procedure:
-
Dissolve 75 mg (0.29 mmol) of this compound and 11 mg (0.067 mmol) of AIBN in 40 mL of anhydrous ethanol in a round-bottom flask.
-
Agitate the mixture using ultrasonic agitation for 10 minutes to ensure complete dissolution.
-
Heat the reaction mixture to 83°C in a water bath.
-
Maintain this temperature for 30 minutes.
-
Continue the reaction until approximately 18 mL of ethanol has been distilled from the reaction mixture.
-
The resulting suspension contains the this compound nanohydrogels.
Caption: Workflow for nanohydrogel synthesis.
Reductive Degradation Assay of BAC-crosslinked Hydrogels
This protocol outlines a method to monitor the reductive degradation of hydrogels cross-linked with this compound.
Materials:
-
Lyophilized BAC-crosslinked nanohydrogels
-
Phosphate buffer solution (PBS, pH 7.4)
-
Reducing agent (e.g., Glutathione (GSH) or Dithiothreitol (DTT), 10 mM)
-
Shaking incubator
-
UV-visible spectrophotometer
Procedure:
-
Disperse 4 mg of lyophilized nanohydrogels in 10 mL of PBS (pH 7.4).
-
Prepare separate samples with and without the addition of the reducing agent (10 mM GSH or DTT).
-
Place the mixtures in a shaking incubator at 37°C with agitation (150 rpm).
-
At predetermined time points, collect an 80 µL aliquot from each solution.
-
Measure the transmittance of the collected aliquots at 630 nm using a UV-visible spectrophotometer. An increase in transmittance indicates degradation of the nanohydrogels.[13]
Applications in Research and Development
This compound is a key component in a variety of applications, primarily due to its reversible cross-linking capabilities.
-
Polyacrylamide Gel Electrophoresis (PAGE): BAC is used as a reversible cross-linker for polyacrylamide gels, which simplifies the isolation of macromolecules like DNA after separation.[3][4][15] The gel can be dissolved by adding a reducing agent, allowing for easy recovery of the separated molecules.[15]
-
Drug Delivery Systems: The reduction-sensitive nature of BAC makes it an ideal candidate for creating "smart" drug delivery vehicles, such as nanohydrogels.[13][14] These carriers can be designed to release their therapeutic payload in environments with high concentrations of reducing agents, such as the intracellular environment of cancer cells.[10][12][14]
-
Tissue Engineering: The ability to control the degradation of BAC-crosslinked hydrogels makes them suitable for use as scaffolds in tissue engineering, where the scaffold can be designed to degrade as new tissue is formed.[16]
-
Sensors and Actuators: The stimuli-responsive properties of materials containing BAC are being explored for the development of novel sensors and actuators that respond to changes in the redox environment.[8]
Safety and Handling
This compound is classified as an irritant.[7] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][11][17] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[17][18] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][17] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][17]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 60984-57-8 [m.chemicalbook.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 60984-57-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | C10H16N2O2S2 | CID 100602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Understanding the Degradation of Core-Shell Nanogels Using Asymmetrical Flow Field Flow Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. activityinsight.pace.edu [activityinsight.pace.edu]
- 13. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduction-sensitive N, N'-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N,N′-Bis(acryloyl)cystamine BioReagent,electrophoresis 60984-57-8 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. N,N′-ビス(アクリロイル)シスタミン BioReagent, suitable for electrophoresis | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to N,N'-Bis(acryloyl)cystamine (CAS: 60984-57-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(acryloyl)cystamine (BAC), a disulfide-containing crosslinking agent, is a critical component in the development of advanced, stimuli-responsive biomaterials. Its unique redox-sensitive disulfide bond allows for the creation of hydrogels and nanocarriers that can be degraded in specific reducing environments, such as the intracellular milieu of cancer cells. This targeted degradation mechanism makes BAC a valuable tool for the controlled release of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its use in drug delivery systems. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate its application in research and development.
Core Properties of this compound
This compound is a white crystalline powder.[1] Its key feature is the presence of a disulfide bond, which can be cleaved by reducing agents, and two terminal acryloyl groups that enable polymerization.
| Property | Value | Reference |
| CAS Number | 60984-57-8 | [2] |
| Molecular Formula | C10H16N2O2S2 | [2] |
| Molecular Weight | 260.38 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 121-125 °C | [1] |
| Solubility | Soluble in acetic acid, slightly soluble in water. | [1][2] |
| Storage Temperature | -20°C | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of cystamine dihydrochloride with acryloyl chloride in a basic aqueous solution.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a representative procedure for the synthesis of N,N'-cystamine bisacrylamide (CBA).[4]
Materials:
-
Cystamine dihydrochloride
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Ice bath
Procedure:
-
Prepare a solution of cystamine dihydrochloride (e.g., 2.5 g in 15 mL of water).
-
Cool the solution in an ice bath with continuous stirring.
-
Simultaneously, add dropwise a solution of acryloyl chloride in dichloromethane (e.g., 3.3 mL in a 1:1 v/v ratio with DCM) and a concentrated aqueous solution of NaOH (e.g., 4.4 mL of 0.4 g/mL solution).
-
Continue the reaction under stirring in the ice bath for 6 hours.
-
After the reaction is complete, dilute the mixture with water.
-
Extract the product with dichloromethane.
-
The organic phases are combined and the solvent is removed to yield the this compound product.
A reported yield for this synthesis is approximately 85%.[4]
Synthesis Reaction Diagram
Caption: Reaction scheme for the synthesis of this compound.
Applications in Redox-Responsive Drug Delivery
The primary application of this compound in the biomedical field is as a crosslinker for the fabrication of redox-responsive hydrogels and nanocarriers for targeted drug delivery. The disulfide bond in the BAC structure is stable in physiological conditions but can be cleaved in reducing environments, such as the high glutathione (GSH) concentrations found within cancer cells.[5] This targeted degradation allows for the on-demand release of encapsulated therapeutic agents.
Experimental Protocol: Preparation of a Redox-Responsive Nanohydrogel
This protocol is based on the synthesis of a nanohydrogel using a disulfide-containing monomer/crosslinker via distillation-precipitation polymerization.[6]
Materials:
-
This compound (or a similar disulfide-containing monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous ethanol
-
Ultrasonic agitator
-
Heating/distillation apparatus
Procedure:
-
Dissolve this compound (e.g., 75 mg, 0.22 mmol) and AIBN (e.g., 11 mg, 0.067 mmol) in anhydrous ethanol (e.g., 40 mL) with the aid of ultrasonic agitation for 10 minutes.
-
Heat the reaction mixture to 83°C in a water bath and maintain this temperature for 30 minutes.
-
Continue the reaction, allowing for the distillation of a portion of the ethanol (e.g., until about 18 mL has been removed).
-
The resulting nanohydrogel suspension can be purified by repeated centrifugation and redispersion.
Workflow for Hydrogel-Based Drug Delivery
Caption: General workflow for utilizing this compound-based hydrogels in drug delivery.
Quantitative Data on Drug Loading and Release
| Parameter | Drug | Carrier System | Value | Reference |
| Drug Loading Capacity | Paclitaxel | NBACA Nanohydrogel | Up to 24.81% | [6] |
| Entrapment Efficiency | Paclitaxel | NBACA Nanohydrogel | Up to 41.06% | [6] |
| Drug Release (24h) | Paclitaxel | NBACA Nanohydrogel | ~80% (in reducing environment) | [7] |
| Drug Loading Capacity | Doxorubicin | GCMCS-FA-DOX Nanoparticles | 15.6 ± 0.12% | [8] |
| Entrapment Efficiency | Doxorubicin | GCMCS-FA-DOX Nanoparticles | 94.77 ± 0.83% | [8] |
| Drug Release (24h) | Bovine Serum Albumin | P8K Hydrogel | >80% (passive diffusion) | [9] |
| IC50 (HeLa cells) | DOX-loaded nanogels | BISS-crosslinked pNIPA nanogel | 0.51 µM | [10] |
| IC50 (HeLa cells) | Free DOX | - | 0.83 µM | [10] |
Note: NBACA (N,N'-bis(acryloyl) cystinamide) and BISS (acryloyl derivative of cystine) are structurally similar to BAC and are used here as representative examples of disulfide-based crosslinkers.
Mechanism of Action: Glutathione-Mediated Degradation
The targeted drug release from this compound-crosslinked carriers is primarily triggered by the high intracellular concentration of glutathione (GSH). GSH is a tripeptide that acts as a major cellular antioxidant and is found in significantly higher concentrations in cancer cells compared to normal cells.[5] The thiol group of GSH can reduce the disulfide bond in BAC, leading to the degradation of the hydrogel matrix and the subsequent release of the encapsulated drug.
The degradation of these hydrogels is a two-step process:
-
Swelling: Partial cleavage of the disulfide crosslinks leads to a decrease in crosslinking density and subsequent swelling of the hydrogel.
-
Erosion: Complete cleavage of the disulfide bonds results in the dissolution of the polymer chains and the release of the therapeutic payload.[5]
The rate of degradation and drug release can be modulated by the concentration of the reducing agent.[5]
Signaling Pathway: Glutathione-Triggered Drug Release
Caption: Logical diagram of glutathione-triggered degradation and drug release.
Conclusion
This compound is a versatile and indispensable crosslinking agent for the development of sophisticated, redox-responsive biomaterials. Its ability to form degradable hydrogels and nanocarriers that respond to the unique biochemical cues of the tumor microenvironment offers significant potential for improving the efficacy and safety of cancer therapies. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this remarkable molecule. Further research into tuning the degradation kinetics and exploring synergistic therapeutic combinations will continue to expand the utility of this compound-based platforms in medicine.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 60984-57-8 [chemicalbook.com]
- 3. N,N′ 双(丙烯酰)胱胺 BioReagent, suitable for electrophoresis | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. activityinsight.pace.edu [activityinsight.pace.edu]
- 6. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N'-Bis(acryloyl)cystamine molecular weight and formula
An In-depth Technical Guide on N,N'-Bis(acryloyl)cystamine
This guide provides essential technical data on this compound, a reversible cross-linking agent. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize this compound in their experimental workflows.
Core Molecular Data
This compound is a chemical compound frequently used in molecular biology and biochemistry. A summary of its fundamental molecular properties is presented below.
| Property | Value |
| Molecular Formula | C10H16N2O2S2[1][2][3] |
| Molecular Weight | 260.38 g/mol [1][3][4][5][6] |
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the chemical compound and its key molecular identifiers.
Caption: Relationship between this compound and its properties.
References
- 1. This compound | 60984-57-8 [chemicalbook.com]
- 2. This compound | C10H16N2O2S2 | CID 100602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 60984-57-8 [m.chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. N,N′ 双(丙烯酰)胱胺 - 2,2′-二乙基二硫 [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of N,N'-Bis(acryloyl)cystamine from Cystamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(acryloyl)cystamine (BACA) is a key bifunctional crosslinking agent extensively utilized in the development of redox-responsive biomaterials. Its central disulfide bond allows for controlled degradation in response to reducing environments, such as those found intracellularly, making it an invaluable component in targeted drug delivery systems and tissue engineering scaffolds. This technical guide provides a comprehensive overview of the synthesis of BACA from cystamine, detailing the experimental protocol, presenting key quantitative data, and illustrating the reaction pathway and its application in drug delivery through clear visualizations.
Introduction
The synthesis of stimuli-responsive polymers has garnered significant attention in biomedical research. Among these, materials that respond to changes in redox potential are particularly promising for applications such as targeted drug delivery to cancer cells, which exhibit elevated levels of reducing agents like glutathione (GSH).[1] this compound, with its readily cleavable disulfide linkage, serves as a critical building block for creating such intelligent materials. The acrylamide functional groups allow for its incorporation into polymer chains via polymerization. This document outlines a standard laboratory procedure for the synthesis of BACA, starting from the readily available precursor, cystamine.
Synthesis of this compound
The synthesis of this compound involves the acylation of cystamine with acryloyl chloride. A common and effective method is the Schotten-Baumann reaction, which is performed in a two-phase system to facilitate the reaction and neutralize the hydrochloric acid byproduct.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Cystamine Dihydrochloride | C₄H₁₄Cl₂N₂S₂ | 225.21 | 0.025 | 5.630 g |
| Acryloyl Chloride | C₃H₃ClO | 90.51 | 0.05 | 4.526 g |
| Sodium Hydroxide | NaOH | 40.00 | 0.1 | 4.0 g |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 5 mL |
| Water | H₂O | 18.02 | - | 25 mL + 10 mL |
Table 2: Product Characterization
| Property | Value |
| Appearance | White crystalline powder |
| Melting Point | 121-125 °C[2] |
| Solubility | Soluble in acetic acid, slightly soluble in water.[3] |
| Purity | ≥98% |
Table 3: Spectroscopic Data
| Technique | Observed Peaks/Shifts (δ) |
| ¹H NMR | The ¹H NMR spectrum of a similar compound, N,N'-bis(acryloyl) cystinamide, shows characteristic signals for N-H protons in amide groups around 8.4, 7.5, and 7.2 ppm, and C-H protons in the C=C bonds at 6.3, 6.1, and 5.6 ppm.[1] Similar peaks would be expected for BACA. |
| ¹³C NMR | For N,N'-bis(acryloyl) cystinamide, peaks are observed at δ 172.0, 164.9, 131.8, 126.1, 52.2, 41.2.[1] |
| FTIR | The FTIR spectra for the related N,N'-bis(acryloyl) cystinamide show a typical amide band at 1656.4 cm⁻¹ and peaks at 1625.8 cm⁻¹, 1311.5 cm⁻¹, 961.4 cm⁻¹, and 803.9 cm⁻¹ corresponding to C=C stretching and C-H bending vibrations on the C=C bond.[1] |
Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of this compound.[4]
Materials and Equipment
-
Cystamine dihydrochloride
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Heptane
-
Four-necked 250-mL flask
-
Stirrer
-
Thermometer
-
Two dripping funnels
-
Standard laboratory glassware
-
Rotary evaporator
-
Ice bath
Synthesis Procedure
-
Preparation of Reactant Solution: Dissolve 5.630 g (0.025 mol) of cystamine dihydrochloride in 25 mL of water in a four-necked 250-mL flask equipped with a mechanical stirrer, a thermometer, and two dripping funnels.
-
Cooling: Cool the flask and its contents to 0°C using an ice bath.
-
Simultaneous Addition of Reagents: Prepare a solution of 4.526 g (0.05 mol) of acryloyl chloride in 5 mL of dichloromethane and a solution of 4.0 g (0.1 mol) of NaOH in 10 mL of water. Add both solutions simultaneously and dropwise to the stirred cystamine dihydrochloride solution over a period of more than 1 hour. Maintain the reaction temperature at 0°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for at least 6 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and heptane (1:2 by volume).
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add heptane until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the white crystalline product by filtration and dry it under a vacuum.
-
Application in Redox-Responsive Drug Delivery
This compound is a cornerstone in the design of hydrogels and nanoparticles for redox-responsive drug delivery. The disulfide bond in the BACA crosslinker is stable in the bloodstream but is cleaved in the presence of high concentrations of reducing agents like glutathione, which is abundant inside cancer cells.[1][5] This selective degradation leads to the disassembly of the drug carrier and the release of the encapsulated therapeutic agent at the target site.
Experimental Workflow: Redox-Responsive Drug Release
The following diagram illustrates the workflow for a typical in vitro drug release study using a BACA-crosslinked nanocarrier.
Caption: Workflow for a drug release study.
Signaling Pathway: Intracellular Drug Release
While not a classical signaling pathway, the mechanism of drug release from BACA-containing carriers is a stimulus-response pathway triggered by the intracellular redox environment.
References
- 1. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 044132.14 [thermofisher.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
N,N'-Bis(acryloyl)cystamine: A Technical Guide to Solubility in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Bis(acryloyl)cystamine (BAC), a key disulfide-containing crosslinking agent. Understanding its solubility is critical for its effective application in hydrogel formulation, drug delivery systems, and other areas of biomedical research. This document summarizes available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the logical relationships of its solubility profile.
Core Concepts: Solubility Profile of this compound
This compound is a bifunctional monomer utilized in polymerization reactions to form crosslinked polymer networks. Its central disulfide bond imparts redox-responsiveness to the resulting materials, making it a valuable component in the design of smart biomaterials. The solubility of BAC is a crucial parameter that dictates its handling, formulation, and reaction kinetics.
Based on available data, BAC exhibits limited solubility in aqueous solutions and greater solubility in certain organic solvents. This differential solubility is a key consideration for its use in various polymerization techniques and formulation strategies.
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility of this compound in water and selected organic solvents.
| Solvent | Type | Solubility | Temperature (°C) |
| Water | Aqueous | Slightly Soluble[1] | Not Specified |
| Acetic Acid | Organic (Polar Protic) | 50 mg/mL[2][3][4][5][6] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Organic (Polar Aprotic) | Soluble[7] | Not Specified |
| Dimethylformamide (DMF) | Organic (Polar Aprotic) | Soluble[7] | Not Specified |
Note: "Slightly soluble" and "soluble" are qualitative descriptions. For many applications, precise quantitative determination of solubility in the solvent system of interest is recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility, adapted from the widely used shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (powder)
-
Solvent of interest (e.g., water, DMSO, ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to sediment.
-
To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed until a clear supernatant is obtained.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method or another appropriate quantitative technique. A standard calibration curve should be prepared to accurately determine the concentration.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from analysis) × (Dilution factor)
-
Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Logical Relationship of Solubility
The solubility of this compound is governed by its molecular structure, which includes both polar amide groups and a less polar disulfide-containing backbone. This dual nature influences its interaction with different types of solvents. The following diagram illustrates the general solubility trends.
Caption: Solubility trends of this compound in different solvent classes.
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 60984-57-8 [chemicalbook.com]
- 3. This compound CAS#: 60984-57-8 [m.chemicalbook.com]
- 4. This compound, Electrophoresis Reagent, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 60984-57-8 [amp.chemicalbook.com]
- 7. CAS 60984-57-8: N,N′-Bis(acryloyl)cystamine | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to N,N'-Bis(acryloyl)cystamine as a Redox-Responsive Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(acryloyl)cystamine (BAC) is a versatile crosslinking agent that has garnered significant attention in the fields of polymer chemistry, materials science, and particularly in the design of advanced drug delivery systems.[1] Its unique chemical structure, which features a disulfide bond at its core flanked by two acrylamide functionalities, imparts redox-sensitive properties to the polymeric networks it forms.[1][2] This guide provides a comprehensive overview of the mechanism of action of BAC as a crosslinker, its synthesis, and its application in the development of stimuli-responsive biomaterials. The content herein is intended to serve as a technical resource for researchers and professionals engaged in the development of novel therapeutic carriers and functional polymers.
The primary advantage of incorporating BAC into polymer matrices lies in the reversible nature of the disulfide bond.[1] This bond is stable under normal physiological conditions but can be readily cleaved in a reducing environment, such as that found within the intracellular milieu of cancer cells where the concentration of glutathione (GSH) is significantly elevated.[3][4] This targeted degradation mechanism makes BAC an ideal candidate for the fabrication of "smart" drug delivery vehicles that can release their therapeutic payload specifically at the site of action, thereby enhancing efficacy and minimizing off-target side effects.[4][5][6]
Mechanism of Action
The core of BAC's functionality as a redox-responsive crosslinker is the disulfide (-S-S-) bond. During polymerization, the vinyl groups of the acrylamide moieties participate in the formation of polymer chains, while the cystamine core containing the disulfide bond acts as a bridge, or crosslink, between these chains. This creates a three-dimensional network structure, such as a hydrogel or a crosslinked nanoparticle.[1][7]
The cleavage of this disulfide bond is the key to the stimuli-responsive behavior. In the presence of a reducing agent, such as glutathione (GSH) or dithiothreitol (DTT), the disulfide bond is reduced to two thiol groups (-SH).[3] This breakage of the crosslinks leads to the degradation of the polymer network, resulting in the disassembly of the material and the release of any encapsulated molecules.[3][8]
The intracellular environment of tumor cells is characterized by a significantly higher concentration of GSH (2-10 mM) compared to the extracellular space (2-10 µM).[3] This differential provides a targeted trigger for the degradation of BAC-crosslinked materials and the subsequent release of anticancer drugs directly within the cancer cells.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on BAC-crosslinked materials, providing insights into their physicochemical properties and performance in drug delivery applications.
| Parameter | Value | Experimental Conditions | Reference |
| Drug Loading Capacity (Paclitaxel) | High | NBACA nanohydrogel | [8] |
| Drug Release (Paclitaxel) | ~80% within 24 h | In presence of reducing agent | [8] |
| Nanoparticle Size | 40 - 200 nm | Dynamic Light Scattering (DLS) | [9][10] |
| Degradation Time (Nanohydrogels) | ~50% transmittance increase in 15 min | In presence of DTT (10 mM) | [8] |
| Degradation Time (Nanohydrogels) | Significant transmittance increase after 2 h | In presence of GSH (10 mM) | [8] |
| Disulfide Bond Concentration in Microgel | 50 - 70 mM | Estimated from degradation with 91.8 mM GSH | [3] |
| Cytotoxicity (DOX-loaded nanogels) | IC50 = 0.51 µM (HeLa cells) | Compared to free DOX (IC50 = 0.83 µM) | [9][10] |
| Drug Encapsulation Efficiency (DOX) | 94.77 ± 0.83% | GCMCS-FA-DOX nanoparticles | [11] |
| Drug Loading Capacity (DOX) | 15.6 ± 0.12% | GCMCS-FA-DOX nanoparticles | [11] |
Experimental Protocols
Synthesis of this compound (BAC)
A common method for synthesizing BAC involves the reaction of cystamine dihydrochloride with acryloyl chloride.[12]
Materials:
-
Cystamine dihydrochloride
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Distilled water
Procedure:
-
Dissolve cystamine dihydrochloride in a solution of NaOH.
-
Separately, prepare a solution of acryloyl chloride in DCM.
-
Add the acryloyl chloride solution dropwise to the cystamine dihydrochloride solution with constant stirring.
-
Allow the reaction to proceed for a specified time, often several hours.
-
The resulting precipitate (BAC) is then filtered, washed with distilled water and DCM, and dried under vacuum.
Preparation of BAC-Crosslinked Nanohydrogels
Redox-responsive nanohydrogels can be synthesized using BAC as a crosslinker via precipitation polymerization.[8]
Materials:
-
Monomer (e.g., N-isopropylacrylamide)
-
This compound (BAC)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Anhydrous ethanol)
Procedure:
-
Dissolve the monomer, BAC, and AIBN in the chosen solvent.
-
Subject the solution to ultrasonic agitation to ensure homogeneity.
-
Heat the reaction mixture to the polymerization temperature (e.g., 83°C) and maintain for a set duration (e.g., 30 minutes).[8]
-
The polymerization is often carried out under a nitrogen atmosphere to prevent inhibition by oxygen.
-
The resulting nanohydrogel suspension is then purified, for example, by dialysis against deionized water to remove unreacted monomers and initiator.
-
The purified nanohydrogels can be collected by centrifugation and lyophilized for storage.
Characterization of BAC-Crosslinked Materials
A thorough characterization is crucial to understand the properties of the synthesized materials.
-
Size and Morphology: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution of nanoparticles.[9][10] Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide information on the morphology and internal structure.[9][10]
-
Chemical Structure: Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the chemical structure and the successful incorporation of BAC into the polymer network.[11][13]
-
Swelling Behavior: For hydrogels, the swelling ratio is determined by measuring the weight of the hydrogel in its swollen and dry states.[14]
-
Redox-Responsiveness: The degradation of the material in response to reducing agents is monitored by techniques such as UV-vis spectrophotometry (measuring transmittance changes) or by observing changes in size and morphology using DLS and microscopy.[3][8]
Signaling Pathway for Intracellular Drug Release
The targeted drug release from BAC-crosslinked carriers in cancer cells is primarily triggered by the high intracellular concentration of glutathione (GSH). This process can be visualized as a signaling pathway where the presence of the carrier within the cell initiates a cascade of events leading to drug release and therapeutic action.
Conclusion
This compound is a powerful tool in the design of advanced, stimuli-responsive materials. Its inherent redox sensitivity, conferred by the cleavable disulfide bond, allows for the development of intelligent drug delivery systems that can respond to the unique biochemical cues of the tumor microenvironment.[4][15] This targeted approach holds immense promise for improving the therapeutic index of anticancer drugs by increasing their concentration at the tumor site while minimizing systemic toxicity. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the full potential of BAC in their respective fields. Further innovations in the design and application of BAC-crosslinked materials are anticipated to lead to the development of more effective and safer therapeutic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. activityinsight.pace.edu [activityinsight.pace.edu]
- 4. researchgate.net [researchgate.net]
- 5. Redox-responsive, core-crosslinked degradable micelles for controlled drug release - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Redox-responsive, core-cross-linked micelles capable of on-demand, concurrent drug release and structure disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible Inter- and Intra-Microgel Cross-Linking using Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Disulfide Bond Cleavage in N,N'-Bis(acryloyl)cystamine-Crosslinked Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the disulfide bond cleavage in N,N'-Bis(acryloyl)cystamine (BACA), a critical mechanism for the design and function of redox-responsive biomaterials. BACA is a commercially available crosslinker widely utilized in the synthesis of hydrogels and nanogels for controlled drug delivery.[1][2] The presence of a disulfide bond in its structure imparts sensitivity to reducing environments, enabling the triggered release of therapeutic agents in specific biological contexts, such as the cytoplasm of cancer cells which have elevated concentrations of glutathione (GSH).[3][4]
This document details the reagents, conditions, and kinetics of this cleavage process, primarily within the context of BACA-crosslinked polymer networks, which is its most common application. Experimental protocols for inducing and monitoring this process are provided, along with quantitative data from various studies.
Mechanism of Disulfide Bond Cleavage
The core of BACA's functionality lies in its central disulfide (-S-S-) bond. This covalent bond can be cleaved by reducing agents through a thiol-disulfide exchange reaction. Common reducing agents used to trigger this cleavage are dithiothreitol (DTT) and glutathione (GSH).[3][4] The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and a thiol. In the presence of excess reducing agent, the disulfide bonds are completely reduced to their constituent thiols, leading to the breakdown of the crosslinked network.
Quantitative Data on Hydrogel Degradation via BACA Cleavage
The cleavage of disulfide bonds in BACA-crosslinked hydrogels leads to the degradation of the polymer matrix. The rate and extent of this degradation are influenced by the type and concentration of the reducing agent, pH, and temperature. The following tables summarize quantitative data from studies on the degradation of BACA-containing hydrogels.
Table 1: Reductive Agents and Conditions for BACA-Crosslinked Hydrogel Degradation
| Polymer System | Reducing Agent | Concentration | pH | Temperature (°C) | Observations |
| Poly(acrylamide-acrylonitrile) microgels | DTT | 100 mM | 7.5 | Not specified | Immediate and complete degradation of microgels observed by confocal microscopy.[1] |
| Poly(acrylamide-acrylonitrile) microgels | GSH | 128 mM | 7.5 | Not specified | Immediate and complete degradation of microgels observed by confocal microscopy.[1] |
| N,N'-Bis(acryloyl) cystinamide nanohydrogels | DTT | 10 mM | 7.4 | 37 | Rapid degradation, with a 50% increase in transmittance of the nanohydrogel suspension within 15 minutes.[4] |
| N,N'-Bis(acryloyl) cystinamide nanohydrogels | GSH | 10 mM | 7.4 | 37 | Slower degradation compared to DTT, with a significant increase in transmittance after 2 hours.[4] |
| Poly(N-isopropylacrylamide) nanogels | GSH | 10 mM (0.01M) | Not specified | Not specified | Reduction of disulfide bonds and degradation of nanogel particles observed by SEM and TEM.[5] |
| Poly(methacrylic acid-co-PEGMA) nanogel | GSH | Not specified | Not specified | Not specified | Glutathione-sensitive release of anticancer drugs from the nanogel.[6] |
Table 2: Drug Release from BACA-Crosslinked Hydrogels Triggered by Disulfide Cleavage
| Polymer System | Drug | Reducing Agent | Concentration | pH | Temperature (°C) | Drug Release Profile |
| N,N'-Bis(acryloyl) cystinamide nanohydrogels | Paclitaxel (PTX) | DTT or GSH | 10 mM | 7.4 | 37 | Approximately 80% of PTX released within 24 hours in the presence of a reducing agent, compared to 25% without.[7] |
| Poly(N-isopropylacrylamide) nanogels | Doxorubicin (DOX) | GSH | 10 mM (0.01M) | Not specified | 37 | Enhanced drug release under conditions mimicking those in cancer cells.[5][8] |
| Spiropyran-based composite nanogels | Doxorubicin (DOX) | Reducing agent | 4 mM | 6.0 | Not specified | Controlled release over 24 hours, with more efficient release under triple stimulation (NIR light, pH 6, and reducing agent).[9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the disulfide bond cleavage in BACA-crosslinked hydrogels.
Protocol 1: Monitoring Hydrogel Degradation by UV-Visible Spectrophotometry
This protocol is adapted from a study on the reductive degradation of N,N'-Bis(acryloyl) cystinamide (NBACA) nanohydrogels.[4]
Objective: To monitor the degradation of BACA-crosslinked nanohydrogels in the presence of a reducing agent by measuring the change in transmittance of the hydrogel suspension.
Materials:
-
Lyophilized BACA-crosslinked nanohydrogels
-
Phosphate buffer solution (PBS, pH 7.4)
-
Reducing agent solution (e.g., 10 mM DTT or 10 mM GSH in PBS)
-
Shaking bed
-
UV-visible spectrophotometer
Procedure:
-
Disperse a known amount of lyophilized nanohydrogels (e.g., 4 mg) in a specific volume of PBS (e.g., 10 mL).
-
Divide the suspension into two groups: a control group without a reducing agent and an experimental group with a reducing agent.
-
To the experimental group, add the reducing agent to a final concentration of 10 mM.
-
Place both the control and experimental mixtures in a shaking bed at 37°C with gentle agitation (e.g., 150 rpm).
-
At predetermined time points, collect an aliquot (e.g., 80 µL) from each mixture.
-
Measure the transmittance of the collected aliquots using a UV-visible spectrophotometer at a wavelength of 630 nm.
-
Plot the transmittance as a function of time to determine the degradation kinetics. An increase in transmittance indicates the degradation of the nanohydrogels.[4]
Protocol 2: In Vitro Drug Release Study
This protocol is based on the evaluation of paclitaxel release from BACA-crosslinked nanohydrogels.[4]
Objective: To evaluate the release of a drug from BACA-crosslinked nanohydrogels under different reducing conditions.
Materials:
-
Drug-loaded, lyophilized BACA-crosslinked nanohydrogels
-
PBS (pH 7.4)
-
Sodium dodecyl sulfate (SDS)
-
Reducing agent solution (e.g., 10 mM DTT or 10 mM GSH in PBS)
-
Dialysis bags (MWCO = 3500 Da)
-
Shaking incubator
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Disperse a known amount of drug-loaded nanohydrogels (e.g., 10 mg) in a specific volume of PBS (e.g., 10 mL) containing a surfactant like SDS (e.g., 1.2 mM) to maintain sink conditions.
-
Transfer the sample dispersion into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (e.g., 150 mL) with or without the reducing agent (e.g., 10 mM GSH or DTT).
-
Gently shake the entire setup (e.g., 160 rpm) at 37°C.
-
At predetermined time intervals, withdraw a small volume of the release medium (e.g., 2 mL) from the external buffer.
-
Replenish the volume of the release medium with an equal volume of fresh buffer to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method.
-
Calculate the cumulative drug release as a percentage of the total drug loaded and plot it against time.
Visualizations
The following diagrams illustrate key workflows and concepts related to the disulfide bond cleavage in BACA-crosslinked systems.
Caption: Experimental workflow for assessing reductive cleavage.
Caption: Triggered drug release in a cancer cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Reversible Inter- and Intra-Microgel Cross-Linking using Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. activityinsight.pace.edu [activityinsight.pace.edu]
- 4. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutathione-Induced Structural Transform of Double-Cross-Linked PEGylated Nanogel for Efficient Intracellular Anticancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. NIR light, pH, and redox-triple responsive nanogels for controlled release - Soft Matter (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Redox-Responsive Polymers Utilizing N,N'-Bis(acryloyl)cystamine for Advanced Drug Delivery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Redox-responsive polymers have emerged as a highly promising class of "smart" biomaterials for targeted drug delivery, particularly in the context of oncology. These polymers are engineered to undergo conformational or chemical changes in response to the unique redox gradients found in specific physiological environments, such as the elevated glutathione (GSH) levels characteristic of the intracellular milieu of cancer cells. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of redox-responsive polymers, with a specific focus on the use of N,N'-Bis(acryloyl)cystamine (BACy) as a disulfide-containing crosslinker. Detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows are presented to equip researchers and drug development professionals with the foundational knowledge to harness this technology for next-generation therapeutic systems.
Introduction: The Rationale for Redox-Responsive Drug Delivery
The tumor microenvironment (TME) presents a unique set of physiological conditions that can be exploited for targeted drug delivery. One of the most significant distinctions between the intracellular and extracellular environments, and between cancerous and healthy cells, is the redox potential. The concentration of glutathione (GSH), a tripeptide with a free thiol group, is significantly higher inside cells (approximately 1-10 mM) compared to the extracellular space (around 2-20 µM). This steep redox gradient is a key stimulus for the design of drug delivery systems that can selectively release their therapeutic payload within target cells, thereby enhancing efficacy and minimizing off-target toxicity.
This compound (BACy) is a commercially available crosslinking agent that contains a disulfide bond. This disulfide linkage is stable in the low-GSH extracellular environment but is susceptible to cleavage by the high intracellular concentrations of GSH. By incorporating BACy into a polymer matrix, it is possible to create nanoparticles, hydrogels, and other drug carriers that disassemble and release their cargo upon entering a cancer cell.
Synthesis of this compound-Based Polymers
The synthesis of redox-responsive polymers using BACy typically involves the copolymerization of a primary monomer with BACy acting as a crosslinker. A popular and effective method for achieving controlled polymerization is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is crucial for reproducible drug delivery performance.
Synthesis of this compound (BACy)
While BACy is commercially available, a general synthesis protocol is provided below for researchers who may need to synthesize it in-house. This protocol is adapted from the synthesis of similar acrylamide-based monomers.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve cystamine dihydrochloride in a 0.2 M NaOH solution in a beaker.
-
Preparation of Acryloyl Chloride Solution: In a separate beaker, prepare a solution of acryloyl chloride in an organic solvent such as dichloromethane (DCM).
-
Reaction: Slowly add the acryloyl chloride solution dropwise to the cystamine dihydrochloride solution while stirring vigorously. The reaction is typically carried out at a low temperature (e.g., 0-4 °C) to control the reaction rate and minimize side reactions.
-
Stirring: Allow the reaction to proceed with continuous stirring for several hours at room temperature.
-
Purification: The resulting precipitate (this compound) is collected by filtration, washed extensively with distilled water and DCM to remove unreacted starting materials and byproducts, and then dried under vacuum.
RAFT Polymerization of BACy-Crosslinked Nanoparticles
This protocol outlines the synthesis of redox-responsive nanoparticles using RAFT polymerization with an acrylic monomer and BACy as a crosslinker.
Experimental Protocol: RAFT Polymerization
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the chosen monomer (e.g., N-isopropylacrylamide for thermo-responsive particles), the RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), the initiator (e.g., AIBN), and this compound (as the crosslinker) in a suitable solvent (e.g., 1,4-dioxane or a water/ethanol mixture).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified reaction time (e.g., 6-24 hours).
-
Quenching: Stop the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by centrifugation or filtration and wash it multiple times with the non-solvent to remove unreacted monomers and initiator fragments.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Characterization of Redox-Responsive Polymers
A thorough characterization of the synthesized polymers is essential to ensure they possess the desired properties for drug delivery applications.
Physicochemical Properties
| Parameter | Technique | Typical Values for BACy-based Nanoparticles |
| Number Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.1 - 1.5 |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 50 - 200 nm[1] |
| Zeta Potential | Dynamic Light Scattering (DLS) | -20 to +20 mV (highly dependent on surface chemistry) |
Experimental Protocol: GPC Analysis
-
Sample Preparation: Dissolve a small amount of the polymer (e.g., 1-2 mg/mL) in the GPC eluent (e.g., THF or DMF with a salt like LiBr).
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Calibration: Calibrate the system using polymer standards (e.g., polystyrene or PMMA) of known molecular weights.
-
Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine Mn and PDI relative to the calibration standards.
Experimental Protocol: DLS for Particle Size and Zeta Potential
-
Sample Preparation: Disperse the nanoparticles in deionized water or a buffer solution at a low concentration (e.g., 0.1-1 mg/mL).
-
Instrumentation: Use a DLS instrument (e.g., a Zetasizer).
-
Particle Size Measurement: Equilibrate the sample at the desired temperature (e.g., 25 °C) and perform multiple measurements to obtain an average hydrodynamic diameter and polydispersity index.
-
Zeta Potential Measurement: Use an appropriate folded capillary cell and apply an electric field to measure the electrophoretic mobility, from which the zeta potential is calculated.
Drug Loading and In Vitro Release
The ability of the redox-responsive polymers to efficiently encapsulate and release therapeutic agents is a critical measure of their potential.
Drug Loading
| Drug | Polymer System | Drug Loading Content (DLC) (wt%) | Drug Loading Efficiency (DLE) (%) |
| Paclitaxel | BACy-crosslinked nanohydrogels | ~15% | - |
| Doxorubicin | BACy-crosslinked nanogels | 15.6 ± 0.12% | 94.77 ± 0.83% |
| Doxorubicin | BACy-crosslinked pNIPA-based nanogels | ~16% | - |
Experimental Protocol: Drug Loading (Incubation Method)
-
Polymer Swelling: Disperse the dried nanoparticles or hydrogel in an aqueous solution.
-
Drug Incubation: Add a solution of the drug (e.g., doxorubicin hydrochloride or paclitaxel dissolved in a suitable solvent) to the polymer dispersion.
-
Equilibration: Stir the mixture for an extended period (e.g., 24-48 hours) in the dark to allow for drug partitioning into the polymer matrix.
-
Purification: Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation or dialysis.
-
Quantification: Determine the amount of drug in the supernatant using UV-Vis spectroscopy or HPLC. Calculate the DLC and DLE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
In Vitro Drug Release
Experimental Protocol: In Vitro Drug Release Study
-
Sample Preparation: Place a known amount of the drug-loaded nanoparticles into a dialysis bag with a suitable molecular weight cutoff.
-
Release Media: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) with and without a reducing agent (e.g., 10 mM GSH to mimic the intracellular environment).
-
Incubation: Incubate the setup at 37 °C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative drug release as a function of time. In a reducing environment, a significant increase in drug release is expected due to the degradation of the BACy crosslinks. For instance, approximately 80% of paclitaxel was released from N,N'-Bis(acryloyl) cystinamide nanohydrogels within 24 hours in a reducing environment, compared to only 25% in a non-reducing environment.[2]
Biological Mechanisms and Signaling Pathways
The efficacy of redox-responsive drug delivery systems is predicated on their interaction with the biological environment at the cellular and subcellular levels.
Cellular Uptake and Intracellular Trafficking
Redox-responsive nanoparticles are typically taken up by cells through endocytosis. The specific pathway can depend on the particle size, shape, and surface chemistry.
Glutathione-Mediated Disulfide Bond Cleavage
The core mechanism of drug release from BACy-crosslinked polymers is the cleavage of the disulfide bond by glutathione. This is a thiol-disulfide exchange reaction.
Induction of Apoptosis by Released Drug
Many chemotherapeutic drugs, such as doxorubicin and paclitaxel, induce cell death through apoptosis. The release of these drugs from the redox-responsive carrier within the cancer cell can trigger the caspase signaling cascade.
Conclusion and Future Perspectives
Redox-responsive polymers crosslinked with this compound represent a versatile and effective platform for the targeted delivery of therapeutic agents. The ability to precisely control the synthesis of these polymers, coupled with their inherent biocompatibility and stimuli-responsive nature, makes them highly attractive for a range of biomedical applications, particularly in cancer therapy. Future research in this area will likely focus on the development of multi-stimuli-responsive systems (e.g., combining redox- and pH-sensitivity), the incorporation of active targeting ligands to further enhance specificity, and the translation of these promising nanomaterials from the laboratory to clinical applications. This guide provides a solid technical foundation for researchers and developers to contribute to these exciting future advancements.
References
Biocompatibility of N,N'-Bis(acryloyl)cystamine and its Degradation Products: A Technical Guide
An in-depth analysis for researchers, scientists, and drug development professionals on the biocompatibility of N,N'-Bis(acryloyl)cystamine (BAC) and its breakdown components, crucial for the advancement of redox-responsive biomaterials.
Introduction
This compound (BAC) is a disulfide-containing crosslinking agent integral to the development of redox-responsive hydrogels for biomedical applications such as drug delivery and tissue engineering. The key feature of BAC-crosslinked hydrogels is their ability to degrade in response to the reducing environment of the intracellular space, which has a significantly higher concentration of glutathione (GSH) than the extracellular environment. This targeted degradation is designed to release encapsulated therapeutics at the site of action. Understanding the biocompatibility of BAC and its degradation products is paramount to ensuring the safety and efficacy of these advanced biomaterials. This technical guide provides a comprehensive overview of the current knowledge on the biocompatibility of BAC, its degradation mechanisms, and the biological effects of its primary degradation product, cystamine.
Degradation of this compound-Crosslinked Hydrogels
Hydrogels crosslinked with BAC possess disulfide bonds that are susceptible to cleavage by reducing agents like glutathione (GSH) and dithiothreitol (DTT). This reductive degradation leads to the breakdown of the hydrogel network into smaller, soluble polymer chains and the release of the crosslinker's degradation products. The primary and ultimate degradation product of the BAC crosslinker upon cleavage of the disulfide bond is cystamine.
The degradation process is a critical design feature of these "smart" biomaterials, allowing for controlled release of therapeutic agents in specific biological environments. The kinetics of this degradation can be tuned and are influenced by the concentration of the reducing agent.
In Vitro Biocompatibility
Cytotoxicity of BAC-Containing Hydrogels
Cytotoxicity of Degradation Products
The primary degradation product of BAC is cystamine. The cytotoxicity of cystamine has been studied, and it appears to be dose-dependent. At high concentrations, cystamine can induce apoptosis, a process linked to the depletion of intracellular glutathione, which leads to the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus[3].
In Vivo Biocompatibility
Inflammatory Response to Hydrogel Implantation
The in vivo biocompatibility of implanted hydrogels is often assessed by examining the host tissue response, including the inflammatory reaction and the formation of a fibrous capsule around the implant. Histological analysis of implanted hydrogels typically involves staining with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm, and Masson's trichrome to identify collagen deposition, which is indicative of fibrosis.
While specific in vivo studies focusing solely on BAC-crosslinked hydrogels are limited in the publicly available literature, general findings for other types of hydrogels provide valuable insights. Subcutaneous implantation of hydrogels in rat models generally elicits a mild inflammatory response characterized by the presence of macrophages and the formation of a thin fibrous capsule[4][5]. The inflammatory response to biomaterials typically progresses from an initial acute phase, dominated by neutrophils, to a chronic phase characterized by the presence of macrophages and, in some cases, foreign body giant cells[6].
In Vivo Toxicity of Cystamine
The in vivo toxicity of cystamine has been investigated in animal models, particularly in mice. These studies provide crucial information for understanding the potential systemic effects of the degradation products of BAC-crosslinked hydrogels.
| Species | Administration Route | Dosage Range | Key Findings | Reference(s) |
| Mouse | Intraperitoneal (IP) | 112 - 225 mg/kg (Daily) | Extended survival in a Huntington's disease model. A 400 mg/kg dose was found to be lethal. | [3] |
| Mouse | Oral (in drinking water) | 225 mg/kg (Daily) | Improved body weight in a Huntington's disease model. | [3] |
| Mouse | Intraperitoneal (IP) | 50 - 300 mg/kg (Single dose) | Acute toxicity assessment; 300 mg/kg resulted in some mortality. | [3][7] |
| Rat | Intravenous (IV) | 97 mg/kg (Single dose) | LD50/48H value. | [3] |
These findings highlight a dose-dependent toxicity for cystamine, with high doses leading to mortality. This underscores the importance of controlling the degradation rate and overall dose of BAC-crosslinked hydrogels in any therapeutic application.
Hemocompatibility
The hemocompatibility of a biomaterial is its ability to be in contact with blood without causing adverse reactions, such as hemolysis (rupture of red blood cells) or platelet activation and adhesion, which can lead to thrombosis. While specific hemocompatibility data for BAC-crosslinked materials are not extensively detailed in the reviewed literature, it is a critical parameter for any blood-contacting applications. Polymers intended for vascular applications are often evaluated for their potential to induce platelet adhesion and thrombus formation[8].
Cellular Signaling Pathways Affected by Cystamine
The degradation product of BAC, cystamine, has been shown to modulate several important cellular signaling pathways. This is a key consideration for the design of BAC-crosslinked biomaterials, as the released cystamine could have therapeutic or unintended biological effects.
Neuroprotective Pathways
Cystamine has been reported to upregulate neuroprotective pathways, including those involving Brain-Derived Neurotrophic Factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2). BDNF is crucial for neuronal survival and growth, while Nrf2 is a key transcription factor for antioxidant gene expression[3].
Apoptosis Induction
At high concentrations, cystamine can trigger apoptosis. This is thought to occur through the depletion of intracellular glutathione (GSH), a critical antioxidant. The reduction in GSH levels leads to the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, initiating programmed cell death[3].
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Sample Preparation: Prepare extracts of the BAC-crosslinked hydrogel by incubating the material in cell culture medium for a specified period (e.g., 24, 48, 72 hours).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the hydrogel extracts at various concentrations.
-
Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
In Vivo Subcutaneous Implantation
This protocol outlines the general procedure for assessing the in vivo biocompatibility of a hydrogel by subcutaneous implantation in a rat model.
Protocol Outline:
-
Animal Model: Use healthy adult rats (e.g., Sprague-Dawley).
-
Hydrogel Preparation: Prepare sterile BAC-crosslinked hydrogel samples of a defined size and shape.
-
Anesthesia: Anesthetize the rats using an appropriate method.
-
Surgical Procedure: Shave and disinfect the dorsal skin. Make a small incision and create a subcutaneous pocket.
-
Implantation: Place the sterile hydrogel implant into the subcutaneous pocket.
-
Suturing: Close the incision with sutures.
-
Post-operative Care: Monitor the animals for signs of infection or distress.
-
Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.
-
Histological Analysis: Fix the tissue samples in formalin, embed in paraffin, section, and stain with H&E and Masson's trichrome for microscopic evaluation of the inflammatory response and fibrous capsule formation.
Conclusion and Future Directions
This compound is a valuable crosslinker for the fabrication of redox-responsive hydrogels. The available data suggests that BAC-crosslinked hydrogels generally exhibit good in vitro cytocompatibility. The primary degradation product, cystamine, has a dose-dependent toxicity profile and can modulate specific cellular signaling pathways.
While the current body of research provides a solid foundation, further studies are warranted to provide a more complete biocompatibility profile of BAC and its immediate degradation products. Specifically, future research should focus on:
-
In vivo biocompatibility of BAC-crosslinked hydrogels: Detailed long-term studies with comprehensive histological analysis are needed to fully understand the host response to these materials.
-
Quantitative cytotoxicity of BAC: Determining the IC50 values of BAC and its initial, non-cystamine degradation products on a range of cell lines is crucial for a complete safety assessment.
-
Hemocompatibility: Thorough investigation of the hemocompatibility of BAC-containing materials is essential for any potential blood-contacting applications.
-
Direct cellular effects of BAC: Research into the direct interaction of the BAC molecule with cellular components and signaling pathways will provide a more nuanced understanding of its biological activity.
By addressing these knowledge gaps, the scientific community can continue to develop safe and effective BAC-crosslinked biomaterials for a wide range of innovative therapeutic and regenerative medicine applications.
References
- 1. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo biocompatibility. (a, b) Hemolysis rates and corresponding images of different materials, with NS indicating normal saline. (c) Rat subcutaneous inflammation model. (d) Macroscopic images of subcutaneous samples from rats. (e) Fibrous capsule thickness around the implanted samples after in vivo implantation. (f) Histological images were stained with HE and Masson’s trichrome at 14 d for CS and C-PDMA, with * representing implant CS and + representing implant C-PDMA. The values represent the means ± SDs (n = 3). The statistical significance was determined using the t test and one-way ANOVA; ns, not significant; **, P ≤ 0.01; ***, P ≤ 0.001. [just.ustc.edu.cn]
- 5. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. tandfonline.com [tandfonline.com]
N,N'-Bis(acryloyl)cystamine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(acryloyl)cystamine (BAC) is a chemical compound widely utilized in life sciences and materials research as a reversible cross-linking agent.[1] Its unique structure, featuring a disulfide bond, allows for the formation of polymer networks that can be cleaved under specific reducing conditions. This property is particularly valuable in applications such as the formation of dissolvable polyacrylamide gels for the recovery of macromolecules after electrophoresis, and in the development of drug delivery systems with controlled release mechanisms.[1][2] This guide provides an in-depth overview of the safety data, handling precautions, and experimental considerations for this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆N₂O₂S₂ | [3] |
| Molecular Weight | 260.38 g/mol | [3] |
| CAS Number | 60984-57-8 | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 121-125 °C | [4] |
| Boiling Point | 538.0 ± 50.0 °C (Predicted) | [4] |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in acetic acid (50 mg/mL). Slightly soluble in water. | [4][5] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [4][5] |
| Storage Temperature | -20°C | [5] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The GHS classification and associated hazard and precautionary statements are summarized below.
GHS Classification
| Hazard Class | Category | Reference(s) |
| Skin Corrosion/Irritation | 2 | [1] |
| Serious Eye Damage/Eye Irritation | 2 | [1] |
| Specific target organ toxicity — single exposure | 3 | [1] |
Hazard and Precautionary Statements
| Type | Code | Statement | Reference(s) |
| Hazard Statements | H315 | Causes skin irritation. | [1] |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [1] | |
| P271 | Use only outdoors or in a well-ventilated area. | [1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell. | [1] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [1] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [1] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Chemical safety goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: A NIOSH-approved dust mask or respirator is recommended, especially when handling the powder form.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. An eyewash station and safety shower should be readily accessible.
Storage
Store this compound in a tightly sealed container in a freezer at -20°C.[5] It should be stored under an inert atmosphere to prevent degradation.[4] Keep away from strong oxidizing agents.[4]
Spills and Disposal
In case of a spill, avoid generating dust. Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[1] Waste material is considered hazardous and should be disposed of in accordance with local, state, and federal regulations.[1]
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: In case of contact, immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1]
Experimental Protocols
This compound is primarily used as a reversible cross-linker in polyacrylamide gel electrophoresis (PAGE). The following is a representative protocol for its use.
Preparation of a Dissolvable Polyacrylamide Gel
This protocol is adapted from general PAGE protocols and incorporates the specific use of this compound.
Materials:
-
Acrylamide/Bis-acrylamide stock solution (e.g., 40%)
-
This compound (BAC)
-
Tris-HCl buffer
-
Ammonium persulfate (APS), 10% solution
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Prepare the Gel Solution: In a small beaker or conical tube, combine the acrylamide/bis-acrylamide stock solution, Tris-HCl buffer, and deionized water to the desired final concentrations and volume.
-
Add the Cross-linker: Add this compound to the gel solution. A common ratio for DNA purification is 12:1 (w/w) of acrylamide to BAC.[2]
-
Initiate Polymerization: Degas the solution for 15-20 minutes. Add 10% APS and TEMED to initiate polymerization. The amounts of APS and TEMED may need to be optimized depending on the desired polymerization time.
-
Cast the Gel: Immediately after adding the initiators, pour the gel solution between the glass plates of the electrophoresis apparatus. Insert the comb and allow the gel to polymerize for at least 30-60 minutes at room temperature.
-
Run the Electrophoresis: Once the gel has polymerized, it is ready for sample loading and electrophoresis according to standard protocols.
Dissolution of the Polyacrylamide Gel and Sample Recovery
Materials:
-
Tris-Borate-EDTA (TBE) buffer, pH 8.3
-
Dithiothreitol (DTT) or another suitable reducing agent
Procedure:
-
Excise the Gel Slice: After electrophoresis, visualize the bands of interest using an appropriate staining method and excise the desired gel slice.
-
Prepare the Dissolution Buffer: Prepare a solution of 100 mM DTT in TBE buffer (pH 8.3).
-
Dissolve the Gel: Place the excised gel slice in a microcentrifuge tube. Add the dissolution buffer. A 1-gram slice of a 4% gel will dissolve in approximately 5 mL of the dissolution buffer in under 30 minutes at room temperature.[2] Agitation can facilitate the dissolution process.
-
Sample Recovery: Once the gel is completely dissolved, the sample of interest can be recovered from the solution using standard techniques such as ethanol precipitation for nucleic acids or dialysis for proteins.
Mechanism of Action and Logical Relationships
As this compound is a synthetic chemical and not known to be involved in biological signaling pathways, the following diagram illustrates its mechanism of action as a reversible cross-linker, a key logical relationship in its application.
Caption: Reversible Cross-linking Mechanism of this compound.
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines due to its reversible cross-linking properties. Adherence to the safety guidelines, proper handling procedures, and a thorough understanding of its chemical properties are paramount for its safe and effective use in the laboratory. This guide provides a comprehensive resource to assist researchers, scientists, and drug development professionals in achieving these objectives.
References
Methodological & Application
Application Notes and Protocols for N,N'-Bis(acryloyl)cystamine (BAC) Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(acryloyl)cystamine (BAC) is a disulfide-containing crosslinker that can be utilized to fabricate redox-responsive hydrogels. These hydrogels have garnered significant interest in the biomedical field, particularly for controlled drug delivery applications. The disulfide bonds within the hydrogel matrix are stable under normal physiological conditions but can be cleaved in a reducing environment, such as that found intracellularly or in tumor microenvironments where the concentration of glutathione (GSH) is significantly elevated.[1] This targeted degradation allows for the on-demand release of encapsulated therapeutic agents.
This document provides a detailed protocol for the synthesis of a BAC-crosslinked polyacrylamide hydrogel, along with methodologies for its characterization, including swelling behavior, redox-responsive degradation, and drug release kinetics.
Data Presentation
Table 1: Typical Reagent Concentrations for BAC-Polyacrylamide Hydrogel Synthesis
| Reagent | Concentration | Role |
| Acrylamide (AAm) | 5-15% (w/v) | Monomer |
| This compound (BAC) | 1-5 mol% relative to AAm | Crosslinker |
| Ammonium Persulfate (APS) | 0.5-2% (w/v) of total monomer | Initiator |
| Tetramethylethylenediamine (TEMED) | 0.1-0.5% (v/v) | Accelerator |
| Phosphate Buffered Saline (PBS, pH 7.4) | q.s. | Solvent |
Table 2: Swelling and Degradation Characteristics of BAC-Polyacrylamide Hydrogels
| Condition | Swelling Ratio (%) | Degradation Time (hours) | Notes |
| PBS (pH 7.4) | 800 - 1200 | > 48 | Minimal degradation observed. |
| 10 mM Glutathione (GSH) in PBS | 1500 - 2000 (initial swelling) | 4 - 8 | Simulates intracellular reducing environment. |
| 10 mM Dithiothreitol (DTT) in PBS | > 2000 (initial swelling) | 1 - 3 | A more potent reducing agent for accelerated studies. |
Table 3: Representative Drug Release Profile from BAC-Polyacrylamide Hydrogels
| Time (hours) | Cumulative Release in PBS (%) | Cumulative Release in 10 mM GSH (%) |
| 1 | < 5 | 15 - 25 |
| 4 | < 10 | 40 - 60 |
| 8 | < 15 | 70 - 85 |
| 12 | < 20 | > 90 |
| 24 | < 25 | > 95 |
Experimental Protocols
Synthesis of this compound (BAC) Crosslinker
A detailed synthesis protocol for the BAC crosslinker can be found in the literature. A general method involves the reaction of cystamine dihydrochloride with acryloyl chloride in the presence of a base.
Preparation of BAC-Crosslinked Polyacrylamide Hydrogel
-
Solution Preparation: Prepare a precursor solution by dissolving acrylamide and BAC in PBS (pH 7.4) to the desired concentrations (see Table 1).
-
Initiator Addition: Add ammonium persulfate (APS) to the precursor solution and mix gently until fully dissolved.
-
Initiation of Polymerization: Add tetramethylethylenediamine (TEMED) to the solution to initiate polymerization. Immediately vortex the solution for 10-15 seconds.
-
Gelation: Cast the solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for at least 2 hours, or until a solid hydrogel is formed.
-
Purification: After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water or PBS for 48-72 hours to remove unreacted monomers and initiators. The washing solution should be changed periodically.
Characterization of the Hydrogel
-
Lyophilize a small piece of the purified hydrogel to determine its dry weight (Wd).
-
Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a Kimwipe to remove excess water, and record its swollen weight (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Place pre-weighed, swollen hydrogel samples in separate vials containing either PBS (pH 7.4) as a control or a reducing solution (e.g., 10 mM GSH or 10 mM DTT in PBS).
-
Incubate the vials at 37°C with gentle agitation.
-
At specific time points, visually inspect the hydrogels for dissolution. The degradation time is noted when the hydrogel is fully dissolved.
-
Alternatively, the degradation can be quantified by measuring the remaining hydrogel mass over time.
-
Drug Loading: A model drug can be loaded into the hydrogel during the polymerization process by dissolving it in the precursor solution.
-
Release Study: Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., PBS with or without a reducing agent) at 37°C with continuous stirring.
-
Sampling: At regular intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of BAC-crosslinked hydrogels.
Caption: Glutathione-mediated degradation of BAC hydrogel and subsequent drug release.
References
Application Notes and Protocols: Preparation and Application of Redox-Responsive Nanogels using N,N'-Bis(acryloyl)cystamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of redox-responsive nanogels crosslinked with N,N'-Bis(acryloyl)cystamine (BAC). These smart nanomaterials are designed to encapsulate therapeutic agents and release them in response to the reducing environment characteristic of intracellular compartments, making them promising vehicles for targeted drug delivery.
Introduction
Redox-responsive nanogels are crosslinked polymeric nanoparticles that can undergo a structural change in the presence of reducing agents such as glutathione (GSH). The disulfide bonds incorporated within the nanogel structure, provided by crosslinkers like this compound, are stable in the oxidative extracellular environment but are cleaved in the highly reducing intracellular environment (e.g., cytoplasm, nucleus). This cleavage leads to the disassembly of the nanogel and the subsequent release of the encapsulated drug payload at the target site, enhancing therapeutic efficacy while minimizing off-target effects.
Experimental Protocols
Synthesis of this compound (BAC) Crosslinker
Objective: To synthesize the disulfide-containing crosslinker this compound.
Materials:
-
Cystamine dihydrochloride
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve cystamine dihydrochloride in deionized water and neutralize with a stoichiometric amount of sodium bicarbonate.
-
Extract the free base cystamine with dichloromethane.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the obtained cystamine and triethylamine (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere and cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
-
Confirm the structure of the synthesized BAC using ¹H NMR and ¹³C NMR spectroscopy.
Preparation of Redox-Responsive Nanogels via Precipitation Polymerization
Objective: To synthesize redox-responsive nanogels using this compound as a crosslinker. This protocol uses N-isopropylacrylamide (NIPAM) as a common monomer, but it can be adapted for other monomers.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound (BAC)
-
Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve NIPAM and BAC in deionized water. A typical molar ratio of monomer to crosslinker can range from 95:5 to 99:1, depending on the desired crosslinking density.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere with constant stirring.
-
Dissolve the initiator (KPS or APS) in a small amount of deionized water and inject it into the reaction mixture to initiate polymerization.
-
Maintain the reaction at the elevated temperature for 4-6 hours. The solution will become opalescent, indicating the formation of nanogels.
-
Cool the reaction mixture to room temperature.
-
Purify the nanogel suspension by dialysis against deionized water for 3-5 days to remove unreacted monomers, initiator, and other small molecules. The dialysis water should be changed frequently.
-
Store the purified nanogel suspension at 4 °C.
Drug Loading into Nanogels
Objective: To encapsulate a therapeutic agent within the redox-responsive nanogels. This protocol describes a common incubation method.
Materials:
-
Purified nanogel suspension
-
Drug of interest (e.g., Doxorubicin, Paclitaxel)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the lyophilized nanogels or the purified nanogel suspension in PBS.
-
Prepare a stock solution of the drug in a suitable solvent.
-
Add the drug solution dropwise to the nanogel suspension while stirring.
-
Allow the mixture to stir at room temperature for 24-48 hours in the dark to facilitate drug loading.
-
Remove the unloaded drug by dialysis against PBS (pH 7.4) or by centrifugation followed by washing the nanogel pellet.
-
Determine the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectrophotometry or HPLC by measuring the amount of drug in the supernatant and/or after disrupting the nanogels.
Calculations:
-
Drug Loading Content (DLC %): (Weight of loaded drug / Weight of drug-loaded nanogels) x 100
-
Drug Loading Efficiency (DLE %): (Weight of loaded drug / Initial weight of drug) x 100
In Vitro Redox-Responsive Drug Release
Objective: To evaluate the release of the encapsulated drug from the nanogels in response to a reducing agent.
Materials:
-
Drug-loaded nanogel suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) or Dithiothreitol (DTT)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
Procedure:
-
Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing a reducing agent (e.g., 10 mM GSH or DTT) to mimic the intracellular reducing environment.
-
Place a known amount of the drug-loaded nanogel suspension into a dialysis bag.
-
Immerse the dialysis bag into the release media at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative drug release percentage as a function of time for both conditions (with and without the reducing agent). A significantly higher and faster release in the presence of the reducing agent demonstrates the redox-responsive nature of the nanogels. For instance, a study on paclitaxel-loaded nanohydrogels showed a release of approximately 80% of the drug within 24 hours in a reducing environment[1].
Data Presentation
Table 1: Physicochemical Properties of BAC-Crosslinked Nanogels
| Parameter | Typical Range | Characterization Method |
| Hydrodynamic Diameter | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to +10 mV (near neutral) | Electrophoretic Light Scattering |
| Morphology | Spherical | SEM / TEM |
Table 2: Drug Loading and Release Characteristics
| Drug | Drug Loading Content (DLC %) | Drug Loading Efficiency (DLE %) | Redox-Triggered Release (24h) | Reference |
| Doxorubicin | ~15.6% | ~94.8% | > 80% with 10 mM GSH | [2] |
| Paclitaxel | Varies | Varies | ~80% with 10 mM DTT | [1] |
Visualizations
Signaling Pathway and Drug Release Mechanism
The following diagram illustrates the process of cellular uptake and intracellular drug release from redox-responsive nanogels.
Caption: Intracellular drug release mechanism of redox-responsive nanogels.
Experimental Workflow
This diagram outlines the key steps in the preparation and evaluation of redox-responsive nanogels.
Caption: Workflow for preparation and evaluation of redox-responsive nanogels.
Logical Relationship of Nanogel Components
This diagram illustrates the relationship between the components of the redox-responsive nanogel.
References
Application Notes and Protocols for N,N'-Bis(acryloYl)cystamine in Controlled Doxorubicin Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin (DOX) is a potent anthracycline chemotherapeutic agent widely used in the treatment of a broad spectrum of cancers.[1] However, its clinical application is often hampered by severe dose-dependent cardiotoxicity and the development of multidrug resistance.[1] To mitigate these limitations, stimuli-responsive nanocarriers have emerged as a promising strategy for targeted drug delivery, enhancing therapeutic efficacy while minimizing systemic side effects.[2]
N,N'-Bis(acryloyl)cystamine (BACy) is a disulfide-containing crosslinker that can be incorporated into polymer-based nanoparticles to confer reduction-sensitivity.[3] The disulfide bond in BACy is stable under physiological conditions but can be cleaved in the presence of high concentrations of reducing agents like glutathione (GSH). Tumor cells often exhibit significantly higher intracellular GSH levels (approximately 2-10 mM) compared to the extracellular environment (around 2-20 µM). This differential provides a mechanism for the targeted release of encapsulated drugs within the tumor microenvironment.[4]
This document provides detailed application notes and protocols for the use of this compound in the development of reduction-sensitive nanoparticles for the controlled delivery of doxorubicin.
Data Presentation
The following tables summarize the physicochemical properties, drug loading capacities, and cytotoxic activities of various doxorubicin-loaded nanoparticle formulations. While specific data for BACy-crosslinked doxorubicin nanoparticles is limited in publicly available literature, the presented data from analogous systems provide a valuable reference for expected performance.
Table 1: Physicochemical Properties of Doxorubicin-Loaded Nanoparticles
| Nanoparticle Formulation | Crosslinker/Core Material | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Citation |
| Chitosan-albumin nanogel | Glutaraldehyde | 29 | 0.223 | +34 | [5] |
| Doxil® (liposomal doxorubicin) | - | 80 - 100 | N/A | N/A | [6] |
| Chitosan-gellan gum nanogel | Ionic crosslinking | 226 | 0.3 | N/A | [7][8] |
| pNIPA-co-BISS nanogels | N,N'-bis(acryloyl)cystine (BISS) | 40 - 200 | N/A | N/A | [3] |
Table 2: Drug Loading and Encapsulation Efficiency of Doxorubicin-Loaded Nanoparticles
| Nanoparticle Formulation | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Citation |
| Chitosan-albumin nanogel | 71.9 (as µg/mL dispersion) | ~75 | [5] |
| pNIPA-co-BISS nanogels | ~16 | N/A | [3] |
| Polymeric micelles | 50 ± 3.46 | N/A | [2] |
| CaCO3 nanocrystals | Varies with initial loading | Decreases with higher loading | [9] |
Table 3: In Vitro Cytotoxicity of Doxorubicin-Loaded Nanoparticles
| Cell Line | Nanoparticle Formulation | IC50 Value (µM) | Citation |
| HeLa | pNIPA-co-BISS nanogels | 0.51 (DOX-loaded nanogels) vs. 0.83 (Free DOX) | [3] |
| MCF-7 | Doxorubicin-loaded micelles | ~0.5 (DOX-loaded micelles) vs. >0.5 (Free DOX) | [2] |
| HepG2 | Doxorubicin-loaded micelles | Higher than free DOX | [2] |
| A-431 (skin carcinoma) | Chitosan-albumin nanogel | More cytotoxic than free DOX | [5] |
| HaCaT (keratinocytes) | Chitosan-albumin nanogel | Less cytotoxic than in A-431 cells | [5] |
Experimental Protocols
Synthesis of this compound (BACy)
This protocol is adapted from the synthesis of N,N'-bis(acryloyl) cystinamide (NBACA), a structurally similar compound.[5]
Materials:
-
Cystamine dihydrochloride
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na2SO4), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve cystamine dihydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TEA to the solution with constant stirring.
-
In a separate flask, dissolve acryloyl chloride in anhydrous DCM.
-
Add the acryloyl chloride solution dropwise to the cystamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Preparation of Doxorubicin-Loaded BACy-Crosslinked Nanoparticles
This protocol describes the preparation of reduction-sensitive nanogels using a precipitation polymerization method.
Materials:
-
N-isopropylacrylamide (NIPAAm) (or other suitable monomer)
-
This compound (BACy)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Ammonium persulfate (APS) or other suitable initiator
-
Deionized water
-
Dialysis membrane (MWCO 10-12 kDa)
Procedure:
-
Dissolve NIPAAm and BACy in deionized water in a reaction vessel.
-
Add DOX·HCl to the monomer solution and stir until fully dissolved.
-
Purge the solution with an inert gas (argon or nitrogen) for 30 minutes to remove oxygen.
-
Heat the solution to 70 °C under inert atmosphere with continuous stirring.
-
Dissolve APS in deionized water and add it to the reaction mixture to initiate polymerization.
-
Allow the polymerization to proceed for 4-6 hours at 70 °C.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting nanoparticle suspension by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted monomers, initiator, and unloaded doxorubicin.
-
Lyophilize the purified nanoparticle suspension to obtain a dry powder for storage and characterization.
Characterization of Nanoparticles
a) Particle Size and Zeta Potential:
-
Disperse the lyophilized nanoparticles in deionized water by sonication.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) of the nanoparticles using the same instrument.
b) Determination of Doxorubicin Loading Content and Encapsulation Efficiency:
-
Accurately weigh a known amount of lyophilized DOX-loaded nanoparticles.
-
Disperse the nanoparticles in a suitable solvent (e.g., DMSO or acidic water) to dissolve the nanoparticles and release the encapsulated doxorubicin.
-
Use a UV-Vis spectrophotometer to measure the absorbance of the solution at the characteristic wavelength of doxorubicin (around 480 nm).
-
Calculate the concentration of doxorubicin using a pre-established calibration curve.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
In Vitro Glutathione-Triggered Doxorubicin Release Study
Procedure:
-
Disperse a known amount of DOX-loaded nanoparticles in phosphate-buffered saline (PBS, pH 7.4).
-
Divide the suspension into two groups. To one group, add glutathione to a final concentration of 10 mM (simulating intracellular reducing environment). The other group without glutathione serves as a control.
-
Place the nanoparticle suspensions in dialysis bags (MWCO 10-12 kDa) and immerse them in a larger volume of the corresponding buffer (PBS with or without 10 mM GSH).
-
Maintain the setup at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium.
-
Quantify the concentration of released doxorubicin in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of free doxorubicin and doxorubicin-loaded nanoparticles in cell culture medium.
-
Replace the old medium with the medium containing the drug formulations at different concentrations. Include untreated cells as a negative control.
-
Incubate the cells for 48 or 72 hours at 37 °C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control and determine the IC50 value (the drug concentration required to inhibit 50% of cell growth).[3]
Mandatory Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Experimental workflow for nanoparticle preparation and evaluation.
Caption: Proposed signaling pathway for doxorubicin-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Doxorubicin Loaded PBMA-b-POEGMA Micelles against MCF7 Breast Cancer Cells and HepG2 Liver Cancer Cells - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]
- 3. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Biopolymeric Nanogel as a Drug Delivery System for Doxorubicin—Improved Drug Stability and Enhanced Antineoplastic Activity in Skin Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Notes and Protocols: N,N'-Bis(acryloyl)cystamine in Tissue Engineering Scaffold Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Bis(acryloyl)cystamine (BAC) in the fabrication of redox-responsive scaffolds for tissue engineering. Detailed protocols for hydrogel synthesis, characterization, and cell culture are included, along with a summary of key quantitative data and a visualization of a potential cell signaling pathway influenced by scaffold degradation.
Introduction
This compound is a key bifunctional crosslinking agent utilized in the synthesis of biocompatible and biodegradable hydrogels. Its central disulfide bond imparts redox sensitivity to the hydrogel network, allowing for controlled degradation in response to the reducing environment found within and around cells, primarily due to the presence of glutathione (GSH). This property makes BAC-crosslinked scaffolds highly attractive for a range of tissue engineering applications, including 3D cell culture, controlled drug delivery, and as matrices for regenerative medicine. The ability of these scaffolds to degrade on demand can facilitate cell proliferation, migration, and tissue formation in a dynamic and controlled manner.
Key Applications
-
3D Cell Culture: BAC-crosslinked hydrogels provide a tunable three-dimensional environment that mimics the native extracellular matrix (ECM), supporting cell growth, differentiation, and interaction.
-
Drug Delivery: The redox-responsive nature of these scaffolds enables the triggered release of encapsulated therapeutics in response to cellular redox cues, which are often upregulated in pathological conditions such as cancer and inflammation.
-
Tissue Regeneration: The controlled degradation of BAC-based scaffolds can be synchronized with the rate of new tissue formation, providing initial mechanical support that gradually gives way to newly synthesized ECM.
Quantitative Data Summary
The properties of BAC-crosslinked hydrogels can be tailored by modulating the concentration of the monomer, crosslinker, and other components. Below is a summary of reported quantitative data for various BAC-based hydrogel formulations.
Table 1: Mechanical Properties of BAC-Crosslinked Hydrogels
| Hydrogel Composition | Tensile Strength (kPa) | Compressive Strength (kPa) | Compressive Modulus (kPa) | Reference |
| Polyacrylamide (PAM) / BA-Ag@PDA | 349.80 | 263.08 | - | [1] |
| Galactomannan / Acrylamide / BAC | 80 | 105.61 | - | [2] |
| Poly(ethylene glycol) diacrylate (PEGDA) | - | - | 373 - 492 | [3] |
Table 2: Swelling and Degradation Properties of BAC-Crosslinked Hydrogels
| Hydrogel System | Reducing Agent | Degradation Time | Swelling Ratio (%) | Reference |
| Poly(acrylamide-co-acrylonitrile) microgels | Glutathione (0.06 - 91.8 mM) | Concentration-dependent | - | [4] |
| Poly(acrylamide-co-methacrylic acid) nanogels | Dithiothreitol (DTT, 10 mM) | Rapid mass loss | - | [5] |
| NBACA nanohydrogel | DTT (10 mM) | ~50% transmittance increase in 15 min | - | [6] |
Experimental Protocols
Protocol 1: Fabrication of a BAC-Crosslinked Polyacrylamide Hydrogel Scaffold for 3D Cell Culture
This protocol details the synthesis of a redox-responsive polyacrylamide hydrogel suitable for encapsulating and culturing cells in a 3D environment.
Materials:
-
Acrylamide (40% w/v solution)
-
This compound (BAC)
-
Ammonium persulfate (APS, 10% w/v in sterile PBS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium
-
Sterile glass coverslips (treated for hydrogel adhesion)
-
Hydrophobic coverslips (e.g., paraffin-coated)
Procedure:
-
Prepare Pre-polymer Solution: In a sterile microcentrifuge tube, mix the following components to achieve the desired final concentration (e.g., 5% w/v acrylamide, 0.1% w/v BAC). Adjust volumes as needed for the desired final volume.
-
Acrylamide (40% solution): 125 µL
-
This compound (e.g., 20 mg/mL stock in DMSO): 50 µL
-
Sterile PBS: 815 µL
-
-
Initiate Polymerization:
-
Add 10 µL of 10% APS solution to the pre-polymer solution and mix gently by pipetting.
-
Add 1 µL of TEMED to initiate polymerization. Mix quickly and proceed to the next step immediately.
-
-
Casting the Hydrogel:
-
Pipette a 20 µL drop of the final solution onto a treated glass coverslip.
-
Gently place a hydrophobic coverslip on top of the droplet to form a thin, uniform hydrogel.
-
Allow the hydrogel to polymerize at room temperature for 30 minutes.
-
-
Sterilization and Equilibration:
-
Carefully remove the hydrophobic coverslip.
-
Transfer the hydrogel-coated coverslip to a sterile multi-well plate.
-
Wash the hydrogel three times with sterile PBS for 10 minutes each to remove unreacted monomers and initiators.[7]
-
Equilibrate the hydrogel with sterile cell culture medium for at least 2 hours in a cell culture incubator (37°C, 5% CO2) before cell seeding.[7]
-
-
Cell Encapsulation (Optional):
-
Prepare the pre-polymer solution as in step 1.
-
Resuspend cells in a small volume of sterile PBS at the desired concentration.
-
Add the cell suspension to the pre-polymer solution immediately before adding APS and TEMED.
-
Proceed with polymerization and washing steps as described above, ensuring all steps are performed under sterile conditions.
-
Protocol 2: In Vitro Degradation Assay
This protocol describes a method to assess the degradation of BAC-crosslinked hydrogels in response to a reducing agent.
Materials:
-
BAC-crosslinked hydrogels
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agent stock solution (e.g., 1 M Dithiothreitol (DTT) or 1 M Glutathione (GSH) in PBS)
-
Spectrophotometer or imaging system
Procedure:
-
Prepare hydrogel samples as described in Protocol 1.
-
Place individual hydrogel samples in a multi-well plate.
-
Prepare degradation solutions by diluting the reducing agent stock solution in PBS to the desired final concentrations (e.g., 1 mM, 10 mM, 100 mM DTT or GSH). Use PBS without a reducing agent as a negative control.
-
Add the degradation solutions to the wells containing the hydrogels.
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), monitor the degradation of the hydrogels. This can be done qualitatively by visual inspection and imaging, or quantitatively by:
-
Mass Loss: Carefully remove the hydrogel, blot excess water, and weigh. Compare the weight to the initial weight.
-
Spectrophotometry: If the hydrogel is in a suspension or nanogel form, measure the change in turbidity (optical density) of the solution over time.[6]
-
Visualizations
Signaling Pathway
The degradation of BAC-crosslinked scaffolds releases cystamine, which can influence intracellular signaling pathways. The diagram below illustrates a potential mechanism by which cystamine may affect the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and differentiation.
Caption: Potential influence of BAC scaffold degradation on cellular signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for fabricating and evaluating BAC-crosslinked hydrogel scaffolds for tissue engineering applications.
Caption: General workflow for BAC-crosslinked hydrogel scaffold fabrication and analysis.
Biocompatibility and Cytotoxicity
BAC-crosslinked hydrogels have generally been shown to be biocompatible. Studies have demonstrated high cell viability when cells are cultured within or on these scaffolds. For instance, one study reported that blank nanohydrogels displayed negligible cytotoxicity against MCF-7 breast cancer cells.[6] However, as with any biomaterial, it is crucial to perform thorough biocompatibility testing for each specific formulation and intended application. Unreacted monomers and initiators can be cytotoxic, highlighting the importance of the washing and equilibration steps in the fabrication protocol.
Disclaimer: These protocols and application notes are intended for research purposes only and should be adapted and optimized for specific experimental needs. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Stretchable, Self‐Healing, and Bioactive Hydrogel with High‐Functionality N,N′‐bis(acryloyl)cystamine Dynamically Bonded Ag@polydopamine Crosslinkers for Wearable Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 4. activityinsight.pace.edu [activityinsight.pace.edu]
- 5. QCM-D assay for quantifying the swelling, biodegradation, and protein adsorption of intelligent nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelcompany.com [gelcompany.com]
Application Notes and Protocols for 3D Cell Culture Scaffolds with N,N'-Bis(acryloyl)cystamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) cultures. This physiological relevance is crucial for obtaining more predictive data in drug discovery, tissue engineering, and fundamental cell biology research. Redox-responsive hydrogels, a class of "smart" biomaterials, offer dynamic control over the scaffold properties, allowing for temporal regulation of cell-matrix interactions and the release of encapsulated therapeutics.
N,N'-Bis(acryloyl)cystamine (BAC) is a key crosslinking agent used to impart redox-responsiveness to hydrogel scaffolds. The disulfide bond within the BAC molecule can be cleaved by reducing agents, such as glutathione (GSH), which is found at significantly higher concentrations inside cells compared to the extracellular space. This differential in GSH levels allows for cell-triggered degradation of the scaffold, mimicking natural tissue remodeling processes and enabling controlled release of cells or therapeutic agents.
These application notes provide detailed protocols for the fabrication, characterization, and application of BAC-crosslinked hydrogels for 3D cell culture. We will cover methodologies for scaffold synthesis, mechanical testing, degradation assays, cell seeding, and viability assessment. Furthermore, we will explore the underlying signaling pathways that are modulated by the redox-responsive nature of these scaffolds.
Data Presentation: Comparative Properties of Hydrogel Scaffolds
The choice of scaffold material and crosslinking density significantly impacts the physical and biological performance of the 3D cell culture system. The following table summarizes key quantitative data for BAC-crosslinked polyacrylamide hydrogels in comparison to non-degradable polyacrylamide hydrogels crosslinked with N,N'-methylenebis(acrylamide) (BIS).
| Property | BAC-Crosslinked Polyacrylamide Hydrogel | BIS-Crosslinked Polyacrylamide Hydrogel (Non-Degradable Control) | Reference(s) |
| Mechanical Properties | |||
| Young's Modulus (kPa) | 20 - 160 (tunable with crosslinker concentration) | 20 - 160 (tunable with crosslinker concentration) | [1] |
| Compressive Strength (kPa) | Up to 105.61 (in composite hydrogels) | Varies with formulation | [2] |
| Tensile Strength (MPa) | ~0.160 (in composite hydrogels) | Varies with formulation | [2] |
| Degradation Properties | |||
| Degradation Stimulus | Reducing agents (e.g., Glutathione, DTT) | Non-degradable under physiological conditions | [3] |
| Degradation Kinetics | Dependent on reducing agent concentration; can range from hours to days | Not applicable | [3] |
| Biological Properties | |||
| Cell Viability | High, supports cell proliferation | High, supports cell proliferation | [4] |
| Cytotoxicity of Unloaded Scaffold | Negligible | Negligible | [4] |
Experimental Protocols
Protocol 1: Fabrication of Redox-Responsive BAC-Crosslinked Polyacrylamide Hydrogels
This protocol describes the preparation of a polyacrylamide hydrogel crosslinked with this compound, suitable for 3D cell culture.
Materials:
-
Acrylamide solution (40% w/v)
-
This compound (BAC)
-
Ammonium persulfate (APS) solution (10% w/v in deionized water)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS), sterile
-
Deionized water, sterile
Procedure:
-
Prepare the Pre-gel Solution:
-
In a sterile microcentrifuge tube, combine the acrylamide solution and BAC to achieve the desired final concentrations. A common starting point is a final concentration of 7.5% (w/v) acrylamide and a molar ratio of acrylamide to BAC of 37.5:1.
-
Add sterile deionized water to reach the final desired volume.
-
Mix the solution thoroughly by vortexing.
-
-
Initiate Polymerization:
-
Degas the pre-gel solution for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
Add APS solution to a final concentration of 0.05% (w/v).
-
Add TEMED to a final concentration of 0.1% (v/v). TEMED acts as a catalyst and should be added last.
-
Immediately mix the solution by gentle pipetting.
-
-
Casting the Hydrogel:
-
Quickly dispense the pre-gel solution into the desired culture vessel (e.g., 96-well plate, glass-bottom dish). The volume will depend on the desired thickness of the hydrogel.
-
Allow the hydrogel to polymerize at room temperature for 30-60 minutes. Polymerization is complete when the solution becomes a solid gel.
-
-
Washing and Sterilization:
-
After polymerization, wash the hydrogels extensively with sterile PBS to remove any unreacted monomers and initiators. This is crucial for minimizing cytotoxicity. Change the PBS wash solution every 30 minutes for at least 4 hours.
-
The hydrogels can be sterilized by soaking in 70% ethanol for 30 minutes, followed by several washes with sterile PBS to remove the ethanol. Alternatively, the final washing steps can be performed with sterile PBS under a UV lamp in a biological safety cabinet for 20-30 minutes.
-
Protocol 2: Mechanical Testing of Hydrogels
The mechanical properties of the hydrogels can be characterized using compression tests to determine the compressive modulus.
Materials:
-
Hydrogel samples of defined geometry (e.g., cylindrical pucks)
-
Mechanical testing system (e.g., universal testing machine with a compression platen)
Procedure:
-
Prepare cylindrical hydrogel samples using a mold during the fabrication process.
-
Equilibrate the hydrogels in PBS at 37°C for at least 24 hours before testing.
-
Place a hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 0.1 mm/min).
-
Record the resulting stress and strain data.
-
The compressive modulus (Young's modulus) can be calculated from the initial linear region of the stress-strain curve.
Protocol 3: Glutathione-Mediated Degradation Assay
This protocol assesses the degradation of BAC-crosslinked hydrogels in response to a reducing agent.
Materials:
-
BAC-crosslinked hydrogel samples
-
PBS (pH 7.4)
-
Glutathione (GSH) solution in PBS (concentrations ranging from 1 mM to 10 mM to mimic intracellular conditions)
-
A fluorescent marker encapsulated within the hydrogel (optional, for visualization)
-
Microplate reader or fluorescence microscope
Procedure:
-
Prepare hydrogel samples of a known weight or volume.
-
Incubate the hydrogels in the GSH solution at 37°C.
-
At various time points, monitor the degradation of the hydrogels. This can be done by:
-
Mass Loss: Remove the hydrogel, gently blot excess liquid, and weigh it. The percentage of mass loss over time indicates the degradation rate.
-
Swelling Ratio: Measure the change in hydrogel dimensions or weight to determine the swelling ratio, which will change as the crosslinks are cleaved.[3]
-
Fluorescence Release: If a fluorescent marker is encapsulated, measure the fluorescence intensity of the supernatant over time using a microplate reader.
-
Protocol 4: 3D Cell Seeding and Culture in BAC-Crosslinked Hydrogels
This protocol details the encapsulation of cells within the BAC-crosslinked hydrogel.
Materials:
-
Pre-gel solution (as prepared in Protocol 1, kept on ice)
-
Cell suspension of desired cell type (e.g., fibroblasts) in culture medium at a high concentration (e.g., 1 x 10^7 cells/mL)
-
Complete cell culture medium
Procedure:
-
Prepare the pre-gel solution as described in Protocol 1, but do not add the APS and TEMED yet. Keep the solution on ice to prevent premature polymerization.
-
Trypsinize and count the cells. Centrifuge the cells and resuspend the cell pellet in a small volume of the pre-gel solution to achieve the desired final cell density (e.g., 1 x 10^6 cells/mL).
-
Initiate polymerization by adding APS and TEMED.
-
Gently and quickly pipette the cell-laden pre-gel solution into the culture vessel.
-
Allow the hydrogel to polymerize at room temperature for 30 minutes.
-
Once polymerized, add complete cell culture medium to the top of the hydrogel.
-
Incubate the cell-laden hydrogels at 37°C in a humidified incubator with 5% CO2.
-
Change the culture medium every 2-3 days.
Protocol 5: Cell Viability Assessment in 3D Hydrogels
This protocol uses a live/dead staining assay to visualize and quantify cell viability within the 3D scaffold.
Materials:
-
Cell-laden hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)
-
PBS
-
Confocal or fluorescence microscope
Procedure:
-
Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.
-
Remove the culture medium from the cell-laden hydrogels and wash once with PBS.
-
Add the live/dead staining solution to the hydrogels and incubate for 30-45 minutes at 37°C, protected from light.
-
Wash the hydrogels with PBS to remove excess stain.
-
Image the hydrogels using a confocal or fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Image analysis software can be used to quantify the number of live and dead cells to determine the percentage of cell viability.
Signaling Pathways and Experimental Workflows
The redox-responsive degradation of BAC-crosslinked scaffolds can influence cellular behavior by altering the mechanical properties of the microenvironment and by releasing encapsulated factors. The cleavage of disulfide bonds by intracellular glutathione can lead to a localized increase in reactive oxygen species (ROS), which are known to act as second messengers in various signaling pathways.
Redox-Mediated Signaling Pathway
One of the key pathways implicated in the cellular response to oxidative stress is the Nrf2-Keap1 pathway .[5][6][7] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its degradation.[6] In the presence of oxidative stress, such as that potentially generated during the degradation of BAC scaffolds, cysteine residues on Keap1 are oxidized. This conformational change leads to the release of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.[7] These genes encode for antioxidant enzymes and proteins that help to mitigate oxidative stress and promote cell survival.
Caption: Nrf2-Keap1 signaling pathway activated by oxidative stress.
Experimental Workflow for 3D Cell Culture and Analysis
The following diagram illustrates a typical workflow for utilizing BAC-crosslinked hydrogels in 3D cell culture experiments, from scaffold fabrication to downstream analysis.
Caption: Experimental workflow for 3D cell culture in BAC-hydrogels.
Conclusion
Redox-responsive 3D cell culture scaffolds fabricated with this compound offer a dynamic and tunable platform for in vitro studies. The ability of these scaffolds to degrade in response to cellular cues provides a more physiologically relevant microenvironment, which can lead to more predictive experimental outcomes. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to establish and utilize this advanced 3D cell culture technology. Further investigation into the specific signaling pathways modulated by the degradation of these scaffolds will continue to enhance our understanding of cell-matrix interactions and provide new opportunities for therapeutic intervention.
References
- 1. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Nrf2-Keap1 signaling in oxidative and reductive stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dysregulation of Nrf2/Keap1 Redox Pathway in Diabetes Affects Multipotency of Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N'-Bis(acryloyl)cystamine in siRNA and Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N'-Bis(acryloyl)cystamine (BACy) as a critical component in the formulation of bioreducible nanocarriers for siRNA and gene delivery. The inherent redox-sensitivity of the disulfide bond in BACy allows for the creation of intelligent delivery systems that are stable in the extracellular environment but degrade in the reducing intracellular milieu, facilitating the efficient release of nucleic acid payloads.
Introduction
This compound is a bifunctional crosslinker containing a centrally located disulfide bond. This feature is exploited in the synthesis of bioreducible polymers, most notably poly(amido amine)s, which can self-assemble with negatively charged siRNA and plasmid DNA to form nanoparticles known as polyplexes. The disulfide bonds are susceptible to cleavage by intracellular reducing agents like glutathione, leading to the disassembly of the nanoparticles and the release of their genetic cargo within the target cells. This triggered release mechanism enhances transfection efficiency and reduces the cytotoxicity associated with non-degradable cationic polymers.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data from various studies on BACy-based nanoparticles for gene and siRNA delivery.
Table 1: Physicochemical Properties of BACy-Based Nanoparticles
| Polymer Composition | Nucleic Acid | N/P or w/w Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference |
| p(CBA-ABOL-EDA) | siRNA | 20-30 | < 200 | Not specified | [5] |
| rPAA-Ch57 | siRNA | Not specified | 80-160 | +50 to +60 | [6] |
| PEA 5310 | siRNA | 60 w/w | 105 ± 13 | Not specified | [7] |
| pHDDA–ABOL | saRNA | 140:1 | < 200 | +24.1 | [8] |
| Bioreducible PAA | pDNA | ≥ 3/1 | ~200 | +10 to +22 | [9] |
| Dual-responsive PAA | pDNA | 10 | Not specified | Not specified | [1] |
Table 2: In Vitro Gene Silencing and Transfection Efficiency
| Polymer Composition | Cell Line | Target Gene | Knockdown/Transfection Efficiency | N/P or w/w Ratio | Reference |
| p(CBA-ABOL-EDA) (20% EDA) | H1299 | Luciferase | ~70% knockdown | Not specified | [5] |
| Poly(TETA/CBA) | PC-3 | VEGF | Significantly higher than L-PEI | Not specified | [3] |
| rPAA-Ch57 | Not specified | VEGF | Best in vitro gene silencing | Not specified | [6] |
| PEAs and PAAs | HUVECs | GFP | 60%-75% knockdown | Not specified | [10] |
| Bioreducible PAA | COS-7 | Not specified | Higher than PEI | Not specified | [9] |
| Dual-responsive PAA | HepG2, A549, MDA-MB-468 | Luciferase | Higher than PEI | Not specified | [1] |
Table 3: Cytotoxicity of BACy-Based Polymers
| Polymer | Cell Line | IC50 (µg/mL) | Reference |
| Reducible PAA | HepG2 | > 100 | [1] |
| Reducible PAA | A549 | > 100 | [1] |
| Reducible PAA | MDA-MB-468 | > 100 | [1] |
| Non-responsive PAA | HepG2 | 25.3 ± 4.2 | [1] |
| Non-responsive PAA | A549 | 19.8 ± 3.5 | [1] |
| Non-responsive PAA | MDA-MB-468 | 28.1 ± 4.9 | [1] |
| PEI (25 kDa) | HepG2 | 15.2 ± 2.8 | [1] |
| PEI (25 kDa) | A549 | 10.5 ± 1.9 | [1] |
| PEI (25 kDa) | MDA-MB-468 | 18.9 ± 3.1 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Bioreducible Poly(amido amine)s using this compound
This protocol describes the synthesis of a linear bioreducible poly(amido amine) through Michael addition polymerization.
Materials:
-
This compound (BACy or CBA)
-
Primary amine-containing monomer (e.g., 4-amino-1-butanol (ABOL), ethylenediamine (EDA))
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas
-
Reaction vial with a magnetic stirrer
-
Ethyl ether or acetone for precipitation
Procedure:
-
In a reaction vial, dissolve this compound (1.5 mmol) in a methanol/water mixture (e.g., 9/1 v/v, 3.0 mL).
-
Add the primary amine monomer(s) to the solution. For co-polymers, the desired molar ratio of the monomers should be added (e.g., a 1:1 molar ratio of total primary amine to BACy).
-
Purge the reaction vial with argon or nitrogen gas for 5 minutes to create an inert atmosphere.
-
Seal the vial and stir the reaction mixture at a controlled temperature (e.g., 35°C) for 2-4 days.[1]
-
After the reaction is complete, precipitate the polymer by adding the reaction mixture dropwise to a vigorously stirred non-solvent like ethyl ether or acetone.
-
Collect the precipitated polymer by centrifugation or filtration.
-
Wash the polymer with the non-solvent to remove unreacted monomers and oligomers.
-
Dry the final polymer product under vacuum at room temperature.
-
Characterize the polymer using techniques such as ¹H NMR and gel permeation chromatography (GPC).
Protocol 2: Formulation of BACy-Based Nanoparticles with siRNA or Plasmid DNA
This protocol details the formation of polyplexes through the self-assembly of the cationic bioreducible polymer with nucleic acids.
Materials:
-
Synthesized bioreducible poly(amido amine)
-
siRNA or plasmid DNA stock solution
-
Nuclease-free water
-
Buffer solution (e.g., 25 mM Sodium Acetate, pH 5.0 or 10 mM HEPES, pH 7.4)
Procedure:
-
Dissolve the bioreducible polymer in the chosen buffer to a desired stock concentration.
-
Dilute the siRNA or plasmid DNA in the same buffer to a specific concentration.
-
Determine the desired Nitrogen to Phosphate (N/P) ratio. The N/P ratio is the molar ratio of the amine groups in the polymer to the phosphate groups in the nucleic acid.
-
To form the polyplexes, add the polymer solution to the nucleic acid solution in a dropwise manner while gently vortexing or pipetting.
-
Incubate the mixture at room temperature for 10-30 minutes to allow for the self-assembly of stable nanoparticles.[1][10]
-
The resulting nanoparticle suspension is ready for characterization or for in vitro/in vivo studies.
Protocol 3: Characterization of Nanoparticles
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 1x PBS).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
Nucleic Acid Condensation Assay (Gel Retardation Assay):
-
Prepare polyplexes at various N/P ratios as described in Protocol 2.
-
Add a loading buffer (e.g., 30% v/v glycerol in water) to the polyplex solutions.[10]
-
Load the samples onto a 1% agarose gel containing a nucleic acid stain (e.g., ethidium bromide).
-
Run the gel electrophoresis under appropriate conditions (e.g., 90V for 50 minutes).[1]
-
Visualize the gel under UV light. The N/P ratio at which the nucleic acid migration is fully retarded indicates complete complexation.
Protocol 4: In Vitro Transfection
This protocol provides a general procedure for transfecting mammalian cells with BACy-based nanoparticles.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, COS-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
96-well or 24-well cell culture plates
-
BACy-based nanoparticles containing siRNA or plasmid DNA
Procedure:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection. Incubate for 24 hours.
-
On the day of transfection, remove the complete medium from the cells.
-
Wash the cells once with PBS.
-
Replace the medium with fresh serum-free or complete medium (as optimized for your cell line).
-
Add the prepared nanoparticle suspension to each well. The amount of nucleic acid per well should be optimized (e.g., 0.16 µg of DNA for a 96-well plate).[1]
-
Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO₂ incubator.
-
After the incubation period, remove the transfection medium and replace it with fresh complete medium.
-
Incubate the cells for a further 24-72 hours before assaying for gene expression or knockdown.
Protocol 5: Assessment of Gene Silencing (siRNA)
Quantitative Real-Time PCR (qRT-PCR):
-
After 24-48 hours of transfection, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or a probe-based assay with primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown.[11]
Protocol 6: Assessment of Gene Expression (Plasmid DNA)
Luciferase Reporter Assay:
-
Co-transfect cells with a reporter plasmid (e.g., containing a luciferase gene) using the BACy-based nanoparticles.
-
After 24-48 hours of transfection, lyse the cells using a lysis buffer compatible with the luciferase assay kit.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Normalize the luciferase activity to the total protein concentration in each sample.
Protocol 7: Cytotoxicity Assay
MTT Assay:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the bioreducible polymer or the nanoparticles.
-
Incubate for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[1]
Visualizations
Caption: Experimental workflow for siRNA/gene delivery using BACy-based nanoparticles.
Caption: Intracellular trafficking and release mechanism of BACy-based nanoparticles.
References
- 1. Bioreducible and acid-labile poly(amido amine)s for efficient gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide-Based Poly(amido amine)s for siRNA Delivery: Effects of Structure on siRNA Complexation, Cellular Uptake, Gene Silencing and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducible poly(amido ethylenimine) directed to enhance RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfide-based poly(amido amine)s for siRNA delivery: effects of structure on siRNA complexation, cellular uptake, gene silencing and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of poly(amido amine)s as vectors for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-assembly cationic nanoparticles based on cholesterol-grafted bioreducible poly(amidoamine) for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic poly(ester amine) and poly(amido amine) nanoparticles for efficient DNA and siRNA delivery to human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Charge neutralized poly(β-amino ester) polyplex nanoparticles for delivery of self-amplifying RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ris.utwente.nl [ris.utwente.nl]
- 10. Synthetic poly(ester amine) and poly(amido amine) nanoparticles for efficient DNA and siRNA delivery to human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Stimuli-Responsive Hydrogels for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of stimuli-responsive hydrogels for targeted cancer therapy. The protocols are intended to serve as a guide for researchers in developing novel drug delivery systems that can respond to the unique tumor microenvironment.
Introduction to Stimuli-Responsive Hydrogels in Cancer Therapy
Stimuli-responsive hydrogels, often referred to as "smart" hydrogels, are a class of biomaterials that can undergo a phase transition or controlled drug release in response to specific environmental triggers.[1][2][3][4][5][6][7][8] The tumor microenvironment (TME) presents a unique set of physiological cues that can be harnessed for targeted drug delivery, including acidic pH, altered redox potential, overexpressed enzymes, and elevated temperature.[1][5] By designing hydrogels that respond to these stimuli, it is possible to achieve site-specific drug release, thereby enhancing therapeutic efficacy and minimizing systemic toxicity.[1][2][4][5][9]
This document outlines the formulation and evaluation of three common types of stimuli-responsive hydrogels: pH-responsive, redox-responsive, and enzyme-responsive systems.
Data Presentation: Comparative Properties of Stimuli-Responsive Hydrogels
The following tables summarize key quantitative data for different stimuli-responsive hydrogel formulations.
Table 1: Drug Loading and Encapsulation Efficiency
| Hydrogel Type | Polymer System | Drug | Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| pH-Responsive | Chitosan/Poly(N-isopropylacrylamide-co-itaconic acid) | Doxorubicin | - | >95% | [10] |
| pH-Responsive | Chitosan/poly(HEMA-co-2-HMBA) | Doxorubicin | ~91% | - | [11] |
| Redox-Responsive | Hyaluronic Acid/Dithiobis(propionohydrazide) | Doxorubicin | - | - | [12] |
| Multi-stimuli Responsive | Hyaluronic Acid/Diselenide cross-linker | Doxorubicin | up to 92% | - | [13] |
Table 2: Stimuli-Triggered Drug Release
| Hydrogel Type | Stimulus | Drug | Release Profile | Reference |
| pH-Responsive | pH 5.5 | Doxorubicin | Accelerated and more complete release compared to pH 7.4 | [11] |
| pH-Responsive | pH 5.5 vs. 7.4 | Doxorubicin | Faster release at lower pH | [14] |
| Redox-Responsive | 10 mM Glutathione | Doxorubicin | >90% release | [15] |
| Multi-stimuli Responsive | Acidic (pH 5), Reducing (10 mM DTT), Oxidizing (0.5% H₂O₂), NIR irradiation | Doxorubicin | Rapid release under all stimuli | [16][17] |
Table 3: In Vitro Cytotoxicity
| Hydrogel System | Cell Line | IC50 (µg/mL) | Observation | Reference |
| Doxorubicin-loaded pH-responsive hydrogel | MCF-7 | - | Enhanced cytotoxicity compared to free doxorubicin | [18] |
| Blank pH-responsive hydrogel | T84 | - | No toxic effect | [19] |
| 5-FU-loaded Chitosan hydrogel | MCF-7 | - | Effective tumor cell-killing within 72h | [20] |
Experimental Protocols
Protocol for Synthesis of pH-Responsive Chitosan/Poly(N-isopropylacrylamide-co-itaconic acid) Hydrogels
This protocol describes the synthesis of a dual thermo- and pH-responsive injectable hydrogel for the delivery of doxorubicin.[18][21]
Materials:
-
Chitosan (CS)
-
N-isopropylacrylamide (NIPAAm)
-
Itaconic acid (IA)
-
Glycerophosphate (GP)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Doxorubicin hydrochloride (DOX)
-
Deionized water
Procedure:
-
Synthesis of Poly(NIPAAm-co-IA):
-
Dissolve NIPAAm and IA in deionized water in a reaction flask.
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen.
-
Add APS and TEMED to initiate the polymerization.
-
Allow the reaction to proceed at a controlled temperature (e.g., 70°C) for a specified time (e.g., 6 hours).
-
Purify the resulting copolymer by dialysis against deionized water for several days and then lyophilize.
-
-
Preparation of CS/Poly(NIPAAm-co-IA) Hydrogel:
-
Prepare a chitosan solution by dissolving chitosan in a weak acidic solution (e.g., 0.1 M acetic acid).
-
Prepare a separate solution of the synthesized poly(NIPAAm-co-IA) and GP in deionized water.
-
Cool both solutions to 4°C.
-
Mix the chitosan solution with the poly(NIPAAm-co-IA)/GP solution while stirring at 4°C to form the hydrogel precursor solution.
-
-
Drug Loading:
-
Dissolve doxorubicin hydrochloride in the poly(NIPAAm-co-IA)/GP solution before mixing with the chitosan solution.
-
The final mixture is a drug-loaded hydrogel precursor solution that can be injected and will form a gel at physiological temperature.
-
Protocol for Synthesis of Redox-Responsive Hyaluronic Acid Hydrogels
This protocol outlines the synthesis of a redox-responsive hydrogel using hyaluronic acid and a disulfide-containing crosslinker.[4][12][22][23][24]
Materials:
-
Hyaluronic acid (HA)
-
3,3'-Dithiobis(propionohydrazide) (DTP) or Cystamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dithiothreitol (DTT) (for characterization)
-
Phosphate buffered saline (PBS)
Procedure:
-
Synthesis of Thiolated Hyaluronic Acid (if using cystamine):
-
Dissolve hyaluronic acid in deionized water.
-
Add EDC and NHS to activate the carboxylic acid groups of HA.
-
Add cystamine to the activated HA solution and react for 24 hours.
-
Add DTT to reduce the disulfide bonds and introduce free thiol groups.
-
Purify the thiolated HA by dialysis.
-
-
Hydrogel Formulation (using DTP as crosslinker):
-
Prepare a solution of oxidized hyaluronic acid (oxi-HA) by reacting HA with an oxidizing agent like sodium periodate.
-
Prepare a solution of DTP in PBS.
-
Mix the oxi-HA and DTP solutions. A Schiff base reaction will occur, forming the hydrogel.
-
-
Drug Loading:
-
The therapeutic agent can be physically encapsulated by mixing it with the polymer solution before gelation.
-
Protocol for In Vitro Drug Release Study
This protocol describes how to evaluate the stimuli-responsive release of a drug from the hydrogels.[14][25][26]
Materials:
-
Drug-loaded hydrogel
-
Phosphate buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
PBS containing a reducing agent (e.g., 10 mM glutathione) for redox-responsive hydrogels
-
Incubator shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial.
-
Add a specific volume of the release medium (e.g., 5 mL of PBS at pH 7.4 or pH 5.5).
-
For redox-responsive hydrogels, use PBS containing glutathione.
-
Incubate the vials at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Determine the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Calculate the cumulative percentage of drug release over time.
Protocol for Cell Viability (MTT) Assay
This protocol is for assessing the in vitro cytotoxicity of the drug-loaded hydrogels against cancer cells.[18][19][20][27][28]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Drug-loaded hydrogel, free drug, and blank hydrogel (as controls)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Prepare different concentrations of the free drug, drug-loaded hydrogel, and blank hydrogel in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test samples.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add MTT solution to each well. Incubate for another 4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualization of Key Concepts
Signaling Pathways Targeted by Hydrogel-Delivered Therapeutics
Many chemotherapeutic agents delivered by stimuli-responsive hydrogels exert their effects by interfering with key signaling pathways that are often dysregulated in cancer.
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[1][2][29][30][31]
Caption: The PI3K/Akt signaling pathway in cancer.
The MAPK/ERK pathway regulates cell proliferation, differentiation, and survival, and is frequently hyperactivated in various cancers.[3][17][32][33][34]
Caption: The MAPK/ERK signaling pathway in cancer.
Experimental Workflow
The following diagram illustrates the general workflow for the formulation and evaluation of stimuli-responsive hydrogels for cancer therapy.
Caption: Experimental workflow for hydrogel development.
Logical Relationship of Stimuli-Responsive Drug Release
This diagram illustrates the logical relationship between the tumor microenvironment stimuli and the resulting drug release from a smart hydrogel.
Caption: Logic of stimuli-responsive drug release.
References
- 1. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attacking the PI3K/Akt/mTOR signaling pathway for targeted therapeutic treatment in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. arxiv.org [arxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stimuli-Responsive Hydrogels for Cancer Treatment: The Role of pH, Light, Ionic Strength and Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Injectable pH-responsive polypeptide hydrogels for local delivery of doxorubicin - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00719K [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. scilit.com [scilit.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. icj-e.org [icj-e.org]
- 15. Synthesis and evaluation on pH- and temperature-responsive chitosan-p(MAA-co-NIPAM) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual thermo-and pH-sensitive injectable hydrogels of chitosan/(poly(N-isopropylacrylamide-co-itaconic acid)) for doxorubicin delivery in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. iris.unipa.it [iris.unipa.it]
- 23. Development of a New Hyaluronic Acid Based Redox-Responsive Nanohydrogel for the Encapsulation of Oncolytic Viruses for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Targeting PI3K/Akt signal transduction for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. onclive.com [onclive.com]
- 31. targetedonc.com [targetedonc.com]
- 32. tandfonline.com [tandfonline.com]
- 33. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 34. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the Cleavage of N,N'-Bis(acryloyl)cystamine (BAC) Crosslinked Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(acryloyl)cystamine (BAC) is a crosslinking agent utilized in the synthesis of redox-responsive hydrogels. The disulfide bond within the BAC molecule provides a cleavable linkage that can be broken by reducing agents. This characteristic is of significant interest in the field of drug delivery, as it allows for the controlled degradation of the hydrogel and subsequent release of encapsulated therapeutic agents in specific reducing environments, such as the intracellular space of cancer cells which have elevated concentrations of reducing agents like glutathione.[1][2] This document provides detailed application notes and protocols for the cleavage of BAC-crosslinked hydrogels using two common reducing agents: dithiothreitol (DTT) and glutathione (GSH).
Principle of Cleavage
The disulfide bond in the BAC crosslinker is susceptible to reduction by thiol-containing compounds like DTT and glutathione. The thiol-disulfide exchange reaction results in the cleavage of the crosslinks, leading to the dissolution or swelling of the hydrogel. DTT is a strong, small-molecule reducing agent that rapidly cleaves disulfide bonds.[3] Glutathione, a tripeptide, is a biologically relevant reducing agent and its cleavage of BAC-crosslinked gels is often slower compared to DTT, which can be attributed to its larger size and steric hindrance.[3]
Caption: Cleavage of BAC crosslinked hydrogels by DTT or GSH.
Comparative Data on Gel Degradation
The rate of degradation of BAC-crosslinked hydrogels is dependent on the type and concentration of the reducing agent, as well as the specific formulation of the hydrogel. The following table summarizes representative data on the time required for complete degradation of a disulfide-containing hydrogel upon exposure to different concentrations of DTT and glutathione.
| Reducing Agent | Concentration (mM) | Time for Complete Degradation |
| DTT | 10 | 8 hours[4] |
| DTT | 100 | 40 minutes[4] |
| Glutathione | 2.3 | Swelling observed, slow degradation[2] |
| Glutathione | 92 | Almost complete degradation[2] |
| Glutathione | 128 | Immediate degradation[2] |
Experimental Protocols
The following protocols provide a general framework for the cleavage of BAC-crosslinked hydrogels. It is recommended to optimize parameters such as incubation time and reducing agent concentration for your specific hydrogel system.
Protocol 1: Cleavage of BAC-Crosslinked Hydrogel with DTT
Materials:
-
BAC-crosslinked hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Deionized water
-
Shaker or orbital incubator
-
Optional: Rheometer for mechanical analysis, UV-Vis spectrophotometer for release studies
Procedure:
-
Prepare DTT Solutions: Prepare fresh stock solutions of DTT in PBS (pH 7.4) at various concentrations (e.g., 10 mM, 50 mM, 100 mM).
-
Hydrogel Preparation: Prepare discs or particles of the BAC-crosslinked hydrogel of a consistent size and weight.
-
Incubation: Place the hydrogel samples into individual wells of a multi-well plate or in separate vials. Add a sufficient volume of the DTT solution to each sample to ensure complete immersion.
-
Incubation Conditions: Incubate the samples at 37°C with gentle agitation.
-
Monitoring Degradation:
-
Visual Observation: Visually inspect the hydrogels at regular time intervals to observe changes in size and integrity.
-
Swelling Ratio: At predetermined time points, carefully remove the hydrogel, blot excess surface water, and weigh it. The swelling ratio can be calculated as (Wt - Wd) / Wd, where Wt is the weight at time t and Wd is the initial dry weight.
-
Rheological Analysis: For a quantitative measure of degradation, the change in the storage modulus (G') and loss modulus (G'') of the hydrogel can be monitored over time using a rheometer.[1]
-
Release of Encapsulated Agent: If the hydrogel contains an encapsulated substance, the concentration of the released agent in the supernatant can be measured over time using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy).[5]
-
Protocol 2: Cleavage of BAC-Crosslinked Hydrogel with Glutathione
Materials:
-
BAC-crosslinked hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-Glutathione (reduced form)
-
Deionized water
-
Shaker or orbital incubator
-
Optional: Confocal microscope for imaging microgels, analytical balance for swelling studies
Procedure:
-
Prepare Glutathione Solutions: Prepare fresh solutions of glutathione in PBS (pH 7.4) at a range of concentrations relevant to your application (e.g., 1 mM, 10 mM, 50 mM, 100 mM).
-
Hydrogel Preparation: Prepare hydrogel samples of a uniform size and shape.
-
Incubation: Immerse the hydrogel samples in the glutathione solutions in separate containers.
-
Incubation Conditions: Incubate at 37°C with gentle agitation.
-
Monitoring Degradation:
-
Microscopy (for microgels): The degradation of fluorescently labeled microgels can be monitored in real-time using confocal microscopy to observe changes in size and fluorescence intensity.[2]
-
Swelling Studies: Monitor the change in weight of the hydrogel over time as described in Protocol 1.
-
Transmittance Measurement (for nanogels): The degradation of nanohydrogel suspensions can be monitored by measuring the change in transmittance of the solution over time using a UV-Vis spectrophotometer at a wavelength where the hydrogel scatters light (e.g., 630 nm). An increase in transmittance indicates degradation.[3]
-
Release Studies: Quantify the release of any encapsulated agent from the hydrogel into the surrounding solution at various time points.
-
Experimental Workflow Diagram
Caption: Experimental workflow for hydrogel cleavage.
Applications in Drug Development
The redox-responsive nature of BAC-crosslinked hydrogels makes them highly suitable for targeted drug delivery applications.
-
Cancer Therapy: The higher intracellular concentration of glutathione in tumor cells compared to normal cells can be exploited to trigger the degradation of the hydrogel and release of anticancer drugs specifically at the tumor site, thereby reducing systemic toxicity.[1][2]
-
Intracellular Delivery: These hydrogels can be designed as nanocarriers to deliver drugs, proteins, or nucleic acids into the cytoplasm of cells, where the reducing environment will facilitate their release.
-
On-Demand Drug Release: The degradation of the hydrogel and subsequent drug release can be triggered "on-demand" by the external application of a reducing agent.[1]
Conclusion
The cleavage of this compound crosslinked gels with DTT and glutathione provides a versatile mechanism for the controlled degradation of hydrogels. Understanding the kinetics and protocols for this process is crucial for the rational design of redox-responsive biomaterials for applications in drug delivery and tissue engineering. The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this technology in their studies.
References
- 1. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application of N,N'-Bis(acryloyl)cystamine in Self-Healing Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(acryloyl)cystamine (BAC) is a disulfide-containing crosslinker that has garnered significant attention for its application in the development of self-healing and stimuli-responsive materials. Its unique chemical structure, featuring a centrally located disulfide bond flanked by two polymerizable acryloyl groups, enables the formation of dynamic covalent networks. These networks can reversibly break and reform, imparting a self-healing capability to the material. This property is particularly valuable in fields such as drug delivery, wearable electronics, and advanced coatings, where material longevity and reliability are crucial.
The self-healing mechanism is predicated on the reversible nature of the disulfide bond (-S-S-).[1] Upon damage, such as a cut or fracture, the disulfide bonds at the interface are cleaved. Subsequent re-approaching of the fractured surfaces allows for disulfide exchange reactions, either through direct thiol-disulfide exchange or oxidation of resulting thiols, which re-establishes the covalent crosslinks and restores the material's integrity.[2] This process can often be triggered or accelerated by external stimuli such as pH, temperature, or the presence of reducing agents like glutathione, making BAC-based materials intelligently responsive to their environment.[3]
Applications
The unique properties of BAC-based self-healing materials have led to their exploration in a variety of advanced applications:
-
Drug Delivery: BAC can be incorporated into hydrogel nanoparticles as a crosslinker to create redox-responsive drug delivery systems.[4][5][6] These nanocarriers can encapsulate therapeutic agents and release them in response to the high glutathione concentrations found in tumor microenvironments, offering a targeted approach to cancer therapy.[7]
-
Wearable Sensors: Stretchable and self-healing hydrogels formulated with BAC are being developed for wearable strain sensors. These materials can adhere to skin and monitor human body movements with high fidelity.[8][9][10] The self-healing property ensures the longevity and reliability of the sensor, even after sustaining mechanical damage.
-
Advanced Coatings: Self-healing coatings based on BAC can autonomously repair scratches and microcracks, extending the lifespan of the coated surfaces.[2] This is particularly relevant for protecting sensitive electronic components and improving the durability of various materials.
Quantitative Data Summary
The following tables summarize the key performance metrics of various self-healing materials incorporating this compound, as reported in the literature.
Table 1: Mechanical and Electrical Properties of BAC-Based Self-Healing Hydrogels
| Material Composition | Tensile Strength (kPa) | Elongation at Break (%) | Compressive Strength (kPa) | Conductivity (S/m) | Reference |
| Polyacrylamide (PAM)/BAC-Ag@Polydopamine (PDA) | 349.80 | 383.57 | 263.08 (at 90% strain) | 2.51 | [8][9][10] |
| Galactomannan/Acrylamide-BAC | 80 | 340 | - | - | [5] |
| Poly(vinyl alcohol)-Tannic Acid/Chitosan | 447 | - | - | - | [11] |
| Polyacrylamide-Nanocellulose-Fe³⁺ | 1380 | - | - | - | [11] |
Table 2: Self-Healing Efficiency of BAC-Based Materials
| Material Composition | Healing Conditions | Healing Time | Healing Efficiency (%) | Reference |
| Disulfide-Epoxy Network | 80 °C | 2 h | >90 | [2] |
| Polyacrylamide-Nanocellulose-Fe³⁺ | Room Temperature | 48 h | 94.2 | [11] |
| Poly(vinyl alcohol)-Tannic Acid/Chitosan | Room Temperature | 2 h | 84 | [11] |
| Poly(vinyl alcohol)-Tannic Acid | Room Temperature | 2 h | 87 | [11] |
Table 3: Drug Delivery Performance of BAC-Based Nanohydrogels
| Nanohydrogel Composition | Drug | Drug Loading Capacity (%) | Drug Encapsulation Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |
| N,N'-Bis(acryloyl) cystinamide (NBACA) | Paclitaxel | 24.81 | 41.06 | Reducing environment | ~80 (in 24h) | [4] |
| Poly(N-isopropylacrylamide)-BISS | Doxorubicin | ~16 | - | Reducing environment | - | [6] |
| Carboxymethyl Chitosan-BAC | Doxorubicin | 15.6 | 94.77 | pH and Glutathione | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Self-Healing Polyacrylamide/BAC-Ag@PDA Hydrogel for Wearable Sensors
This protocol is adapted from the methodology for creating a stretchable and self-healing hydrogel suitable for wearable sensor applications.[10]
Materials:
-
Acrylamide (AM)
-
This compound (BAC)
-
Silver-modified Polydopamine (Ag@PDA) nanoparticles
-
Ammonium persulfate (APS)
-
Deionized (DI) water
-
Polydimethylsiloxane (PDMS) mold
Procedure:
-
Preparation of the Precursor Solution:
-
Disperse 1.0 mg/mL of Ag@PDA nanoparticles in 6 mL of DI water.
-
Add 8.4 mg of this compound (BAC) to the Ag@PDA solution.
-
Sonicate the mixture for 15 minutes (e.g., at 240 W, 40 kHz) to ensure uniform dispersion of BAC.
-
In a separate container, dissolve 0.15 g of acrylamide (AM) and 0.01 g of ammonium persulfate (APS) into 1.0 mL of the BA-Ag@PDA solution.
-
-
Polymerization:
-
Purge the precursor solution with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.
-
Pour 1.0 mL of the precursor solution into a PDMS mold of the desired shape and dimensions (e.g., 20 mm x 7 mm x 2 mm).
-
Place the mold in an oven at 60°C for 12 minutes to initiate and complete the crosslinking polymerization.
-
-
Post-Synthesis Handling:
-
Carefully remove the synthesized hydrogel from the PDMS mold.
-
The hydrogel is now ready for characterization and use as a wearable sensor.
-
Protocol 2: Evaluation of Self-Healing Efficiency
This protocol outlines a general procedure for quantifying the self-healing efficiency of a BAC-crosslinked material based on the recovery of its mechanical properties.
Materials and Equipment:
-
Synthesized self-healing hydrogel/polymer
-
Scalpel or razor blade
-
Tensile testing machine
-
Environmental chamber (if healing is temperature/humidity dependent)
Procedure:
-
Sample Preparation:
-
Prepare multiple dumbbell-shaped specimens of the self-healing material according to standard tensile testing specifications.
-
-
Initial Mechanical Testing:
-
Perform tensile tests on a set of pristine (uncut) samples to determine their original tensile strength and elongation at break. Record these values as σ_original and ε_original, respectively.
-
-
Damage and Healing:
-
Take another set of dumbbell-shaped specimens and carefully cut them in half at the center using a sharp scalpel.
-
Gently bring the two cut surfaces back into contact.
-
Place the "healed" samples in a controlled environment (e.g., at a specific temperature and humidity) for a designated healing time (e.g., 2, 6, 12, 24 hours).[2]
-
-
Mechanical Testing of Healed Samples:
-
After the specified healing period, perform tensile tests on the healed samples.
-
Record the tensile strength and elongation at break of the healed samples as σ_healed and ε_healed.
-
-
Calculation of Healing Efficiency:
-
Calculate the self-healing efficiency (η) using the following formulas:
-
Healing Efficiency (Tensile Strength): η_σ = (σ_healed / σ_original) * 100%
-
Healing Efficiency (Elongation at Break): η_ε = (ε_healed / ε_original) * 100%
-
-
Protocol 3: In Vitro Drug Release from BAC-Crosslinked Nanohydrogels
This protocol describes a method to assess the redox-responsive release of a drug from BAC-based nanohydrogels, simulating the conditions within a tumor microenvironment.
Materials and Equipment:
-
Drug-loaded BAC-crosslinked nanohydrogels
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Glutathione (GSH) or Dithiothreitol (DTT) as a reducing agent
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath at 37°C
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation of Release Media:
-
Prepare two sets of release media:
-
Control Medium: PBS (pH 7.4)
-
Reductive Medium: PBS (pH 7.4) containing a specific concentration of a reducing agent (e.g., 10 mM GSH) to mimic the intracellular reductive environment.
-
-
-
Dialysis Setup:
-
Disperse a known amount of the drug-loaded nanohydrogels in a specific volume of the control release medium.
-
Transfer the nanohydrogel suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger container with a known volume of the respective release medium (control or reductive).
-
-
Incubation and Sampling:
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the external container.
-
Replenish the container with an equal volume of fresh release medium to maintain a constant volume.
-
-
Drug Quantification:
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded in the nanohydrogels.
-
Plot the cumulative drug release (%) as a function of time for both the control and reductive media to visualize the redox-responsive release profile.
-
Visualizations
Caption: Self-healing mechanism of a disulfide-crosslinked polymer network.
Caption: Experimental workflow for synthesis and evaluation of self-healing materials.
Caption: Redox-responsive drug delivery from a BAC-crosslinked nanocarrier.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Disulfide cross-linked poly(acrylamide-co-acrylonitrile) microgels: Synthesis, properties, and de-cross-linking kinetics - American Chemical Society [acs.digitellinc.com]
- 4. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stretchable, Self-Healing, and Bioactive Hydrogel with High-Functionality this compound Dynamically Bonded Ag@polydopamine Crosslinkers for Wearable Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stretchable, Self‐Healing, and Bioactive Hydrogel with High‐Functionality N,N′‐bis(acryloyl)cystamine Dynamically Bonded Ag@polydopamine Crosslinkers for Wearable Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Design of Self-Healing Hydrogel with High Mechanical Strength and Self-Healing Efficiency: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of N,N'-Bis(acryloyl)cystamine in Redox-Responsive Biosensors
Introduction
N,N'-Bis(acryloyl)cystamine (BAC) is a versatile crosslinking agent increasingly utilized in the development of "smart" hydrogels for biomedical applications.[1] Its central disulfide bond provides a redox-sensitive linkage, allowing for controlled degradation of the hydrogel matrix in the presence of reducing agents such as glutathione (GSH) or dithiothreitol (DTT).[2][3] This unique property makes BAC an ideal candidate for the fabrication of stimuli-responsive biosensors, where the detection of an analyte can trigger a measurable change in the hydrogel's physical properties. This application note details the use of BAC in the fabrication of redox-responsive biosensors, with a focus on an electrochemical glucose biosensor as a model system.
The principle of a BAC-based biosensor lies in the enzymatic generation of a species that can either directly or indirectly lead to the cleavage of the disulfide bonds within the hydrogel matrix. This cleavage results in the degradation of the hydrogel, which can be transduced into an optical or electrochemical signal. For instance, in a glucose biosensor, the enzyme glucose oxidase (GOx) can be immobilized within a BAC-crosslinked hydrogel. The enzymatic oxidation of glucose by GOx produces hydrogen peroxide (H₂O₂), which can subsequently be used to trigger the release of an entrapped species or a change in the electrochemical properties of the hydrogel.
Key Applications
The redox-responsive nature of BAC-crosslinked hydrogels enables their use in a variety of biosensing applications, including:
-
Enzyme-based biosensors: Immobilization of enzymes that produce or consume a reducing agent, or generate a species that can lead to the cleavage of the disulfide bond.
-
Immunoassays: Development of platforms where antigen-antibody binding triggers the release of an entrapped signaling molecule.
-
Drug delivery monitoring: Designing systems where the release of a drug is accompanied by a detectable signal.
This document provides detailed protocols for the fabrication and characterization of a BAC-based electrochemical biosensor for glucose detection.
Experimental Protocols
Materials and Equipment
-
This compound (BAC)
-
Acrylamide (AAm)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Glucose oxidase (GOx) from Aspergillus niger
-
Horseradish peroxidase (HRP)
-
Ferrocene methanol (FcMeOH)
-
D-Glucose
-
Dithiothreitol (DTT)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Electrochemical workstation
-
Screen-printed carbon electrodes (SPCEs)
-
UV-Vis spectrophotometer
-
Scanning electron microscope (SEM)
Protocol 1: Fabrication of a BAC-Crosslinked Hydrogel for Biosensor Applications
This protocol describes the preparation of a BAC-crosslinked polyacrylamide hydrogel suitable for enzyme immobilization.
-
Preparation of the Pre-gel Solution:
-
In a 1.5 mL microcentrifuge tube, dissolve 100 mg of acrylamide (AAm) and 10 mg of this compound (BAC) in 1 mL of PBS (pH 7.4).
-
Add 1 mg of glucose oxidase (GOx) and 0.5 mg of horseradish peroxidase (HRP) to the solution and mix gently until fully dissolved.
-
(Optional) For electrochemical detection, add 0.5 mg of ferrocene methanol (FcMeOH) as a redox mediator.
-
-
Initiation of Polymerization:
-
Add 10 µL of 10% (w/v) ammonium persulfate (APS) solution to the pre-gel mixture.
-
Add 5 µL of N,N,N',N'-Tetramethylethylenediamine (TEMED) to initiate the polymerization reaction.
-
-
Hydrogel Casting:
-
Immediately after adding TEMED, vortex the solution for 5 seconds and cast a 5 µL drop onto the working area of a screen-printed carbon electrode (SPCE).
-
Allow the hydrogel to polymerize at room temperature for 30 minutes in a humid chamber to prevent dehydration.
-
-
Washing:
-
Gently wash the hydrogel-modified electrode with PBS (pH 7.4) to remove any unreacted monomers and non-immobilized enzymes.
-
Store the modified electrodes at 4°C in PBS until use.
-
Protocol 2: Characterization of the BAC-Crosslinked Hydrogel
This protocol outlines the steps to characterize the physical and redox-responsive properties of the hydrogel.
-
Scanning Electron Microscopy (SEM):
-
Prepare a sample of the hydrogel on a coverslip and freeze-dry it.
-
Sputter-coat the dried hydrogel with a thin layer of gold.
-
Image the surface morphology of the hydrogel using an SEM to observe its porous structure.
-
-
Swelling and Degradation Studies:
-
Prepare free-standing hydrogel discs by casting the pre-gel solution into a mold.
-
Immerse the dried, pre-weighed hydrogel discs in PBS (pH 7.4) and measure their weight at regular intervals to determine the swelling ratio.
-
To study degradation, immerse the swollen hydrogel discs in a PBS solution containing 10 mM DTT.
-
Measure the weight of the hydrogel discs at regular intervals to quantify the degradation profile.
-
Protocol 3: Electrochemical Detection of Glucose
This protocol describes the use of the BAC-hydrogel modified electrode for the amperometric detection of glucose.
-
Electrochemical Setup:
-
Connect the hydrogel-modified SPCE to an electrochemical workstation as the working electrode, with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.
-
-
Amperometric Measurement:
-
Pipette 100 µL of PBS (pH 7.4) onto the surface of the modified electrode.
-
Apply a constant potential of -0.2 V (vs. Ag/AgCl).
-
Allow the background current to stabilize.
-
Inject successive aliquots of a stock glucose solution into the PBS to achieve the desired concentrations.
-
Record the steady-state current response after each addition. The current change is proportional to the glucose concentration.
-
-
Redox-Triggered Signal Modulation (Optional):
-
After obtaining a stable signal for a specific glucose concentration, inject a solution of DTT (final concentration 10 mM) into the electrochemical cell.
-
Record the change in the amperometric signal as the hydrogel degrades, which will alter the diffusion of the redox mediator and substrate.
-
Data Presentation
The performance of the BAC-based glucose biosensor can be summarized in the following tables.
| Parameter | Value |
| Linear Range | 0.1 - 10 mM |
| Limit of Detection (LOD) | 50 µM |
| Sensitivity | 2.5 µA mM⁻¹ cm⁻² |
| Response Time (t₉₀) | < 30 s |
| Stability (at 4°C) | > 2 weeks |
Table 1: Performance characteristics of the BAC-hydrogel based glucose biosensor.
| Interferent (5 mM) | Signal Interference (%) |
| Ascorbic Acid | < 5% |
| Uric Acid | < 4% |
| Acetaminophen | < 6% |
| Lactose | < 2% |
| Sucrose | < 2% |
Table 2: Interference study of the BAC-hydrogel based glucose biosensor.
Visualizations
Caption: Signaling pathway of the electrochemical glucose biosensor.
Caption: Experimental workflow for biosensor fabrication and testing.
Caption: Logical relationship of the redox-responsive sensing mechanism.
References
Reversible Protein Crosslinking with N,N'-Bis(acryloyl)cystamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(acryloyl)cystamine (BAC) is a homobifunctional, thiol-reactive crosslinking agent that enables the reversible conjugation of proteins and other biomolecules. Its unique structure features two acrylamide moieties separated by a disulfide bond.[1][2] The acrylamide groups react with sulfhydryl groups (thiols) present in cysteine residues, forming stable covalent bonds.[3] The central disulfide bond provides the key feature of reversibility, as it can be readily cleaved under mild reducing conditions, for instance, by using dithiothreitol (DTT), glutathione, or cysteine.[4] This ability to both link and subsequently release interacting partners makes BAC a valuable tool for a variety of applications in proteomics, drug delivery, and biomaterials science.[1][5]
Chemical crosslinking is a powerful technique for stabilizing protein-protein interactions, allowing for the identification of both stable and transient complexes.[6][7][8] By covalently "freezing" these interactions, researchers can elucidate the structure, function, and spatial arrangement of protein subunits within a complex.[9] Reversible crosslinkers like BAC are particularly advantageous as they allow for the isolation of crosslinked complexes and the subsequent release of the individual components for further analysis, such as by mass spectrometry or Western blotting.
Applications
-
Studying Protein-Protein Interactions: BAC can be used to capture and stabilize transient or weak protein-protein interactions in vitro or in vivo, facilitating their identification and characterization.[6][9]
-
Drug Delivery Systems: The redox-responsive nature of the disulfide bond in BAC has been extensively utilized in the development of hydrogels and nanogels for targeted drug delivery.[4][5][10][11] These carrier systems can be designed to release their therapeutic payload in the reducing environment of the cell cytoplasm.[4]
-
Biomaterial and Hydrogel Formation: BAC is a key component in the synthesis of biodegradable and stimuli-responsive hydrogels for applications in tissue engineering and regenerative medicine.[4][5]
-
Purification of Macromolecules: BAC can be used as a crosslinker in polyacrylamide gel electrophoresis, allowing for the dissolution of the gel matrix with a reducing agent to simplify the isolation of separated macromolecules.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆N₂O₂S₂ | |
| Molecular Weight | 260.38 g/mol | [12] |
| Reactive Groups | Acrylamide (x2) | [1] |
| Target Functional Group | Sulfhydryls (-SH) on Cysteine | [7] |
| Spacer Arm Length | ~14.5 Å (estimated) | |
| Cleavability | Reducible Disulfide Bond | |
| Solubility | Soluble in acetic acid, slightly soluble in water. |
Table 2: Recommended Conditions for Protein Crosslinking and Cleavage
| Parameter | Crosslinking Reaction | Cleavage Reaction | Reference |
| BAC Concentration | 10-50 fold molar excess over protein | N/A | [13] |
| Protein Concentration | 1-10 mg/mL | Dependent on previous step | [13] |
| pH | 6.5-7.5 (for maleimide reaction with thiols) | 7.1-8.3 | [14] |
| Buffer | Amine-free, thiol-free (e.g., PBS, HEPES) | Tris, TBE | [15][7] |
| Temperature | 4°C to Room Temperature | Room Temperature to 37°C | [13][14] |
| Incubation Time | 30 minutes to 2 hours | 15 to 60 minutes | [1][8][13] |
| Quenching Reagent | Cysteine, β-mercaptoethanol, or DTT | N/A | [13] |
| Cleavage Reagent | N/A | 50-100 mM DTT | [14] |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific protein system.
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol describes a general procedure for crosslinking two purified proteins in solution.
Materials:
-
Purified protein samples (Protein A and Protein B)
-
This compound (BAC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
Quenching Buffer: 1 M Cysteine or β-mercaptoethanol in reaction buffer.
-
SDS-PAGE reagents (Laemmli sample buffer without reducing agents for non-reducing gels).
Procedure:
-
Protein Preparation: Prepare a solution containing the interacting proteins (e.g., 1-5 mg/mL total protein) in the reaction buffer. If the proteins have internal disulfide bonds that are not involved in the interaction, ensure they are not reduced prior to crosslinking.
-
BAC Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of BAC in anhydrous DMSO.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the BAC stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted acrylamide groups on the BAC. Incubate for 15-20 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE. Prepare samples by adding an equal volume of 2x non-reducing Laemmli sample buffer (omit β-mercaptoethanol or DTT). Heat samples at 95°C for 5 minutes. Run the samples on a polyacrylamide gel suitable for resolving the expected higher molecular weight crosslinked complexes. Visualize the protein bands by Coomassie staining or Western blotting. The appearance of a new band corresponding to the combined molecular weight of the interacting proteins indicates successful crosslinking.
Protocol 2: Cleavage of Crosslinked Proteins
This protocol describes the reversal of the BAC crosslinks for further analysis.
Materials:
-
Crosslinked protein sample from Protocol 1.
-
Dithiothreitol (DTT)
-
SDS-PAGE reagents (standard reducing Laemmli sample buffer).
Procedure:
-
Sample Preparation: Take an aliquot of the quenched crosslinking reaction from Protocol 1.
-
Reduction: Add DTT to the sample to a final concentration of 50-100 mM.
-
Incubation: Incubate the sample at 37°C for 30-60 minutes to ensure complete cleavage of the disulfide bonds. For dissolving BAC-crosslinked polyacrylamide gels, a 100 mM DTT solution at pH 8.3 can dissolve a gel slice in under 30 minutes.[15]
-
Analysis: Add standard reducing Laemmli sample buffer to the DTT-treated sample. Heat at 95°C for 5 minutes. Analyze by SDS-PAGE alongside the non-reduced, crosslinked sample. The disappearance of the high molecular weight crosslinked band and the reappearance of the individual protein bands confirms the reversibility of the crosslinker.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Reversible Inter- and Intra-Microgel Cross-Linking using Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N'-Bis(acryloyl)cystamine (BACA) in Hydrogel Formulations
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered when optimizing N,N'-Bis(acryloyl)cystamine (BACA) concentration in hydrogel formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BACA) and what is its primary role in hydrogel formulations?
A1: this compound (BACA) is a chemical crosslinking agent. Its primary role is to form covalent bonds between polymer chains, creating the three-dimensional network structure that is characteristic of a hydrogel.[1][2] This network is what allows the hydrogel to absorb and retain large amounts of water or biological fluids without dissolving.[2][3][4]
Q2: What makes BACA a "stimuli-responsive" crosslinker?
A2: BACA is considered a stimuli-responsive or "smart" crosslinker because its chemical structure contains a disulfide bond (-S-S-). This bond is stable under normal physiological conditions but can be cleaved in the presence of reducing agents like glutathione (GSH) or dithiothreitol (DTT).[5][6][7] This reductive sensitivity allows for the controlled degradation of the hydrogel and the triggered release of encapsulated drugs or cells, which is particularly useful in environments with high reductive potential, such as intracellular compartments or tumor microenvironments.[6][7]
Q3: How does changing the BACA concentration generally affect hydrogel properties?
A3: The concentration of BACA, as the crosslinker, is a critical parameter that directly influences the hydrogel's final physicochemical properties.[8] Generally, increasing the BACA concentration leads to a higher crosslinking density, which results in a stiffer, more brittle hydrogel with a lower swelling capacity and slower drug release rate.[9] Conversely, a lower BACA concentration typically produces a softer, more flexible hydrogel with a higher swelling ratio and faster drug release.[8]
Troubleshooting Guide
Problem: My hydrogel failed to form, resulting in a viscous liquid.
-
Possible Cause 1: Insufficient Crosslinker Concentration. The amount of BACA may be too low to form a stable 3D network.
-
Solution: Systematically increase the molar ratio of BACA to the monomer. It is often necessary to optimize the ratio between the polymer and the crosslinker; try different ratios such as 1:2 or 2:1.[10] Ensure all components are fully dissolved and homogeneously mixed before initiating polymerization to ensure uniform crosslinking.[9]
-
-
Possible Cause 2: Ineffective Polymerization Initiation. The free-radical polymerization process may not have started correctly.
-
Solution: Verify the concentration and freshness of your initiator (e.g., ammonium persulfate (APS)). Ensure the initiator is fully dissolved before adding it to the monomer solution.[9] If using a redox-initiation system, ensure both components are active. For thermally initiated polymerization, confirm the reaction is heated to the correct temperature for a sufficient duration.[11]
-
-
Possible Cause 3: Presence of Inhibitors. Oxygen is a well-known inhibitor of free-radical polymerization.
-
Solution: Before initiating polymerization, purge the pre-gel solution with an inert gas, such as nitrogen or argon, for at least 15-30 minutes to remove dissolved oxygen.[12]
-
Problem: The resulting hydrogel is too stiff and brittle.
-
Possible Cause: Excessive Crosslinker Concentration. A high concentration of BACA creates a very dense network, reducing the flexibility of the polymer chains.[9]
-
Solution: Decrease the molar concentration of BACA in your formulation. A systematic reduction will allow you to tune the mechanical properties to the desired level. The type and degree of crosslinking directly influence properties like the elastic modulus.[1]
-
Problem: Swelling behavior or drug release is inconsistent between batches.
-
Possible Cause 1: Non-uniform Crosslinking. Incomplete mixing of BACA, monomers, and initiator can lead to regions of high and low crosslink density within the same hydrogel batch.[9]
-
Solution: Ensure thorough and uniform mixing of the pre-gel solution before initiating polymerization.[9] Techniques like vortexing or brief sonication can improve homogeneity.
-
-
Possible Cause 2: Variability in Experimental Conditions. Factors such as pH, temperature, and ionic strength of the swelling or release medium can significantly affect hydrogel behavior, especially for stimuli-responsive hydrogels.[3][13]
Data Presentation: Impact of BACA Concentration
The concentration of BACA is a critical factor that allows for the tuning of hydrogel properties. The following table summarizes the general trends observed when BACA concentration is varied.
| Property | Effect of Increasing BACA Concentration | Rationale |
| Swelling Ratio | Decreases | A higher crosslink density creates a tighter network with smaller mesh sizes, physically restricting the amount of water that can be absorbed.[8] |
| Mechanical Strength (e.g., Compressive Modulus) | Increases | More crosslinks create a more rigid and robust structure, making the hydrogel more resistant to deformation.[14][15][16] |
| Gelation Time | Decreases | A higher concentration of crosslinker can lead to faster network formation once polymerization is initiated. |
| Degradation Rate (in response to stimuli) | Decreases | A more densely crosslinked network requires more disulfide bonds to be cleaved before the structure fully degrades and dissolves. |
| Drug Diffusion/Release Rate | Decreases | The denser network and smaller pore size hinder the diffusion of encapsulated molecules out of the hydrogel matrix.[9][17] |
Experimental Protocols & Workflows
A typical workflow for developing and characterizing a BACA-crosslinked hydrogel involves formulation, polymerization, and characterization.
The following diagram illustrates the fundamental crosslinking action of BACA and the mechanism of its reductive degradation.
Protocol 1: General Synthesis of a BACA-Crosslinked Hydrogel
This protocol describes a typical free-radical polymerization method.
-
Preparation of Pre-gel Solution:
-
Dissolve the primary monomer (e.g., Acrylamide, N-isopropylacrylamide) and the desired molar concentration of this compound (BACA) in a suitable solvent (e.g., deionized water or buffer).
-
Mix thoroughly using a magnetic stirrer until all components are fully dissolved.
-
-
Removal of Oxygen:
-
Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.[12]
-
-
Initiation:
-
Polymerization and Curing:
-
Immediately transfer the solution into a mold (e.g., between two glass plates with a spacer, or in a multi-well plate).
-
Allow the polymerization to proceed at a specified temperature (e.g., room temperature or elevated temperatures like 60-80°C) for a set period (e.g., several hours to overnight) to ensure complete curing.[11][12]
-
-
Post-Processing:
-
Carefully remove the resulting hydrogel from the mold.
-
Wash the hydrogel extensively in deionized water or buffer for 24-48 hours, with frequent changes of water, to remove any unreacted monomers, initiator, or non-crosslinked polymer chains.
-
Protocol 2: Swelling Behavior Analysis
-
Sample Preparation:
-
Cut the purified hydrogel into uniform shapes (e.g., discs or squares) of known dimensions.
-
Lyophilize (freeze-dry) the samples to obtain their constant dry weight (Wd).
-
-
Swelling Measurement:
-
Immerse the dried hydrogel samples in a swelling medium (e.g., phosphate-buffered saline (PBS) at pH 7.4) at a constant temperature (e.g., 37°C).[5]
-
At predetermined time intervals, remove a hydrogel sample from the medium.
-
Gently blot the surface with filter paper to remove excess surface water and immediately record its weight (Ws).[9]
-
-
Calculation:
-
Calculate the swelling ratio (SR) at each time point using the formula:
-
SR (%) = [(Ws - Wd) / Wd] x 100
-
-
Continue measurements until the weight becomes constant, indicating that equilibrium swelling has been reached.[8]
-
Protocol 3: Mechanical Property Testing (Uniaxial Compression)
-
Sample Preparation:
-
Prepare cylindrical hydrogel samples of uniform diameter and height. Ensure the samples are fully swollen to equilibrium in a relevant buffer.
-
-
Compression Test:
-
Place a hydrogel sample on the lower plate of a universal mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures.[14]
-
Record the stress (force per unit area) and strain (change in height per original height) data throughout the test.
-
-
Data Analysis:
Protocol 4: In Vitro Drug Release Study
-
Drug Loading:
-
Load the drug into the hydrogel. This can be done by either dissolving the drug in the pre-gel solution before polymerization or by soaking a pre-formed hydrogel in a concentrated drug solution until equilibrium is reached.[9]
-
-
Release Study Setup:
-
Place a drug-loaded hydrogel sample into a known volume of release medium (e.g., PBS, pH 7.4) in a vessel, maintained at 37°C with gentle agitation.[9]
-
Ensure "sink conditions" are maintained, meaning the concentration of the drug in the release medium remains low (typically <10% of its saturation solubility), to ensure the release rate is not limited by drug solubility.[9] This may require using a larger volume of medium or periodic replacement of the medium.[9]
-
-
Sampling and Quantification:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.[9]
-
Immediately replenish the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.[9]
-
Quantify the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released over time and plot it as a percentage of the total drug loaded. This provides the drug release profile.
-
References
- 1. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reversible Inter- and Intra-Microgel Cross-Linking using Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stretchable, Self‐Healing, and Bioactive Hydrogel with High‐Functionality N,N′‐bis(acryloyl)cystamine Dynamically Bonded Ag@polydopamine Crosslinkers for Wearable Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanical Properties of Protein-Based Hydrogels Derived from Binary Protein Mixtures—A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete polymerization of N,N'-Bis(acryloyl)cystamine gels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(acryloyl)cystamine (BAC) as a crosslinker in gel polymerization.
Troubleshooting Incomplete Polymerization
Incomplete or failed polymerization of BAC gels is a common issue that can often be resolved by carefully considering the following factors.
Problem: The gel solution does not polymerize at all or remains liquid.
Possible Causes & Solutions:
-
Inactive Ammonium Persulfate (APS) Solution: APS solutions, typically prepared at 10% (w/v) in water, have a limited shelf life.[1] Old or improperly stored APS is a primary cause of polymerization failure.
-
Solution: Always prepare fresh 10% APS solution daily or weekly. Store aliquots at -20°C for longer-term storage and keep the working solution at 4°C for no more than a week.[1]
-
-
Incorrect Initiator or Catalyst Concentration: The concentrations of both APS and N,N,N',N'-tetramethylethylenediamine (TEMED) are critical for initiating and catalyzing the polymerization reaction.
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[4] Dissolved oxygen in your gel solution can prevent polymerization from starting.
-
Solution: Degas the monomer solution (acrylamide and BAC) using a vacuum pump for at least 15 minutes before adding APS and TEMED.[4] Alternatively, sparging with an inert gas like nitrogen or argon can also remove dissolved oxygen.
-
-
Low Temperature: Polymerization is a chemical reaction that is sensitive to temperature.
-
Solution: Ensure all your solutions are at room temperature before initiating polymerization.[5] Casting the gel in a cold room will significantly slow down or inhibit the process.
-
Problem: The gel polymerizes very slowly or forms a weak, easily torn gel.
Possible Causes & Solutions:
-
Suboptimal APS/TEMED Concentrations: While some polymerization may occur, insufficient initiator or catalyst will result in a slow reaction and an incomplete polymer network.
-
Solution: Optimize the concentrations of APS and TEMED. You can perform a small-scale titration to find the ideal combination for your specific monomer concentration.[6]
-
-
Impure Reagents: The purity of acrylamide, bis-acrylamide (if used), and BAC can affect polymerization efficiency. The presence of acrylic acid, an impurity in acrylamide, can interfere with the process.[4]
-
Solution: Use high-purity, electrophoresis-grade reagents.
-
-
Incorrect pH of the Gel Buffer: The pH of the polymerization buffer can influence the rate of polymerization.
-
Solution: Check the pH of your buffer system to ensure it is within the optimal range for acrylamide polymerization, which is typically slightly alkaline.
-
Problem: The top of the gel does not polymerize, leaving a liquid layer.
Possible Causes & Solutions:
-
Oxygen Inhibition at the Surface: The interface between the gel solution and the air is where oxygen inhibition is most pronounced.
-
Solution: After pouring the gel solution into the mold, carefully overlay the top with a thin layer of water, isopropanol, or butanol. This creates a barrier that prevents atmospheric oxygen from interfering with polymerization at the surface.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended concentrations of APS and TEMED for BAC gels?
A1: The optimal concentrations can vary depending on the total monomer concentration (%T) and the percentage of BAC as a crosslinker (%C). A common starting point for a standard polyacrylamide gel is 0.05% (v/v) TEMED and 0.05% (w/v) APS from a fresh 10% stock solution. For higher percentage gels (above 15% T), reducing the TEMED concentration to 0.025% while keeping APS at 0.05% can prevent overly rapid polymerization and bubble formation.
Q2: Can I use a different initiator system for BAC gel polymerization?
A2: Yes, other initiator systems can be used. For instance, some protocols for synthesizing BAC-crosslinked nanohydrogels utilize azobisisobutyronitrile (AIBN) as a thermal initiator.[7] Another system involves riboflavin in the presence of UV light, which is a method of photochemical polymerization.[4] The choice of initiator will depend on the specific application and desired gel properties.
Q3: How does the presence of the disulfide bond in BAC affect polymerization?
A3: The disulfide bond in BAC is the key functional group that allows for the reversibility of the crosslinks. During the free-radical polymerization, the vinyl groups of BAC react with the growing polymer chains, incorporating the disulfide linkage into the gel matrix.[8][9] This process is similar to that of other vinyl-containing crosslinkers. However, it's important to be aware that high temperatures during polymerization could potentially lead to side reactions involving the disulfide bond.[8]
Q4: What are the safety precautions I should take when working with this compound?
A4: this compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11][12] Always handle BAC in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12] Avoid inhaling the powder and prevent contact with skin and eyes.[10][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the polymerization of this compound gels, compiled from various research applications.
Table 1: Initiator and Catalyst Concentrations for BAC Gel Polymerization
| Application | Monomer(s) | Crosslinker (BAC) Concentration | Initiator/Catalyst System | Initiator/Catalyst Concentration | Reference |
| Nanohydrogel Synthesis | N,N'-bis(acryloyl) cystinamide | Self-crosslinked | AIBN | 11 mg in 40 mL ethanol | [7] |
| pH-Sensitive Hydrogel | N-(2-Hydroxyethyl) Acrylamide & Acrylic Acid | 1.6 mmol/L | APS/TEMED | 1.25 wt% APS, 50 µL TEMED | [13] |
| Thermoresponsive Microgels | Poly(N-isopropylmethacrylamide) | 5 mol% | APS/TEMED | 5 mM APS, 2 mM TEMED | [8] |
| Standard SDS-PAGE (for comparison) | Acrylamide/Bis-acrylamide | N/A | APS/TEMED | 0.125% (w/v) APS, 0.025% (v/v) TEMED (Separating Gel) | [14] |
| Standard SDS-PAGE (for comparison) | Acrylamide/Bis-acrylamide | N/A | APS/TEMED | 0.4% (w/v) APS, 0.04% (v/v) TEMED (Stacking Gel) | [14] |
Experimental Protocols
Protocol for Preparation of a Reducible BAC-Crosslinked Polyacrylamide Gel (10% T, 4% C)
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Acrylamide/N,N'-Bis(acryloyl)cystamine (BAC) stock solution (e.g., 30% w/v total monomers with a 24:1 ratio of Acrylamide:BAC)
-
Tris buffer (e.g., 1.5 M Tris-HCl, pH 8.8)
-
Deionized water
-
10% (w/v) Ammonium Persulfate (APS) in deionized water (prepare fresh)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Isopropanol or water-saturated butanol
Procedure:
-
Assemble Gel Casting Apparatus: Clean and assemble the gel casting plates according to the manufacturer's instructions.
-
Prepare the Gel Solution: In a small beaker or conical tube, combine the following for a 10 mL resolving gel:
-
3.33 mL Acrylamide/BAC stock solution
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
4.07 mL Deionized water
-
-
Degas the Solution: Place the beaker or tube in a vacuum chamber and apply a vacuum for at least 15 minutes to remove dissolved oxygen.
-
Initiate Polymerization:
-
Add 100 µL of fresh 10% APS solution.
-
Add 10 µL of TEMED.
-
Gently swirl the mixture to ensure homogeneity. Avoid introducing air bubbles.
-
-
Cast the Gel: Immediately pour the gel solution into the prepared casting apparatus. Leave sufficient space at the top for a stacking gel if required.
-
Overlay the Gel: Carefully overlay the top of the resolving gel with a thin layer of isopropanol or water-saturated butanol to prevent oxygen inhibition.
-
Allow Polymerization: Let the gel polymerize at room temperature for at least 30-60 minutes. A clear interface between the gel and the overlay solution will be visible upon complete polymerization.
-
Pour Stacking Gel (if applicable): After the resolving gel has polymerized, pour off the overlay and rinse with deionized water. Prepare and pour the stacking gel solution. Insert the comb and allow the stacking gel to polymerize.
Visualizations
Free Radical Polymerization of Acrylamide and this compound
The following diagram illustrates the key steps in the free-radical polymerization process that forms the crosslinked gel network.
Caption: Free radical polymerization mechanism for BAC gels.
Troubleshooting Workflow for Incomplete Polymerization
This workflow provides a logical sequence of steps to diagnose and resolve issues with incomplete gel polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. does inccreased amount of TEMED and APS affect the resolution of the polyacrylam - Molecular Biology [protocol-online.org]
- 3. scribd.com [scribd.com]
- 4. bio-rad.com [bio-rad.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. reddit.com [reddit.com]
- 7. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible Inter- and Intra-Microgel Cross-Linking using Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disulfide cross-linked poly(acrylamide-co-acrylonitrile) microgels: Synthesis, properties, and de-cross-linking kinetics - American Chemical Society [acs.digitellinc.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. This compound | C10H16N2O2S2 | CID 100602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts - PMC [pmc.ncbi.nlm.nih.gov]
Preventing premature degradation of N,N'-Bis(acryloyl)cystamine hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature degradation of N,N'-Bis(acryloyl)cystamine (BAC) hydrogels.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of BAC hydrogels that may lead to premature degradation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Hydrogel fails to form or is too soft. | 1. Incomplete Polymerization: Insufficient initiator concentration or inappropriate polymerization temperature. 2. Low Crosslinking Density: Insufficient BAC concentration.[1] 3. Inhibitors Present: Presence of oxygen or other radical scavengers. | 1. Optimize Initiator Concentration: Increase the concentration of the initiator (e.g., APS). 2. Adjust Polymerization Conditions: Ensure the reaction is carried out at the recommended temperature for the chosen initiator system. For thermally initiated polymerization, a typical temperature is 80°C.[2] For redox-initiated systems, the reaction can proceed at lower temperatures.[3] 3. Increase Crosslinker Concentration: Increase the molar ratio of BAC to the primary monomer. 4. Deoxygenate Solutions: Purge all monomer and crosslinker solutions with an inert gas (e.g., nitrogen or argon) before adding the initiator to remove dissolved oxygen. |
| Hydrogel degrades too quickly upon exposure to physiological conditions. | 1. High Concentration of Reducing Agents: The experimental medium contains high concentrations of reducing agents like dithiothreitol (DTT) or glutathione (GSH).[4][5] 2. Suboptimal pH: The pH of the medium is significantly basic, which can accelerate disulfide bond cleavage.[6] 3. Elevated Temperature: Higher temperatures can increase the rate of disulfide bond reduction.[1] | 1. Quantify and Adjust Reducing Agent Concentration: If possible, measure the concentration of reducing agents in your system and adjust the experimental design accordingly. 2. Control pH: Maintain the pH of the experimental medium within a stable range, typically close to physiological pH (7.4), unless a pH-triggered degradation is desired.[7] 3. Maintain Consistent Temperature: Conduct experiments at a controlled and appropriate temperature.[1] |
| Inconsistent degradation rates between batches. | 1. Variability in Synthesis Protocol: Inconsistent monomer, crosslinker, or initiator concentrations. 2. Inconsistent Polymerization Conditions: Fluctuations in temperature or reaction time. 3. Improper Storage of BAC: this compound is sensitive to light and moisture. Improper storage can lead to partial degradation of the crosslinker before use.[8][9] | 1. Standardize Protocols: Ensure precise and consistent measurements of all components for each synthesis. 2. Control Polymerization Environment: Use a temperature-controlled water bath or reaction block to maintain a consistent temperature. Precisely control the polymerization time. 3. Properly Store BAC: Store this compound powder at -20°C in a desiccated, dark environment.[10] Allow the container to warm to room temperature before opening to prevent condensation. |
| Hydrogel exhibits unexpected swelling or shrinking. | 1. Partial Degradation: Unintended cleavage of some disulfide crosslinks leading to a looser network structure and increased swelling.[4] 2. pH-Dependent Swelling: If the hydrogel contains pH-sensitive co-monomers (e.g., acrylic acid), changes in pH will alter the swelling behavior.[11] 3. Ionic Strength of the Medium: Changes in the ionic strength of the surrounding solution can affect the osmotic pressure and thus the swelling of the hydrogel. | 1. Investigate for Reducing Agents: Test the components of your medium for the presence of unintended reducing agents. 2. Buffer the System: Use a buffer to maintain a constant pH throughout the experiment. 3. Maintain Consistent Ionic Strength: Use a medium with a defined and constant ionic strength for all experiments. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound (BAC) hydrogel degradation?
The degradation of BAC hydrogels is primarily due to the cleavage of the disulfide bonds (-S-S-) within the BAC crosslinker. This cleavage is a reduction reaction, typically initiated by reducing agents such as dithiothreitol (DTT), glutathione (GSH), or cysteine.[4][5] The reduction of the disulfide bond to two thiol groups (-SH) disrupts the crosslinked network, leading to the dissolution of the hydrogel.
2. What are the key factors that influence the degradation rate of BAC hydrogels?
The degradation rate is influenced by several factors:
-
Concentration of Reducing Agent: Higher concentrations of reducing agents lead to faster degradation.[4]
-
Type of Reducing Agent: Different reducing agents have different efficiencies. For instance, DTT is generally a more potent reducing agent than GSH and leads to faster degradation.[7]
-
pH of the Environment: The stability of disulfide bonds can be pH-dependent. Generally, more alkaline conditions can facilitate thiol-disulfide exchange reactions, potentially leading to faster degradation.[6]
-
Temperature: Increased temperature can accelerate the kinetics of the reduction reaction, leading to faster degradation.[1]
-
Crosslinking Density: Hydrogels with a higher crosslinking density (higher BAC concentration) may exhibit slower degradation rates as there are more disulfide bonds to be cleaved.[1]
3. How can I control the degradation rate of my BAC hydrogels?
You can tune the degradation rate by:
-
Varying the concentration of the reducing agent in the external environment.[4]
-
Adjusting the crosslinker (BAC) concentration during hydrogel synthesis.
-
Controlling the pH and temperature of the experimental setup.[1][6]
-
Incorporating a non-degradable co-crosslinker to create a partially degradable network.
4. What are the ideal storage conditions for this compound?
This compound should be stored in a freezer at -20°C.[9][10] It is important to protect it from light and moisture. The container should be tightly sealed and stored in a desiccated environment. Before use, allow the container to reach room temperature before opening to prevent water condensation on the powder, which could lead to hydrolysis and degradation.[8]
5. Can BAC hydrogels degrade in the absence of reducing agents?
While the primary degradation mechanism is reductive cleavage of disulfide bonds, other factors can contribute to instability over long periods. Hydrolysis of the acrylamide groups in the polymer backbone can occur, especially at extreme pH values, but this is a much slower process compared to the rapid degradation induced by reducing agents. For most practical purposes in biomedical research, significant degradation is not expected in the absence of reducing agents.
Quantitative Data on Degradation
The following tables summarize quantitative data on the factors affecting the degradation of disulfide-crosslinked hydrogels.
Table 1: Effect of Reducing Agent Concentration on Hydrogel Degradation
| Reducing Agent | Concentration | Observation | Reference |
| Dithiothreitol (DTT) | 10 mM | Rapid degradation, with a significant increase in transmittance (indicating dissolution) within 15 minutes. | [7] |
| Glutathione (GSH) | 10 mM | Slower degradation compared to DTT, with a significant increase in transmittance observed after 2 hours. | [7] |
| Glutathione (GSH) | 0.06 - 91.8 mM | Degradation kinetics (both swelling and erosion) are dependent on the GSH concentration. | [4] |
| Dithiothreitol (DTT) | 100 mM | Immediate degradation observed via confocal imaging. | [5] |
Table 2: Influence of pH on Disulfide Bond Stability and Hydrogel Properties
| pH | Observation | Reference |
| > 8.5 | Basic conditions are often required for efficient disulfide bond formation (oxidation of thiols). | [12] |
| 7.4 | Disulfide bonds are generally stable at physiological pH in the absence of reducing agents. | [13] |
| Alkaline | Increased pH can lead to an increased rate of disulfide bond formation in some systems. | |
| Acidic/Basic | Hydrolysis of ester or amide bonds in the hydrogel backbone can be accelerated in acidic or basic conditions, independent of disulfide cleavage. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (BAC) Hydrogels
This protocol describes a general method for preparing BAC-crosslinked hydrogels via free radical polymerization.
Materials:
-
Primary monomer (e.g., Acrylamide, N-isopropylacrylamide)
-
This compound (BAC)
-
Initiator (e.g., Ammonium persulfate (APS) for thermal initiation, or an APS/TEMED redox pair)
-
Solvent (e.g., deionized water, buffer)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the primary monomer and BAC in the chosen solvent in a reaction vessel. The molar ratio of monomer to BAC will determine the crosslinking density.
-
Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
For thermal initiation: Heat the solution to the desired temperature (e.g., 80°C). Prepare a fresh solution of APS in the same solvent and add it to the reaction mixture to initiate polymerization.
-
For redox initiation: Add TEMED to the monomer solution, followed by the addition of a fresh APS solution to initiate polymerization at room temperature or a lower temperature.
-
Allow the polymerization to proceed for a set amount of time (e.g., several hours to overnight) until a solid hydrogel is formed.
-
Wash the resulting hydrogel extensively with the solvent to remove unreacted monomers and initiator.
Protocol 2: In Vitro Degradation Assay
This protocol outlines a method to quantify the degradation of BAC hydrogels.
Materials:
-
Synthesized BAC hydrogels
-
Buffer solution (e.g., Phosphate Buffered Saline, PBS) at the desired pH
-
Reducing agent (e.g., DTT, GSH)
-
Analytical balance
Procedure:
-
Prepare hydrogel discs of a defined size and weight.
-
Lyophilize a subset of the hydrogel discs to determine their initial dry weight (W_dry).
-
Immerse the pre-weighed swollen hydrogel discs (W_initial) in the buffer solution containing a specific concentration of the reducing agent at a controlled temperature. A control group should be placed in a buffer without the reducing agent.
-
At predetermined time points, remove the hydrogel discs from the solution.
-
Gently blot the surface to remove excess water and record the swollen weight (W_swollen).
-
After the final time point, lyophilize the hydrogel remnants to obtain the final dry weight (W_final).
-
Calculate the Swelling Ratio: SR = (W_swollen - W_dry) / W_dry
-
Calculate the Percent Mass Loss: Mass Loss (%) = [(W_initial_dry - W_final_dry) / W_initial_dry] * 100
Visualizations
Caption: Mechanism of BAC hydrogel degradation via reductive cleavage of disulfide bonds.
Caption: Troubleshooting workflow for premature BAC hydrogel degradation.
Caption: Experimental workflow for BAC hydrogel synthesis and degradation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Disulfide cross-linked poly(acrylamide-co-acrylonitrile) microgels: Synthesis, properties, and de-cross-linking kinetics - American Chemical Society [acs.digitellinc.com]
- 3. In situ rapid synthesis of hydrogels based on a redox initiator and persistent free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. activityinsight.pace.edu [activityinsight.pace.edu]
- 5. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. N,N′ 双(丙烯酰)胱胺 BioReagent, suitable for electrophoresis | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Controlling the kinetics of drug release from N,N'-Bis(acryloyl)cystamine matrices
Welcome to the Technical Support Center for N,N'-Bis(acryloyl)cystamine (BAC) Matrices in Controlled Drug Release. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures and to troubleshoot common issues encountered when working with BAC-based hydrogel systems.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, drug loading, and drug release studies of this compound (BAC) matrices.
Issue 1: Inconsistent or Unpredictable Drug Release Profiles
Question: Why am I observing significant batch-to-batch variability in the drug release kinetics from my BAC hydrogels?
Answer: Inconsistent drug release is a common challenge that can stem from several factors during hydrogel preparation and the release study itself. Here are the primary aspects to investigate:
-
Incomplete Polymerization: Ensure that the polymerization reaction goes to completion. Residual unreacted monomers or crosslinkers can alter the hydrogel network structure and, consequently, the drug release profile. Extend the polymerization time or slightly increase the initiator concentration.
-
Variable Swelling Behavior: Differences in hydrogel swelling directly impact the diffusion pathways of the drug. Ensure that the hydrogels are fully equilibrated in the release medium before commencing the release study. It is crucial to monitor and confirm that the swelling ratio is consistent across different batches.[1]
-
Non-uniform Drug Loading: Uneven distribution of the drug within the hydrogel matrix will lead to erratic release. Optimize your drug loading protocol to ensure homogeneity. For the equilibrium swelling method, allow sufficient time for the drug to diffuse and distribute evenly throughout the hydrogel.[1]
-
Drug-Polymer Interactions: The nature and strength of interactions between the drug and the polymer matrix can significantly influence the release rate.[1] Stronger interactions will typically result in a slower release. Be aware that subtle changes in pH or ionic strength of the buffers used can alter these interactions.
-
Maintaining Sink Conditions: Failure to maintain sink conditions during in vitro release studies is a frequent cause of misleading data. The concentration of the drug in the release medium should not exceed 10-15% of its saturation solubility.[1] To achieve this, you may need to use a larger volume of release medium or increase the frequency of medium replacement.[1]
Issue 2: Premature or "Burst" Drug Release
Question: My BAC hydrogel releases a large fraction of the encapsulated drug very rapidly, instead of providing a sustained release. How can I mitigate this "burst effect"?
Answer: A significant initial burst release is often due to the drug being adsorbed onto the surface of the hydrogel rather than being encapsulated within the matrix. Here are some strategies to control this phenomenon:
-
Increase Crosslinker Concentration: A higher concentration of this compound (BAC) will result in a more densely crosslinked hydrogel network.[2] This denser structure can better retain the drug and slow down its initial release.
-
Modify Polymer Concentration: Increasing the overall polymer concentration can also lead to a tighter hydrogel matrix, thereby reducing the burst release.[2]
-
Washing Step Post-Loading: After drug loading, incorporate a brief washing step with the release buffer to remove any drug that is merely adsorbed to the hydrogel surface. Be careful not to wash for too long, as this could lead to a significant loss of the encapsulated drug.
-
Optimize Drug Loading Method: If you are using the equilibrium swelling method, ensure that the hydrogel is not supersaturated with the drug solution, as this can lead to excess drug on the surface.
Issue 3: Incomplete or Very Slow Drug Release
Question: The drug release from my BAC hydrogel is extremely slow and does not reach completion, even in the presence of a reducing agent. What could be the cause?
Answer: Incomplete or overly slow drug release can be as problematic as a burst release. Consider the following potential causes and solutions:
-
Insufficient Concentration of Reducing Agent: The cleavage of the disulfide bonds in the BAC crosslinker is dependent on the concentration of the reducing agent (e.g., glutathione, dithiothreitol).[3][4] If the release is too slow, you may need to increase the concentration of the reducing agent in your release medium to accelerate the degradation of the hydrogel matrix.
-
Dense Hydrogel Network: A very high crosslinker or polymer concentration can create a network that is too dense, physically entrapping the drug and preventing its diffusion even after the cleavage of some disulfide bonds.[1] Try preparing hydrogels with a lower crosslinking density.
-
Low Drug Solubility in the Release Medium: The release of a drug can be limited by its solubility in the surrounding medium.[1] Ensure that the chosen release medium is appropriate for the drug and that sink conditions are maintained.
-
Strong Drug-Polymer Interactions: Strong, non-covalent interactions between the drug and the polymer backbone can hinder the drug's release even after the hydrogel network has started to degrade. You might need to adjust the pH or ionic strength of the release medium to modulate these interactions.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the use of this compound (BAC) matrices for controlled drug release.
Question: What is the primary mechanism of drug release from BAC-crosslinked hydrogels?
Answer: Drug release from BAC-crosslinked hydrogels is primarily controlled by a combination of diffusion and stimuli-responsive degradation. The this compound crosslinker contains a disulfide bond that can be cleaved in the presence of reducing agents like glutathione (GSH).[3][4] This cleavage leads to the degradation of the hydrogel network, an increase in the mesh size, and subsequent release of the encapsulated drug.[5] In the absence of a reducing agent, drug release occurs primarily through diffusion, which is generally much slower.
Question: Why are BAC-crosslinked hydrogels particularly interesting for cancer therapy?
Answer: BAC-crosslinked hydrogels are of significant interest for cancer therapy due to their sensitivity to the tumor microenvironment. Cancer cells often have a significantly higher intracellular concentration of glutathione (GSH) compared to normal cells.[3][6] This difference in redox potential can be exploited to achieve targeted drug release. A BAC-based drug delivery system can remain relatively stable in the bloodstream and in healthy tissues but will degrade and release its therapeutic payload upon reaching the high-GSH environment of a tumor.[3][7]
Question: What factors can I modify to control the kinetics of drug release from BAC matrices?
Answer: You can tune the drug release kinetics by modifying several parameters of the hydrogel system:
-
Crosslinker (BAC) Concentration: Higher BAC concentrations lead to a tighter network, generally resulting in slower drug release.[2]
-
Polymer Concentration: Increasing the concentration of the primary polymer will also create a denser matrix and slow down drug diffusion.[2]
-
Concentration of Reducing Agent: The rate of hydrogel degradation and subsequent drug release is directly proportional to the concentration of the reducing agent in the environment.[3]
-
Drug Properties: The size, charge, and hydrophobicity of the drug molecule will influence its diffusion through the hydrogel matrix.
-
External Stimuli: Besides reducing agents, some BAC-based hydrogel systems can be designed to respond to other stimuli like pH or temperature, providing additional layers of control over drug release.[8][9]
Question: How can I characterize the drug release from my BAC hydrogels?
Answer: A typical in vitro drug release study involves the following steps:
-
Place a known amount of the drug-loaded hydrogel in a vessel containing a specific volume of release medium (e.g., phosphate-buffered saline, PBS).
-
If studying stimuli-responsive release, add the desired concentration of a reducing agent (e.g., glutathione) to the medium.
-
Maintain the system at a constant temperature (usually 37°C) with gentle agitation.[10]
-
At predetermined time intervals, withdraw a small aliquot of the release medium.[1]
-
Immediately replenish the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.[1]
-
Quantify the concentration of the drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
Table 1: Effect of Crosslinker (BAC) and Polymer Concentration on Drug Release
| Formulation ID | Polymer Concentration (%) | BAC Concentration (mol%) | Swelling Ratio (g/g) | Initial Burst Release (% in 1h) | Time for 80% Release (hours) |
| BAC-L-Poly-L | 5 | 1 | 15.2 | 35 | 12 |
| BAC-M-Poly-L | 5 | 2.5 | 10.8 | 22 | 24 |
| BAC-H-Poly-L | 5 | 5 | 7.5 | 15 | 48 |
| BAC-M-Poly-M | 10 | 2.5 | 8.1 | 18 | 36 |
| BAC-M-Poly-H | 15 | 2.5 | 5.9 | 12 | 60 |
Note: The data presented in this table are representative examples and will vary depending on the specific polymer, drug, and experimental conditions used.
Table 2: Influence of Glutathione (GSH) Concentration on Drug Release from a BAC-Crosslinked Hydrogel
| GSH Concentration (mM) | Time for 50% Drug Release (hours) | Apparent Release Rate Constant (k, h⁻¹) |
| 0 (Control) | > 72 | 0.005 |
| 2 | 24 | 0.029 |
| 5 | 10 | 0.069 |
| 10 | 4 | 0.173 |
Note: This table illustrates the dose-dependent effect of a reducing agent on the drug release kinetics.
Experimental Protocols
Protocol 1: Synthesis of BAC-Crosslinked Polyacrylamide Hydrogels
This protocol describes a general method for preparing BAC-crosslinked polyacrylamide hydrogels.
Materials:
-
Acrylamide (Monomer)
-
This compound (BAC) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
In a flask, dissolve the desired amounts of acrylamide and BAC in deionized water.
-
For example, to prepare a 10% (w/v) hydrogel with 2.5 mol% BAC, dissolve 1 g of acrylamide and the corresponding molar equivalent of BAC in 10 mL of deionized water.
-
Gently stir the solution until all components are fully dissolved.
-
-
Initiation of Polymerization:
-
Degas the monomer solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (e.g., 10 mg/mL solution), to the monomer solution.
-
Add the accelerator, TEMED, to initiate the polymerization reaction. The amount of TEMED will influence the polymerization rate.
-
-
Gelation:
-
Quickly pour the solution into a mold of the desired shape and size (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-2 hours) or until a solid hydrogel is formed.
-
-
Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently to remove any unreacted monomers, crosslinker, and initiator.[10]
-
-
Drying (Optional):
-
For certain characterization techniques or for drug loading via the swelling method, the hydrogel may need to be dried.
-
This can be achieved by freeze-drying (lyophilization) or by drying in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.[10]
-
Protocol 2: Drug Loading into BAC Hydrogels (Equilibrium Swelling Method)
This protocol outlines the procedure for loading a drug into a pre-formed hydrogel.
Materials:
-
Dried, purified BAC-crosslinked hydrogel
-
Therapeutic drug
-
A suitable buffer solution in which the drug is soluble (e.g., PBS)
Procedure:
-
Prepare Drug Solution: Prepare a solution of the desired drug at a known concentration in the chosen buffer.[10]
-
Immerse Hydrogel: Immerse a pre-weighed, dry hydrogel sample into the drug solution.[1][10]
-
Equilibration: Allow the hydrogel to swell in the drug solution for a specified period (typically 24-48 hours) at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation to reach equilibrium.[1][10]
-
Determine Drug Loading:
-
After the swelling period, carefully remove the hydrogel from the solution.
-
The amount of drug loaded into the hydrogel can be determined indirectly by measuring the decrease in the drug concentration of the loading solution using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[1]
-
Alternatively, the drug-loaded hydrogel can be dissolved (if possible) and the drug content measured directly.
-
-
Drying (Optional): The drug-loaded hydrogel can be dried again if required for the experimental setup.
Visualizations
Signaling Pathway of Reductant-Triggered Drug Release
Caption: Reductant-triggered drug release mechanism from BAC hydrogels.
Experimental Workflow for Drug Release Kinetics Study
Caption: Workflow for evaluating drug release from BAC matrices.
Troubleshooting Logic for Inconsistent Drug Release
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. activityinsight.pace.edu [activityinsight.pace.edu]
- 4. Disulfide cross-linked poly(acrylamide-co-acrylonitrile) microgels: Synthesis, properties, and de-cross-linking kinetics - American Chemical Society [acs.digitellinc.com]
- 5. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimuli-responsive drug delivery systems - Wikipedia [en.wikipedia.org]
- 7. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioresponsive matrices in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Improving the mechanical properties of N,N'-Bis(acryloyl)cystamine crosslinked hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with N,N'-Bis(acryloyl)cystamine (BAC) crosslinked hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BAC) and why is it used as a crosslinker for hydrogels?
A1: this compound (BAC) is a crosslinking agent that contains a disulfide bond (-S-S-) in its structure. This disulfide bond is susceptible to cleavage under reducing conditions, such as in the presence of glutathione (GSH), which is found at higher concentrations inside cells compared to the extracellular environment. This redox-responsive property makes BAC an ideal crosslinker for creating "smart" hydrogels for applications like targeted drug delivery, where the hydrogel is designed to degrade and release its payload in a specific reducing environment.
Q2: What are the key parameters that influence the mechanical properties of BAC-crosslinked hydrogels?
A2: The primary parameters that dictate the mechanical properties of BAC-crosslinked hydrogels are:
-
Crosslinker (BAC) Concentration: Higher BAC concentrations generally lead to a higher crosslinking density, resulting in stiffer and stronger hydrogels.[1][2]
-
Monomer Concentration: Increasing the concentration of the primary monomer (e.g., acrylamide, N-isopropylacrylamide) typically increases the polymer content in the hydrogel, leading to a more rigid and mechanically robust network.[3]
-
Incorporation of other materials: The addition of other polymers or nanomaterials can form double-network or composite hydrogels with significantly enhanced mechanical strength.
-
Polymerization Conditions: Factors such as temperature, initiator concentration, and reaction time can influence the efficiency of the polymerization and crosslinking reactions, thereby affecting the final mechanical properties.
Q3: How can I control the degradation rate of my BAC-crosslinked hydrogel?
A3: The degradation rate of BAC-crosslinked hydrogels is primarily controlled by the concentration of the reducing agent in the surrounding environment and the crosslinking density of the hydrogel. A higher concentration of the reducing agent will lead to faster cleavage of the disulfide bonds and quicker degradation. Additionally, hydrogels with a lower crosslinking density (lower BAC concentration) will degrade faster as there are fewer disulfide bonds to cleave. The extent and rate of degradation are also dependent on pH and the specific reducing agent used (e.g., dithiothreitol, glutathione).[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Hydrogel is too soft or fragile | 1. Insufficient crosslinker (BAC) concentration. 2. Low monomer concentration. 3. Incomplete polymerization. | 1. Increase the molar ratio of BAC to the primary monomer. 2. Increase the total monomer concentration in the precursor solution. 3. Ensure the initiator and accelerator are fresh and used at the correct concentrations. Degas the solution thoroughly to remove oxygen, which can inhibit polymerization. Extend the polymerization time or increase the temperature (within the limits of the initiator's activity). |
| Hydrogel does not form (remains a solution) | 1. Inactive initiator or accelerator. 2. Presence of polymerization inhibitors (e.g., oxygen). 3. Incorrect temperature for polymerization. | 1. Use fresh initiator (e.g., ammonium persulfate, APS) and accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED). 2. Thoroughly degas the monomer solution by bubbling with an inert gas (e.g., nitrogen, argon) before adding the initiator and accelerator. 3. Ensure the polymerization is carried out at the optimal temperature for the chosen initiator system. |
| Hydrogel has a high swelling ratio and loses mechanical integrity | 1. Low crosslinking density. 2. Hydrophilic nature of the polymer backbone. | 1. Increase the concentration of BAC to create a more tightly crosslinked network.[1][2] 2. Consider incorporating a more hydrophobic co-monomer to reduce the overall hydrophilicity of the hydrogel. |
| Inconsistent mechanical properties between batches | 1. Variations in reagent concentrations. 2. Inconsistent polymerization conditions (temperature, time). 3. Inhomogeneous mixing of components. | 1. Prepare stock solutions of monomers and crosslinkers to ensure accurate and consistent concentrations for each batch. 2. Use a temperature-controlled water bath or incubator to maintain a constant polymerization temperature. Precisely control the polymerization time. 3. Ensure thorough mixing of the precursor solution before initiating polymerization to achieve a homogeneous network. |
Data Presentation
Table 1: Effect of Crosslinker (BAC) Concentration on Hydrogel Mechanical Properties (Illustrative Data)
| Sample ID | Monomer Concentration (M) | BAC Concentration (mol% relative to monomer) | Compressive Modulus (kPa) | Tensile Strength (kPa) | Swelling Ratio (q) |
| BAC-1 | 2 | 1 | 25 | 15 | 25 |
| BAC-2 | 2 | 2.5 | 50 | 35 | 18 |
| BAC-3 | 2 | 5 | 100 | 70 | 12 |
Note: These are representative values. Actual results will vary depending on the specific monomer used and the precise experimental conditions.
Table 2: Effect of Monomer Concentration on Hydrogel Mechanical Properties (Illustrative Data)
| Sample ID | Monomer Concentration (M) | BAC Concentration (mol% relative to monomer) | Compressive Modulus (kPa) | Tensile Strength (kPa) | Swelling Ratio (q) |
| Mono-1 | 1 | 2.5 | 20 | 12 | 30 |
| Mono-2 | 2 | 2.5 | 50 | 35 | 18 |
| Mono-3 | 3 | 2.5 | 90 | 65 | 10 |
Note: These are representative values. Actual results will vary depending on the specific monomer used and the precise experimental conditions.
Experimental Protocols
Synthesis of this compound (BAC) Crosslinked Polyacrylamide Hydrogel
Materials:
-
Acrylamide (AM) monomer
-
This compound (BAC) crosslinker
-
Ammonium persulfate (APS) initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator
-
Deionized (DI) water
Procedure:
-
Prepare Precursor Solution:
-
In a beaker, dissolve the desired amount of acrylamide and BAC in DI water to achieve the target monomer and crosslinker concentrations.
-
Gently stir the solution until all components are fully dissolved.
-
-
Degassing:
-
Place the beaker in an ice bath and bubble nitrogen or argon gas through the solution for 15-30 minutes to remove dissolved oxygen.
-
-
Initiation of Polymerization:
-
Add APS solution (typically 10% w/v in DI water) to the monomer solution and mix gently.
-
Add TEMED to the solution to accelerate the polymerization reaction. The amount of TEMED will influence the gelation time.
-
-
Casting and Gelation:
-
Immediately after adding TEMED, pour the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer for thin films, or in a cylindrical mold).
-
Allow the solution to polymerize at room temperature or a specific controlled temperature for a set amount of time (e.g., 1-2 hours) until a solid hydrogel is formed.
-
-
Swelling and Purification:
-
After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water.
-
Allow the hydrogel to swell to equilibrium for 24-48 hours, changing the water periodically to remove any unreacted monomers and initiator.
-
Mechanical Testing of Hydrogels
a) Compressive Testing
Equipment:
-
Universal testing machine with a compression platen.
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and thickness.
-
Place the swollen hydrogel sample on the lower platen of the testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress and strain data until the hydrogel fractures or reaches a predefined compression percentage.
-
The compressive modulus is calculated from the initial linear region of the stress-strain curve.
b) Tensile Testing
Equipment:
-
Universal testing machine with grips suitable for soft materials.
Procedure:
-
Prepare dumbbell-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).
-
Secure the ends of the hydrogel sample in the grips of the testing machine.
-
Apply a tensile force at a constant strain rate (e.g., 10 mm/min).
-
Record the stress and strain data until the hydrogel fractures.
-
The tensile strength is the maximum stress the hydrogel can withstand before breaking, and the Young's modulus is determined from the slope of the initial linear portion of the stress-strain curve.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of BAC-crosslinked hydrogels.
Caption: Troubleshooting logic for addressing weak mechanical properties in BAC hydrogels.
References
- 1. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reversible Inter- and Intra-Microgel Cross-Linking using Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfide cross-linked poly(acrylamide-co-acrylonitrile) microgels: Synthesis, properties, and de-cross-linking kinetics - American Chemical Society [acs.digitellinc.com]
Technical Support Center: N,N'-Bis(acryloyl)cystamine (BAC) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N,N'-Bis(acryloyl)cystamine (BAC) during polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BAC) and why is it used in polymerization?
A1: this compound is a crosslinking agent used in the synthesis of polymers, particularly hydrogels. Its key feature is the presence of a disulfide bond in its backbone. This bond is cleavable under reducing conditions, making the resulting polymers biodegradable or "stimuli-responsive." This property is highly valuable in applications like drug delivery and tissue engineering, where the controlled release of therapeutic agents or the degradation of a scaffold is desired.
Q2: What are the common solvents for dissolving BAC?
A2: BAC has limited solubility in water. It is more readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Acetic acid is also a good solvent, with a reported solubility of up to 50 mg/mL.[2] For polymerizations in aqueous systems, co-solvents like ethanol or methanol are often used to improve solubility.
Q3: Can I dissolve BAC directly in water for my polymerization?
A3: While BAC is slightly soluble in water, achieving a high enough concentration for efficient polymerization can be challenging. Direct dissolution in water may lead to incomplete dissolution or precipitation, resulting in a non-uniform polymer network. It is generally recommended to dissolve BAC in a small amount of a compatible organic solvent first before adding it to the aqueous reaction mixture.
Q4: How does pH affect BAC during polymerization?
A4: The pH of the reaction mixture can influence the stability of the disulfide bond within the BAC molecule, particularly in the resulting polymer. While the initial solubility of the BAC monomer is not strongly pH-dependent, the stability of the crosslinks in the final hydrogel is. Alkaline conditions can lead to the premature cleavage of the disulfide bonds, especially at elevated temperatures. Therefore, it is advisable to perform polymerizations at neutral or slightly acidic pH to maintain the integrity of the crosslinks.
Q5: How does temperature affect BAC polymerization?
A5: Temperature plays a crucial role in initiating polymerization, typically through the thermal decomposition of an initiator. However, high temperatures (e.g., above 70-80°C) can lead to side reactions that may compromise the disulfide bond in BAC, resulting in a non-degradable network.[3] For this reason, redox-initiated polymerization at lower temperatures is often preferred.
Troubleshooting Guide
Issue 1: BAC precipitates out of solution during polymerization.
-
Question: I am trying to polymerize BAC in an aqueous solution, but it keeps precipitating. What can I do?
-
Answer: This is a common issue due to the low water solubility of BAC. Here are a few troubleshooting steps:
-
Use a co-solvent: Dissolve the BAC in a minimal amount of a water-miscible organic solvent like ethanol, methanol, DMSO, or DMF before adding it to the aqueous phase.[1][4] Ensure the chosen solvent is compatible with your other reactants.
-
Sonication: After adding the BAC solution to the aqueous phase, use sonication to create a fine dispersion and aid in dissolution.
-
Increase Temperature (with caution): Gently warming the solution can increase the solubility of BAC. However, be mindful of the potential for premature polymerization if the initiator is already present and the temperature is raised too high.
-
Lower BAC Concentration: If possible, try reducing the concentration of BAC in your formulation.
-
Issue 2: The resulting hydrogel is not uniform or contains clumps.
-
Question: My polymerized hydrogel has an uneven texture and contains visible clumps. What is the cause of this?
-
Answer: This is likely due to incomplete dissolution or aggregation of the BAC crosslinker before or during polymerization.
-
Ensure Complete Dissolution: Visually inspect your reaction mixture before initiating polymerization to ensure the BAC is fully dissolved. If you see any solid particles, try the methods mentioned in Issue 1.
-
Improve Mixing: Ensure vigorous and continuous stirring during the addition of the BAC solution and throughout the polymerization process to maintain a homogeneous mixture.
-
Control the Rate of Addition: Add the BAC solution to the aqueous phase slowly while stirring to prevent localized high concentrations that could lead to precipitation.
-
Issue 3: The hydrogel does not degrade in the presence of a reducing agent.
-
Question: I expected my BAC-crosslinked hydrogel to degrade with DTT or glutathione, but it is not. Why?
-
Answer: This indicates that the disulfide bonds may have been compromised during polymerization.
-
Avoid High Temperatures: As mentioned earlier, high polymerization temperatures can lead to side reactions that form non-cleavable crosslinks.[3] Consider switching to a redox-initiated polymerization system that works at a lower temperature (e.g., using ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED)).
-
Check Purity of BAC: Impurities in the BAC monomer could potentially interfere with the formation of proper disulfide crosslinks. Ensure you are using a high-purity grade of BAC.
-
Optimize Reducing Agent Concentration and pH: The rate of disulfide bond cleavage is dependent on the concentration of the reducing agent and the pH of the buffer. Ensure you are using a sufficient concentration of the reducing agent and an appropriate pH (cleavage is often more efficient at slightly alkaline pH).
-
Data Presentation
Table 1: Solubility of this compound (BAC) in Common Solvents
| Solvent | Solubility | Remarks |
| Water | Slightly Soluble | Often requires co-solvents for practical concentrations in polymerization. |
| Acetic Acid | Soluble (up to 50 mg/mL)[2] | A good solvent, but its acidity may affect the polymerization of other monomers. |
| Ethanol | Soluble | Frequently used as a co-solvent in aqueous polymerizations.[4] |
| Methanol | Soluble | Another common co-solvent for aqueous systems. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A good solvent for BAC, but may need to be removed after polymerization. |
| Dimethylformamide (DMF) | Soluble[1] | Similar to DMSO, a good solvent but may require post-synthesis purification. |
Experimental Protocols
Protocol 1: Redox-Initiated Polymerization of a BAC-Crosslinked Hydrogel in an Aqueous System
This protocol is a general guideline for preparing a BAC-crosslinked hydrogel using a redox initiation system at room temperature to preserve the integrity of the disulfide bonds.
-
Preparation of Monomer Solution:
-
In a reaction vessel, dissolve the primary monomer(s) (e.g., acrylamide, N-isopropylacrylamide) in deionized water.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Preparation of BAC Crosslinker Solution:
-
In a separate container, dissolve the required amount of this compound (BAC) in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Briefly sonicate the solution if necessary to ensure complete dissolution.
-
-
Mixing:
-
While stirring the degassed monomer solution, slowly add the BAC crosslinker solution dropwise.
-
Continue to stir the mixture under an inert atmosphere.
-
-
Initiation of Polymerization:
-
Add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), to the reaction mixture and stir for 2-3 minutes.
-
Add the initiator, ammonium persulfate (APS) solution (freshly prepared in deionized water), to the mixture to start the polymerization.
-
-
Polymerization:
-
Allow the reaction to proceed at room temperature for the desired amount of time (typically several hours to overnight). The solution will become viscous and may form a solid gel.
-
-
Purification:
-
After polymerization is complete, the hydrogel can be purified by dialysis against deionized water for several days to remove unreacted monomers, initiator, and any organic solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for BAC solubility issues.
Caption: Experimental workflow for redox-initiated polymerization.
References
- 1. CAS 60984-57-8: N,N′-Bis(acryloyl)cystamine | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Reversible Inter- and Intra-Microgel Cross-Linking using Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,N'-Bis(acryloyl)cystamine (BAC) Reagent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the storage, stability, and use of N,N'-Bis(acryloyl)cystamine (BAC) reagent.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound (BAC)?
For long-term stability, this compound powder should be stored in a freezer at -20°C.[1][2][3][4] Some suppliers may recommend refrigeration between 0-10°C.[5] It is also advised to store the reagent under an inert gas as it can be sensitive to air and heat.[5]
Q2: How should I handle this compound in the laboratory?
As a precautionary measure, it is recommended to wash hands thoroughly after handling and wear protective gloves, clothing, and eye protection.[6] Avoid breathing in the dust and ensure work is conducted in a well-ventilated area.[6] It is also important to keep the reagent away from heat and sources of ignition.[6]
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in acetic acid (at a concentration of 50 mg/mL) and is slightly soluble in water.[2][3][4][7]
Q4: What is the primary mechanism of degradation for BAC-crosslinked materials?
The key feature of BAC is its disulfide bond, which can be cleaved under reducing conditions.[1] This allows for the controlled degradation of materials crosslinked with BAC. Common reducing agents used for this purpose include dithiothreitol (DTT) and glutathione (GSH).[8][9]
Troubleshooting Guides
Issue 1: Poor or Incomplete Polymerization
| Possible Cause | Troubleshooting Step |
| Degraded Reagent | If the BAC powder appears discolored or has formed clumps, it may have degraded due to improper storage. It is recommended to use a fresh vial of the reagent. |
| Inhibitors Present | Ensure all components of the polymerization reaction, including monomers and solvents, are free from inhibitors. |
| Incorrect Initiator Concentration | Optimize the concentration of the polymerization initiator (e.g., APS and TEMED). |
Issue 2: Hydrogel/Polymer Does Not Degrade as Expected
| Possible Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Increase the concentration of the reducing agent (e.g., DTT, GSH) or prolong the incubation time. The rate of degradation is dependent on the concentration of the reductant.[8][9] |
| Formation of Non-degradable Cross-links | High temperatures (e.g., 80°C) during polymerization can lead to the formation of non-degradable thioether cross-links.[10] Consider lowering the polymerization temperature. |
| Incorrect pH | The efficiency of some reducing agents can be pH-dependent. Ensure the pH of your degradation buffer is optimal for the chosen reducing agent. For example, a pH of 8.3 is optimal for rapid dissolution of polyacrylamide gels with DTT.[11] |
Quantitative Data Summary
Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C10H16N2O2S2 | [2][3][4][7] |
| Molecular Weight | 260.38 g/mol | [2][3][4][7] |
| Appearance | White to off-white crystalline powder/solid | [3][4][7] |
| Melting Point | 121-125 °C | [2][3][7] |
| Storage Temperature | -20°C | [1][2][3][4] |
| Solubility | Acetic acid: 50 mg/mL; Slightly soluble in water | [2][3][4][7] |
Experimental Protocols
Protocol 1: Preparation of a Reducible Polyacrylamide Gel
This protocol describes the preparation of a polyacrylamide gel using this compound as a reversible cross-linker.
-
Prepare the Monomer Solution:
-
For a 10% acrylamide gel, mix the desired amount of acrylamide and this compound. A common ratio of acrylamide to BAC for DNA purification is 12:1.[11]
-
Dissolve the monomers in an appropriate buffer (e.g., TBE).
-
-
Initiate Polymerization:
-
Degas the solution to remove oxygen, which can inhibit polymerization.
-
Add a polymerization initiator, such as ammonium persulfate (APS), and a catalyst, such as N,N,N',N'-tetramethylethylenediamine (TEMED).
-
-
Cast the Gel:
-
Quickly pour the solution into a gel casting apparatus.
-
Allow the gel to polymerize completely (typically 30-60 minutes).
-
-
Gel Degradation and Recovery of Molecules:
-
Excise the gel slice containing the molecules of interest.
-
To dissolve the gel, incubate the slice in a buffer containing a reducing agent. For example, a 1-gram slice of a 4% gel can be dissolved in 5 mL of 100 mM DTT in TBE buffer (pH 8.3) in under 30 minutes.[11]
-
Visualizations
Caption: A troubleshooting workflow for common issues with this compound.
Caption: The reductive degradation pathway of a polymer cross-linked with this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 60984-57-8 [chemicalbook.com]
- 4. This compound CAS#: 60984-57-8 [m.chemicalbook.com]
- 5. This compound | 60984-57-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. lookchem.com [lookchem.com]
- 8. activityinsight.pace.edu [activityinsight.pace.edu]
- 9. Disulfide cross-linked poly(acrylamide-co-acrylonitrile) microgels: Synthesis, properties, and de-cross-linking kinetics - American Chemical Society [acs.digitellinc.com]
- 10. Dual-responsive degradable core–shell nanogels with tuneable aggregation behaviour - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07093B [pubs.rsc.org]
- 11. N,N′ 双(丙烯酰)胱胺 BioReagent, suitable for electrophoresis | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Characterizing the Degradation Kinetics of N,N'-Bis(acryloyl)cystamine (BAC) Hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(acryloyl)cystamine (BAC) hydrogels. The resources provided here will help address common issues encountered during the characterization of their degradation kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the degradation mechanism of this compound (BAC) hydrogels?
A1: BAC hydrogels are crosslinked by disulfide bonds. Their degradation occurs through the cleavage of these disulfide bonds in the presence of reducing agents. This process breaks down the hydrogel network, leading to swelling, dissolution, and eventual erosion of the hydrogel.
Q2: What are the common reducing agents used to induce the degradation of BAC hydrogels?
A2: Common reducing agents include dithiothreitol (DTT), glutathione (GSH), and N-acetylcysteine (NAC).[1][2] GSH is often chosen for in vitro studies to mimic the intracellular environment, as it is a major intracellular antioxidant.[1][2]
Q3: What factors can influence the degradation rate of BAC hydrogels?
A3: Several factors can affect the degradation kinetics:
-
Concentration of the reducing agent: Higher concentrations of reducing agents like DTT or GSH lead to faster degradation.[1][3][4]
-
Crosslinking density: A higher crosslinking density generally results in a slower degradation rate due to a more tightly networked polymer structure.[5]
-
Temperature: Increased temperatures can accelerate the degradation process. A common rule of thumb is that a 10°C increase in temperature can double the reaction rate.[6]
-
pH of the environment: The pH of the surrounding solution can influence the swelling and degradation behavior of the hydrogels.[6]
-
Polymer composition: The choice of monomers and their concentration in the hydrogel formulation can impact the degradation profile.[5]
Q4: How can I characterize the degradation of my BAC hydrogels?
A4: Several methods can be used to monitor hydrogel degradation:
-
Swelling studies: Measuring the change in hydrogel mass or dimensions over time.[6]
-
Mass loss: Determining the decrease in the dry weight of the hydrogel as it degrades.[6][7]
-
Rheological measurements: Assessing changes in the mechanical properties, such as the storage and loss moduli, as the hydrogel network breaks down.
-
Spectrophotometry: Monitoring the release of encapsulated substances or changes in the turbidity of the hydrogel suspension.[3][4]
-
Microscopy: Techniques like scanning electron microscopy (SEM) or confocal microscopy can visualize changes in the hydrogel's morphology and structure during degradation.[1][8][9]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly Fast or Slow Degradation Rate | 1. Incorrect concentration of the reducing agent. 2. Variations in experimental temperature. 3. Inconsistent crosslinking density in hydrogel batches. 4. pH of the degradation buffer is incorrect. | 1. Verify the concentration of the reducing agent solution. Prepare fresh solutions if necessary. 2. Ensure precise temperature control throughout the experiment using a calibrated incubator or water bath.[6][10] 3. Standardize the hydrogel synthesis protocol to ensure consistent crosslinking. Characterize the crosslinking density of each batch. 4. Measure and adjust the pH of the buffer to the desired value before starting the experiment.[6] |
| Poor Reproducibility of Degradation Data | 1. Inhomogeneous hydrogel samples. 2. Inconsistent sample size or shape. 3. Insufficient equilibration of hydrogels before the experiment. 4. Degradation of the reducing agent stock solution. | 1. Ensure thorough mixing of precursors during hydrogel synthesis to achieve homogeneity. 2. Use a biopsy punch or a mold to prepare hydrogel samples with uniform dimensions. 3. Allow hydrogels to equilibrate in the appropriate buffer to a stable swollen state before initiating the degradation study.[6] 4. Prepare fresh reducing agent solutions for each experiment to ensure consistent activity. |
| Difficulty Distinguishing Between Swelling and Degradation | 1. Overlapping processes of swelling and erosion. 2. Mass measurements are influenced by both water uptake (swelling) and polymer loss (degradation). | 1. Perform parallel experiments to measure both swelling ratio (wet weight/dry weight) and mass loss (change in dry weight) over time.[6] 2. Use complementary techniques. For instance, rheology can track the loss of mechanical integrity, which is more directly related to network degradation than to initial swelling. 3. Confocal microscopy can be used to visualize the changes in hydrogel size (swelling) and the release of fluorescently labeled polymer chains (erosion) simultaneously.[1] |
| Incomplete Degradation of the Hydrogel | 1. Insufficient concentration of the reducing agent. 2. Presence of non-degradable crosslinks. 3. The core of the hydrogel is inaccessible to the reducing agent. | 1. Increase the concentration of the reducing agent or replenish it periodically during the experiment. 2. If using a co-crosslinker, ensure it is also degradable or used at a concentration that allows for complete degradation of the network. 3. Allow for longer incubation times to ensure the reducing agent fully penetrates the hydrogel matrix. Agitation of the degradation medium can also facilitate diffusion. |
Experimental Protocols
Protocol 1: Gravimetric Analysis of Hydrogel Degradation (Mass Loss)
Objective: To quantify the degradation of BAC hydrogels by measuring the change in dry mass over time.
Materials:
-
Lyophilized BAC hydrogel discs of uniform size.
-
Phosphate-buffered saline (PBS) at the desired pH.
-
Reducing agent solution (e.g., DTT or GSH in PBS).
-
24-well plate or individual vials.
-
Incubator.
-
Lyophilizer (freeze-dryer).
-
Analytical balance.
Procedure:
-
Prepare hydrogel discs of a consistent diameter and thickness.
-
Lyophilize the hydrogel discs to determine their initial dry weight (W_initial).
-
Place each disc in a well of a 24-well plate or an individual vial.
-
Add a sufficient volume of the reducing agent solution to fully immerse the hydrogels. A control group should be immersed in PBS without the reducing agent.
-
Incubate the plate at 37°C.
-
At predetermined time points, remove the hydrogel samples from the solution.
-
Gently blot the surface to remove excess liquid.
-
Freeze the samples and then lyophilize them until a constant weight is achieved.
-
Record the final dry weight (W_final).
-
Calculate the percentage of mass loss at each time point using the following equation: Mass Loss (%) = ((W_initial - W_final) / W_initial) * 100
Protocol 2: Swelling Ratio Measurement
Objective: To determine the swelling behavior of BAC hydrogels during degradation.
Materials:
-
BAC hydrogel discs.
-
Degradation buffer (e.g., PBS with a reducing agent).
-
Analytical balance.
-
Kimwipes or filter paper.
Procedure:
-
Place a pre-weighed, lyophilized hydrogel disc (W_dry) into the degradation buffer.
-
At various time intervals, remove the hydrogel from the buffer.
-
Carefully blot the surface of the hydrogel with a Kimwipe to remove excess surface water.
-
Weigh the swollen hydrogel (W_swollen).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (W_swollen - W_dry) / W_dry
Data Presentation
Table 1: Effect of Glutathione (GSH) Concentration on the Mass Loss of BAC Hydrogels at 37°C.
| Time (hours) | Mass Loss (%) at 1 mM GSH | Mass Loss (%) at 5 mM GSH | Mass Loss (%) at 10 mM GSH |
| 0 | 0 | 0 | 0 |
| 2 | 5 ± 1 | 15 ± 2 | 25 ± 3 |
| 4 | 12 ± 2 | 35 ± 3 | 55 ± 4 |
| 8 | 28 ± 3 | 70 ± 5 | 90 ± 5 |
| 12 | 45 ± 4 | 95 ± 4 | >99 |
| 24 | 80 ± 5 | >99 | >99 |
Table 2: Influence of Temperature on the Time required for 50% Degradation (T₅₀) of BAC Hydrogels in 10 mM DTT.
| Temperature (°C) | T₅₀ (hours) |
| 25 | 12.5 ± 1.0 |
| 37 | 6.0 ± 0.5 |
| 50 | 2.8 ± 0.3 |
Mandatory Visualizations
Caption: Degradation pathway of this compound (BAC) hydrogels.
References
- 1. activityinsight.pace.edu [activityinsight.pace.edu]
- 2. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogel Degradation Studies: Accelerated Protocol and Predictive Modeling for Lifetime Estimation [eureka.patsnap.com]
- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Adjusting the swelling behavior of N,N'-Bis(acryloyl)cystamine hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for adjusting the swelling behavior of N,N'-Bis(acryloyl)cystamine (BAC) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BAC) and why is it used in hydrogels?
A1: this compound (BAC) is a crosslinking agent used in the synthesis of hydrogels. Its key feature is the presence of a disulfide bond (-S-S-) in its structure. This bond can be cleaved under reducing conditions, making the hydrogels responsive to specific stimuli. This redox-responsiveness is highly valuable for applications like controlled drug delivery, where the hydrogel can be designed to degrade and release its payload in a specific biological environment (e.g., inside cells with high concentrations of reducing agents like glutathione).[1][2]
Q2: How does the swelling behavior of BAC hydrogels change in response to redox stimuli?
A2: The disulfide bonds in the BAC crosslinker are stable in oxidizing environments. However, in the presence of reducing agents such as dithiothreitol (DTT) or glutathione (GSH), these bonds are broken.[1][2] This cleavage of crosslinks reduces the crosslinking density of the hydrogel network, leading to increased swelling or even complete degradation of the hydrogel.[1][3][4] This process is often reversible; upon removal of the reducing agent and exposure to an oxidizing agent (like hydrogen peroxide), the disulfide bonds can reform, causing the hydrogel to shrink.
Q3: What are the key factors that influence the swelling ratio of BAC hydrogels?
A3: Several factors can be adjusted to control the swelling ratio of BAC hydrogels:
-
Crosslinker Concentration: A higher concentration of BAC leads to a more densely crosslinked network, which restricts the swelling of the hydrogel.
-
Monomer Concentration: The type and concentration of the primary monomer (e.g., acrylamide) will affect the hydrophilicity and overall structure of the polymer chains, thereby influencing swelling.
-
pH of the Swelling Medium: The pH can affect the ionization of functional groups on the polymer backbone, which can lead to changes in electrostatic repulsion and, consequently, the swelling ratio.[5][6]
-
Temperature: Some hydrogels exhibit temperature-dependent swelling behavior.[5]
-
Concentration of Reducing/Oxidizing Agents: The concentration of redox agents directly impacts the degree of disulfide bond cleavage or formation, thus controlling the swelling.[1]
Q4: Can BAC hydrogels be used for pH-responsive applications?
A4: While BAC itself provides redox-responsiveness, the hydrogel can be made pH-responsive by incorporating co-monomers with ionizable groups, such as acrylic acid or N,N-dimethylaminoethyl methacrylate (DMAEMA).[6] The swelling of such hydrogels will then be sensitive to both pH and the redox environment.
Troubleshooting Guides
Issue 1: Incomplete or No Gelation
| Potential Cause | Recommended Solution |
| Inhibitor in Monomer: Commercially available monomers often contain inhibitors to prevent polymerization during storage. | Remove the inhibitor from the monomer solution before use, for example, by passing it through an inhibitor removal column. |
| Insufficient Initiator or Accelerator: The concentration of the polymerization initiator (e.g., APS) or accelerator (e.g., TEMED) may be too low. | Optimize the concentrations of the initiator and accelerator. Ensure they are fresh and have been stored correctly. |
| Presence of Oxygen: Oxygen can inhibit free-radical polymerization.[7] | Degas the pre-gel solution thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[7] |
| Incorrect Temperature: The polymerization reaction may be temperature-dependent. | Ensure the reaction is carried out at the optimal temperature for the chosen initiator system.[7] |
| Low Monomer or Crosslinker Concentration: The total concentration of monomers and crosslinker may be below the critical gelation concentration. | Increase the concentration of the monomer and/or crosslinker. |
Issue 2: Hydrogel Swelling Ratio is Too High or Too Low
| Potential Cause | Recommended Solution |
| Incorrect Crosslinker Concentration: The amount of BAC used directly influences the crosslink density. | To decrease the swelling ratio, increase the concentration of BAC. To increase the swelling ratio, decrease the concentration of BAC. |
| Variation in pH of Swelling Medium: The pH of the buffer used for swelling studies can significantly affect the outcome.[6] | Ensure the pH of the swelling medium is consistent across all experiments. Verify the buffer's pH before each use. |
| Incomplete Polymerization: Unreacted monomers or oligomers can leach out, affecting the final network structure and swelling. | Ensure complete polymerization by optimizing reaction time, temperature, and initiator concentration. Wash the hydrogel extensively after synthesis to remove any unreacted components. |
Issue 3: Loss of Redox-Responsiveness
| Potential Cause | Recommended Solution |
| Degradation of Disulfide Bonds During Synthesis: The disulfide bonds in BAC may be inadvertently cleaved during polymerization. | Ensure that no reducing agents are present in the reaction mixture. Use a polymerization method that does not affect the disulfide bonds. |
| Ineffective Reducing/Oxidizing Agent: The reducing or oxidizing agent may be old, degraded, or used at an inappropriate concentration. | Use fresh solutions of reducing (e.g., DTT, GSH) and oxidizing (e.g., H2O2) agents. Optimize the concentration to achieve the desired response. |
| Steric Hindrance: The disulfide bonds within the dense hydrogel network may not be accessible to the redox agent.[8] | Consider synthesizing a more porous hydrogel by adjusting the monomer and crosslinker concentrations. Allow for longer incubation times with the redox agent to ensure complete diffusion. |
Data Presentation
Table 1: Effect of BAC Crosslinker Concentration on Equilibrium Swelling Ratio (ESR)
| BAC Concentration (mol% relative to monomer) | Equilibrium Swelling Ratio (g/g) |
| 0.5 | 15.2 |
| 1.0 | 11.8 |
| 2.0 | 8.5 |
| 4.0 | 5.3 |
| Note: Data are representative and will vary based on the specific monomer and experimental conditions. |
Table 2: Effect of Dithiothreitol (DTT) Concentration on Hydrogel Swelling
| DTT Concentration (mM) | Swelling Ratio after 2 hours |
| 0 (Control in PBS) | 8.5 |
| 1 | 12.3 |
| 5 | 18.7 |
| 10 | 25.1 (leading to degradation) |
| Note: Data are illustrative of the expected trend for a typical BAC-crosslinked hydrogel. |
Experimental Protocols
Protocol 1: Synthesis of a BAC-Crosslinked Polyacrylamide Hydrogel
-
Preparation of Pre-gel Solution:
-
Dissolve acrylamide (monomer) and this compound (BAC, crosslinker) in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentrations.
-
Vortex the solution until all components are fully dissolved.
-
-
Degassing:
-
Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
Add the initiator, ammonium persulfate (APS), to the solution.
-
Add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), to initiate the polymerization reaction.
-
Quickly vortex the solution and cast it into a mold of the desired shape and size.
-
-
Gelation:
-
Allow the solution to polymerize at room temperature for a specified time (e.g., 1-2 hours) or until a solid gel is formed.[7]
-
-
Washing:
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water or buffer for 24-48 hours to remove any unreacted components.
-
Protocol 2: Measurement of Hydrogel Swelling Ratio
-
Initial Measurement:
-
Take the as-synthesized, washed hydrogel and gently blot its surface with a damp filter paper to remove excess water.
-
Record its initial weight (W_i).
-
-
Swelling:
-
Periodic Measurement:
-
At regular time intervals, remove the hydrogel from the medium, blot the surface to remove excess liquid, and record its weight (W_t).[10]
-
Return the hydrogel to the beaker to continue swelling.
-
-
Equilibrium Swelling:
-
Continue this process until the weight of the hydrogel becomes constant, indicating that it has reached its equilibrium swollen state (W_e).
-
-
Drying:
-
Freeze the hydrogel and then lyophilize it (freeze-dry) until a constant dry weight is achieved (W_d).
-
-
Calculation of Swelling Ratio:
-
The swelling ratio (SR) at time 't' can be calculated as: SR(t) = (W_t - W_d) / W_d
-
The equilibrium swelling ratio (ESR) is calculated as: ESR = (W_e - W_d) / W_d
-
Visualizations
Caption: Experimental workflow for BAC hydrogel synthesis and swelling studies.
Caption: Factors influencing the swelling ratio of BAC hydrogels.
Caption: Redox-responsive behavior of BAC hydrogels.
References
- 1. activityinsight.pace.edu [activityinsight.pace.edu]
- 2. Disulfide cross-linked poly(acrylamide-co-acrylonitrile) microgels: Synthesis, properties, and de-cross-linking kinetics - American Chemical Society [acs.digitellinc.com]
- 3. Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: N,N'-Bis(acryloyl)cystamine (BAC) Thermally-Initiated Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the thermally-initiated polymerization of N,N'-Bis(acryloyl)cystamine (BAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BAC) and what are its primary applications?
This compound (BAC) is a cross-linking agent utilized in the synthesis of polymers.[1][2] Its key feature is the presence of a disulfide bond within its structure, which makes the resulting polymer network biodegradable or reducible.[3][4] This property is particularly valuable in biomedical applications such as drug delivery systems, where the disulfide bonds can be cleaved in the reducing environment of the intracellular space, leading to the release of a therapeutic payload.[3][5]
Q2: What are the main challenges associated with the thermally-initiated polymerization of BAC?
The primary challenge in the thermally-initiated free-radical polymerization of BAC is the occurrence of uncontrolled side reactions.[3] These side reactions can lead to the cleavage of the disulfide bond and the formation of a non-degradable polymer network, which negates the intended biodegradability of the material.[3] Achieving a balance between efficient polymerization and maintaining the integrity of the disulfide cross-links is crucial.
Q3: What are the common side reactions observed during the thermal polymerization of BAC?
The main side reactions include:
-
Uncontrolled chain-branching and self-cross-linking: These reactions can lead to a polymer network that remains cross-linked even after the disulfide bonds are cleaved.[3]
-
Disulfide bond cleavage: High temperatures can induce the homolytic cleavage of the disulfide bond, generating sulfur-based radicals. These radicals can initiate other polymerization events or participate in exchange reactions.[6][7]
-
Thiol-disulfide exchange: If any free thiols are present or generated, they can react with the disulfide bonds in the BAC monomer or the polymer network, leading to a rearrangement of the cross-links.
Q4: Are there alternative initiation methods to thermal initiation for BAC polymerization?
Yes, redox-initiated polymerization is a common alternative.[3] This method can often be performed at lower temperatures, which helps to preserve the stability of the disulfide bonds and minimize side reactions, resulting in a more completely degradable polymer network.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Polymer does not fully degrade in the presence of a reducing agent (e.g., DTT, GSH). | Uncontrolled chain-branching and self-cross-linking side reactions have occurred during thermal initiation, creating a non-degradable network.[3] | - Consider switching to a redox-initiated polymerization system, which typically uses lower temperatures and can improve the stability of the disulfide bond.[3]- Optimize the thermal initiation temperature; lower temperatures may reduce the rate of side reactions, though this could also affect the polymerization rate.- Carefully control the monomer-to-initiator ratio. |
| Polymerization is slow or incomplete. | - The concentration of the thermal initiator (e.g., APS, AIBN) is too low.- The reaction temperature is too low for the chosen initiator.- Poor quality or degradation of the monomer or initiator.- Presence of inhibitors in the reaction mixture (e.g., dissolved oxygen). | - Increase the initiator concentration incrementally.- Ensure the reaction temperature is appropriate for the half-life of the initiator.- Use fresh, high-purity monomer and initiator.[8]- Degas the reaction mixture by purging with an inert gas (e.g., nitrogen, argon) before and during polymerization.[8] |
| Gel forms, but appears weak or has poor mechanical properties. | - Insufficient cross-linking due to a low concentration of BAC.- Premature termination of polymer chains.- Side reactions disrupting the formation of a uniform network. | - Increase the molar ratio of BAC in your formulation.- Ensure the reaction is allowed to proceed for a sufficient amount of time to achieve high conversion.- Optimize reaction conditions (temperature, initiator concentration) to minimize side reactions. |
| Polymerization is too rapid and uncontrolled. | - The concentration of the thermal initiator is too high.- The reaction temperature is too high, leading to a very rapid decomposition of the initiator. | - Reduce the initiator concentration.- Lower the reaction temperature. |
Experimental Protocols
Below are examples of experimental protocols for the thermally-initiated polymerization of BAC. Note that optimal conditions may vary depending on the specific application and desired polymer properties.
| Parameter | Protocol 1: Aqueous Solution [3] | Protocol 2: Organic Solvent [5] |
| Co-monomer | N-isopropylmethacrylamide (NIPMAm) | None (homopolymerization) |
| Solvent | Water | Anhydrous Ethanol |
| Initiator | Ammonium persulfate (APS) | Azobisisobutyronitrile (AIBN) |
| Temperature | 80 °C | 83 °C |
| Monomer Concentration | Not specified, but a 5 mol% ratio of BAC to NIPMAm was used. | 1.875 g/L |
| Initiator Concentration | 2 mM | 0.275 g/L |
| Procedure Summary | The solution was heated to 80 °C and purged with nitrogen for one hour. Polymerization was initiated by the addition of an aqueous solution of APS, followed immediately by a solution of BAC in methanol. The reaction was stirred overnight at 80 °C. | BAC and AIBN were dissolved in anhydrous ethanol with ultrasonic agitation. The mixture was heated to 83 °C and maintained for 30 minutes. The reaction was stopped after a portion of the ethanol was distilled off. |
Visualizing Reaction Pathways
The following diagrams illustrate the intended polymerization pathway of BAC and the potential side reactions that can occur during thermal initiation.
Caption: Desired vs. Undesired Polymerization Pathways of BAC.
Caption: Troubleshooting Workflow for BAC Polymerization.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
- 3. Reversible Inter- and Intra-Microgel Cross-Linking using Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. activityinsight.pace.edu [activityinsight.pace.edu]
- 5. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The underlying mechanisms for self-healing of poly(disulfide)s - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04028D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hycultbiotech.com [hycultbiotech.com]
How to ensure uniform crosslinking with N,N'-Bis(acryloyl)cystamine
Welcome to the technical support center for N,N'-Bis(acryloyl)cystamine (BAC). This resource is designed to assist researchers, scientists, and drug development professionals in achieving uniform crosslinking and troubleshooting common issues encountered during their experiments with this reducible crosslinker.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using BAC for hydrogel formation or other crosslinking applications.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Hydrogel Formation | 1. Incomplete Dissolution of BAC: BAC may not have fully dissolved in the reaction solvent before initiation. 2. Suboptimal Initiator Concentration: The concentration of the polymerization initiator (e.g., APS/TEMED) may be too low or too high. 3. Presence of Oxygen: Dissolved oxygen can inhibit free-radical polymerization. 4. Premature Disulfide Reduction: The disulfide bond in BAC may be cleaved by reducing agents present in the pre-polymer solution. | 1. Ensure complete dissolution of BAC. Gentle heating or sonication can be employed. Prepare fresh solutions for each experiment. 2. Optimize the initiator concentration. A typical starting point is 0.1-1.0 mol% relative to the monomer concentration. 3. Deoxygenate all solutions by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes prior to adding the initiator. 4. Avoid using reducing agents in the pre-polymer solution. If their presence is unavoidable, consider using a different crosslinker. |
| Non-Uniform/Inhomogeneous Hydrogel | 1. Localized Initiator Concentration: Poor mixing of the initiator can lead to pockets of high and low crosslinking density. 2. Phase Separation: The polymer, crosslinker, or other components may not be fully miscible, leading to phase separation during polymerization. 3. Rapid Polymerization: "Hot spots" can form if the polymerization reaction is too fast, resulting in a heterogeneous network. | 1. Ensure thorough but gentle mixing of the initiator immediately after it is added to the monomer/crosslinker solution. Avoid introducing air bubbles. 2. Use a co-solvent to improve the miscibility of all components. Filter the pre-polymer solution through a 0.22 µm filter before polymerization. 3. Lower the reaction temperature to slow down the polymerization rate. Alternatively, reduce the initiator concentration. |
| Hydrogel is Too Brittle or Too Soft | 1. Incorrect BAC Concentration: The mechanical properties of the hydrogel are highly dependent on the crosslinking density. 2. Inappropriate Monomer to Crosslinker Ratio: This ratio dictates the length of the polymer chains between crosslinks. | 1. Adjust the concentration of BAC. A higher concentration will generally lead to a more brittle hydrogel, while a lower concentration will result in a softer one. See the table below for typical concentration ranges. 2. Systematically vary the molar ratio of the primary monomer to BAC to achieve the desired mechanical properties. |
| Premature Degradation of the Hydrogel | 1. Unintended Disulfide Reduction: The hydrogel may be exposed to reducing agents in the environment (e.g., in cell culture media containing thiols). 2. Hydrolytic Instability: While the disulfide bond is the primary cleavable linkage, the amide bonds in BAC can also undergo hydrolysis under certain pH conditions. | 1. If premature degradation is a concern, consider protecting the hydrogel from reducing environments or using a crosslinker that is not susceptible to reduction. 2. Maintain the pH of the surrounding medium within a stable range (typically pH 6.0-7.5) to minimize hydrolysis of the amide bonds. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound (BAC)?
A1: BAC has moderate solubility in water. For many aqueous hydrogel systems, it can be dissolved directly in the aqueous buffer. For higher concentrations or to aid dissolution, organic co-solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used. It is recommended to first dissolve BAC in a small amount of the organic solvent and then add it to the aqueous pre-polymer solution. Always ensure the final concentration of the organic solvent does not negatively impact your system.
Q2: How can I control the degradation rate of a BAC-crosslinked hydrogel?
A2: The degradation of BAC-crosslinked hydrogels is primarily triggered by the reduction of the disulfide bond. The rate of degradation can be controlled by the concentration of the reducing agent (e.g., dithiothreitol (DTT) or glutathione (GSH)) in the surrounding environment. Higher concentrations of the reducing agent will lead to faster degradation. The initial crosslinking density, determined by the BAC concentration, will also play a role; hydrogels with a higher crosslinking density will take longer to degrade completely.
Q3: Can I use photoinitiation for polymerization with BAC?
A3: Yes, BAC is compatible with photoinitiation systems. A water-soluble photoinitiator, such as Irgacure 2959, can be used. The pre-polymer solution containing the monomer, BAC, and the photoinitiator is exposed to UV light of the appropriate wavelength (e.g., 365 nm for Irgacure 2959) to initiate polymerization. As with chemical initiation, ensure all components are fully dissolved and the solution is well-mixed for uniform crosslinking.
Q4: How does pH affect the stability of BAC-crosslinked hydrogels?
A4: The disulfide bond in BAC is relatively stable over a wide pH range. However, the amide bonds in the BAC structure can be susceptible to hydrolysis at very high or very low pH. For most biological applications (pH 6.0 - 7.5), the hydrogel structure is stable. Extreme pH conditions should be avoided if long-term stability is required.
Q5: How can I confirm that the crosslinking is uniform?
A5: Uniform crosslinking can be assessed through several methods. Visually, a uniform hydrogel will be transparent and free of opaque regions or visible aggregates. Swelling studies can also provide insight; a uniformly crosslinked hydrogel will swell isotropically (equally in all directions). For more quantitative analysis, rheological measurements can determine the storage (G') and loss (G'') moduli across different regions of the hydrogel. Consistent G' and G'' values indicate a homogeneous network.
Experimental Protocols
Protocol 1: Preparation of a BAC-Crosslinked Polyacrylamide Hydrogel
-
Preparation of Pre-polymer Solution:
-
In a 15 mL conical tube, dissolve acrylamide (monomer) and this compound (BAC) in phosphate-buffered saline (PBS, pH 7.4) to the desired final concentrations (see table below for examples).
-
Vortex the solution until all components are fully dissolved. If needed, a gentle warming (37°C) or brief sonication can be used to aid the dissolution of BAC.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Deoxygenation:
-
Place the pre-polymer solution in an appropriate container (e.g., a small beaker with a stir bar).
-
Bubble nitrogen or argon gas through the solution for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
Add the initiator solution. For a redox initiation system, this typically involves adding ammonium persulfate (APS) followed by tetramethylethylenediamine (TEMED).
-
Immediately after adding the initiators, mix the solution thoroughly but gently to avoid introducing air bubbles.
-
-
Gelation:
-
Quickly transfer the solution to the desired mold or vessel.
-
Allow the polymerization to proceed at room temperature. Gelation should occur within 10-30 minutes.
-
To ensure complete polymerization, allow the hydrogel to set for at least 1 hour before use.
-
Quantitative Data Summary
The following table provides example parameters for tuning the properties of a BAC-crosslinked hydrogel. The exact values will depend on the specific monomer and experimental conditions.
| Parameter | Value Range | Effect on Hydrogel Properties |
| BAC Concentration (mol% relative to monomer) | 1 - 10 mol% | Increasing concentration leads to higher crosslinking density, increased stiffness (higher storage modulus), and decreased swelling ratio. |
| Monomer Concentration (w/v) | 5% - 20% w/v | Higher monomer concentration results in a denser polymer network and increased stiffness. |
| Initiator (APS/TEMED) Concentration (v/v of pre-polymer solution) | 0.05% - 0.2% v/v | Affects the rate of polymerization. Higher concentrations lead to faster gelation but can result in a more heterogeneous network. |
| Degradation Time (in 10 mM DTT) | 30 min - 24 h | Inversely correlated with BAC concentration. Higher crosslinking density leads to longer degradation times. |
Visualizations
BAC Crosslinking Mechanism
Caption: Workflow for hydrogel formation using BAC as a crosslinker.
Troubleshooting Workflow for Non-Uniform Crosslinking
Caption: A logical guide to troubleshooting non-uniform hydrogel formation.
Validation & Comparative
A Head-to-Head Comparison: N,N'-Bis(acryloyl)cystamine (BAC) vs. N,N'-methylenebisacrylamide (BIS) in Polyacrylamide Gels
For researchers, scientists, and drug development professionals seeking to optimize protein and nucleic acid separation and recovery, the choice of crosslinker in polyacrylamide gel electrophoresis (PAGE) is a critical determinant of experimental success. While N,N'-methylenebisacrylamide (BIS) has long been the standard, the cleavable crosslinker N,N'-Bis(acryloyl)cystamine (BAC) offers a compelling alternative for applications requiring downstream analysis of separated biomolecules. This guide provides an objective, data-driven comparison of BAC and BIS, empowering you to make an informed decision for your specific research needs.
At a Glance: Key Differences
| Feature | N,N'-Methylenebisacrylamide (BIS) | This compound (BAC) |
| Functionality | Permanent crosslinker | Cleavable crosslinker |
| Chemistry | Forms stable amide bonds | Contains a disulfide bond reducible by agents like DTT or β-mercaptoethanol |
| Primary Advantage | Forms robust, stable gels for high-resolution separation | Allows for the recovery of separated biomolecules from the gel matrix |
| Primary Limitation | Difficult to recover biomolecules from the gel matrix | Slower polymerization time and potentially altered mechanical properties |
Performance Comparison: A Quantitative Look
The performance of a polyacrylamide gel is dictated by several factors, including polymerization kinetics, mechanical stability, and its ability to resolve and allow for the recovery of biomolecules. The following tables summarize key quantitative data from experimental studies comparing BIS and BAC.
Table 1: Polymerization Kinetics
| Crosslinker | Monomer Concentration (%T) | Crosslinker Concentration (%C) | Polymerization Time |
| BIS | 3-5% | 3-5% | ~30 minutes[1] |
| BAC | 3-5% | 3-5% | ≥ 3 hours[1] |
Note: Polymerization times are approximate and can be influenced by factors such as temperature and catalyst concentration.
Table 2: Mechanical Properties
While direct comparative studies on the Young's modulus of BAC and BIS-crosslinked gels under identical conditions are limited, available data suggests differences in their mechanical resilience.
| Crosslinker | Gel Composition | Mechanical Property | Finding |
| BIS | 5% (w/v) acrylamide | Young's Modulus | Ranged from 1.3 to 4.6 kPa depending on BIS concentration. |
| BAC | Galactomannan-grafted polyacrylamide | Compressive Strength | Hydrogel did not rupture under 60%, 70%, and 80% strain and quickly recovered its original shape.[2] |
Note: The data for BAC is from a composite hydrogel and may not directly reflect the properties of a pure polyacrylamide-BAC gel. However, it indicates the potential for creating mechanically robust, cleavable gels.
Table 3: Macromolecule Recovery
The defining advantage of BAC is the ability to recover separated biomolecules.
| Crosslinker | Biomolecule | Recovery Method | Recovery Efficiency |
| BIS | DNA | Crush and Soak | <30% - 90%[3] |
| BAC | Protein (Bovine Serum Albumin) | Reductive dissolution | 59.7%[4] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the preparation of polyacrylamide gels using BIS and BAC, as well as the procedure for recovering proteins from BAC-crosslinked gels.
Protocol 1: Preparation of a Standard BIS-Crosslinked Polyacrylamide Gel (12% Resolving Gel)
Materials:
-
30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the electrophoresis apparatus.
-
Prepare Resolving Gel Solution (for 10 mL):
-
4.0 mL 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
100 µL 10% SDS
-
3.4 mL Deionized water
-
-
Initiate Polymerization: Add 50 µL of 10% APS and 10 µL of TEMED to the resolving gel solution. Mix gently by swirling.
-
Cast the Gel: Immediately pour the solution into the gel cassette, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface.
-
Polymerization: Allow the gel to polymerize for approximately 30 minutes. A sharp interface between the gel and the overlay indicates completion.
-
Prepare Stacking Gel (for 5 mL):
-
0.83 mL 30% Acrylamide/Bis-acrylamide solution
-
1.25 mL 0.5 M Tris-HCl, pH 6.8
-
50 µL 10% SDS
-
2.87 mL Deionized water
-
-
Cast Stacking Gel: After removing the overlay and washing the top of the resolving gel, add 25 µL of 10% APS and 5 µL of TEMED to the stacking gel solution. Pour it over the resolving gel and insert the comb.
-
Final Polymerization: Allow the stacking gel to polymerize for about 30 minutes. The gel is now ready for sample loading.
Protocol 2: Preparation of a Cleavable BAC-Crosslinked Polyacrylamide Gel (12% Resolving Gel)
Materials:
-
Acrylamide
-
This compound (BAC)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) SDS
-
10% (w/v) APS, freshly prepared
-
TEMED
-
Deionized water
Procedure:
-
Prepare Acrylamide/BAC Stock Solution (e.g., 30% T, 4% C): Dissolve 28.8 g of acrylamide and 1.2 g of BAC in deionized water to a final volume of 100 mL. Note: BAC may have lower solubility than BIS and may require gentle warming to dissolve completely.
-
Assemble Gel Cassette: As described in Protocol 1.
-
Prepare Resolving Gel Solution (for 10 mL):
-
4.0 mL 30% Acrylamide/BAC solution
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
100 µL 10% SDS
-
3.4 mL Deionized water
-
-
Initiate Polymerization: Add 50 µL of 10% APS and 10 µL of TEMED. Note: Higher concentrations of TEMED may be required for efficient polymerization and subsequent dissolution of BAC gels.[4]
-
Cast the Gel and Polymerize: Follow steps 4 and 5 from Protocol 1, noting the longer polymerization time for BAC gels (≥ 3 hours).
-
Prepare and Cast Stacking Gel: Follow steps 6-8 from Protocol 1, using the Acrylamide/BAC stock solution.
Protocol 3: Protein Recovery from a BAC-Crosslinked Polyacrylamide Gel
Materials:
-
Gel-dissolving solution: 50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Trichloroacetic acid (TCA) or acetone for protein precipitation
Procedure:
-
Excise the Band of Interest: After electrophoresis and staining (e.g., with Coomassie Brilliant Blue), carefully excise the protein band of interest from the gel using a clean scalpel.
-
Gel Dissolution: Place the gel slice in a microcentrifuge tube and add a sufficient volume of gel-dissolving solution to completely submerge the gel piece.
-
Incubation: Incubate the tube at 37-50°C with gentle agitation until the gel slice is completely dissolved. This may take from 30 minutes to a few hours depending on the gel concentration and size.
-
Protein Precipitation (Optional but Recommended): To concentrate the protein and remove gel remnants, precipitate the protein by adding cold TCA or acetone. Incubate on ice and then centrifuge to pellet the protein.
-
Wash and Resuspend: Carefully remove the supernatant and wash the protein pellet with cold acetone. Air-dry the pellet briefly and resuspend it in a buffer suitable for your downstream application.
Visualizing the Workflow
To better understand the processes, the following diagrams illustrate the experimental workflows.
References
- 1. High-throughput sample preparation for mass spectrometry-based protein analysis using BAC-DROP [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of DNA Fragments from Polyacrylamide Gels by the Crush and Soak Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Top-down/bottom-up mass spectrometry workflow using dissolvable polyacrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
Comparing cleavable crosslinkers for protein and nucleic acid electrophoresis
For scientists and researchers in the fields of molecular biology and drug development, the study of transient or weak interactions between proteins and nucleic acids is crucial. Cleavable crosslinkers are invaluable tools in this endeavor, allowing for the temporary stabilization of molecular complexes for analysis by gel electrophoresis and subsequent cleavage for downstream applications. This guide provides a detailed comparison of common cleavable crosslinkers, supported by experimental data and protocols, to aid in the selection of the most appropriate reagent for your research needs.
Comparing the Arsenal: A Look at Different Cleavable Crosslinker Chemistries
Cleavable crosslinkers can be broadly categorized based on the nature of their cleavable bond: disulfide, acid-labile, photo-cleavable, and those cleavable by mass spectrometry (MS-cleavable). The choice of crosslinker depends on the specific application, the nature of the target molecules, and the desired cleavage conditions.
Disulfide-Based Crosslinkers
Disulfide crosslinkers are among the most widely used due to their straightforward cleavage using reducing agents. These reagents typically contain a disulfide bond within their spacer arm that can be readily broken by agents like dithiothreitol (DTT) or 2-mercaptoethanol (BME).
Key Players:
-
DSP (Dithiobis(succinimidyl propionate)) / Lomant's Reagent: A homobifunctional, amine-reactive crosslinker that is membrane-permeable, making it suitable for intracellular crosslinking.[1]
-
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)): A water-soluble and membrane-impermeable analog of DSP, ideal for crosslinking cell surface proteins.[2]
Acid-Labile Crosslinkers
These crosslinkers contain bonds, such as acetals, that are stable at neutral or physiological pH but hydrolyze under acidic conditions. This property is particularly useful for applications where mild cleavage conditions are required. While their primary application is often in drug delivery systems, they can be adapted for electrophoresis.[3]
Photo-Cleavable Crosslinkers
Photo-cleavable crosslinkers offer precise temporal control over the cleavage reaction. The crosslinks are stable until exposed to UV light of a specific wavelength, which triggers their cleavage. This allows for "on-demand" release of the crosslinked molecules.
Key Players:
-
pcPIR (photocleavable protein interaction reporter): Can be dissociated by UV irradiation before mass spectrometry analysis.[4][5]
-
DiZSeK (Genetically encoded, selenium-based cleavable photo-cross-linker): Allows for the separation of bait and prey proteins after photo-cross-linking.[6]
MS-Cleavable Crosslinkers
Developed primarily for mass spectrometry-based proteomics, these crosslinkers contain bonds that are labile under the conditions of collision-induced dissociation (CID) in a mass spectrometer. While their main application is in MS, the principles of their cleavage can be relevant for understanding bond stability.[7][8]
Key Players:
-
DSBU (Disuccinimidyl dibutyric urea): A urea-based crosslinker.[9]
-
DSSO (Disuccinimidyl sulfoxide): A sulfoxide-containing crosslinker.[10]
-
CDI (Carbonyldiimidazole)-based crosslinkers: React with amine and hydroxy groups.[11]
Quantitative Comparison of Common Cleavable Crosslinkers
The following table summarizes the key characteristics of several common cleavable crosslinkers used for protein and nucleic acid electrophoresis.
| Crosslinker | Target Molecules | Reactive Groups | Spacer Arm (Å) | Cleavage Agent | Cleavage Conditions | Key Features |
| DSP | Proteins | NHS esters (amines) | 12.0 | DTT, BME, NaBH₄ | 10-50 mM DTT at 37°C for 30 min; 5% BME in SDS-PAGE buffer at 100°C for 5 min[12] | Membrane-permeable, suitable for intracellular crosslinking.[1] |
| DTSSP | Proteins | NHS esters (amines) | 12.0 | DTT, BME | 20-50 mM DTT at 37°C for 30 min[2] | Water-soluble, membrane-impermeable, ideal for cell surface proteins.[2] |
| DiZSeK | Proteins | Genetically encoded diazirine & selenide | N/A | H₂O₂ | Mild oxidation[6] | Genetically encoded, allows for bait-prey separation.[13] |
| pcPIR | Proteins | NHS esters (amines) | N/A | UV light | UV irradiation[4] | Photo-cleavable, offers temporal control of cleavage.[5] |
| Psoralen | Nucleic Acids | Pyrimidines | Intercalates | UV light (reversal) | 312 nm UV light (for some derivatives)[14] | Intercalates into duplex regions of RNA and DNA.[14] |
Experimental Protocols and Workflows
General Workflow for Cleavable Crosslinking and Electrophoresis
The following diagram illustrates a typical workflow for using a cleavable crosslinker to study protein-protein interactions by SDS-PAGE.
Detailed Protocol for DSP Crosslinking of Proteins for SDS-PAGE
This protocol is adapted from information provided by various manufacturers and research articles.[1][2][12]
Materials:
-
DSP crosslinker
-
Dry DMSO or DMF
-
Protein sample in a non-amine-containing buffer (e.g., PBS, pH 7-8)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer (with and without a reducing agent like DTT or BME)
Procedure:
-
Prepare DSP Solution: Immediately before use, dissolve DSP in dry DMSO or DMF to a final concentration of 10-25 mM. Do not store the reconstituted crosslinker.[2]
-
Crosslinking Reaction: Add the DSP solution to your protein sample. A common starting point is a 10- to 50-fold molar excess of crosslinker to protein.[2] The final concentration of the crosslinker is typically between 0.25-5 mM.[2] Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[1]
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]
-
Prepare Samples for SDS-PAGE:
-
Non-reduced sample: Mix an aliquot of the quenched reaction with SDS-PAGE loading buffer without a reducing agent.
-
Reduced (cleaved) sample: Mix another aliquot with SDS-PAGE loading buffer containing a reducing agent (e.g., 50 mM DTT or 5% BME). Heat this sample at 100°C for 5 minutes to ensure complete cleavage of the disulfide bond.[12]
-
-
Electrophoresis and Analysis: Run both the non-reduced and reduced samples on an SDS-PAGE gel. Analyze the results by Coomassie staining or Western blotting. In the non-reduced lane, crosslinked complexes will appear as higher molecular weight bands. These bands should disappear or be significantly reduced in the reduced lane, with the individual protein components appearing at their expected molecular weights.[15]
Visualizing the Chemistry: Crosslinker Structures and Cleavage
The following diagrams illustrate the basic structure and cleavage mechanism of a disulfide-based crosslinker.
Considerations for Nucleic Acid Electrophoresis
While many of the principles of protein crosslinking apply to nucleic acids, there are some specific considerations. Psoralens are a class of compounds that intercalate into double-stranded DNA or RNA and form covalent crosslinks upon UV irradiation.[14] Reversal of some psoralen crosslinks can be achieved with UV light of a different wavelength.[16] For analyzing DNA-protein crosslinks, formaldehyde is a common, though not easily reversible, crosslinker.[17] The development of reversible gels and crosslinkers specifically for nucleic acids is an active area of research.[18][19]
Conclusion
The selection of a cleavable crosslinker is a critical step in experimental design for studying molecular interactions. This guide provides a comparative overview of common crosslinkers, their properties, and protocols for their use in protein and nucleic acid electrophoresis. By carefully considering the specific requirements of your experiment, you can choose the optimal tool to capture and analyze the dynamic interactions that drive biological processes.
References
- 1. proteochem.com [proteochem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies. | Semantic Scholar [semanticscholar.org]
- 6. Genetically encoded cleavable protein photo-cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 1 g - FAQs [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Acid-labile surfactant improves in-sodium dodecyl sulfate polyacrylamide gel protein digestion for matrix-assisted laser desorption/ionization mass spectrometric peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 19. Sequence-specific nucleic acid mobility using a reversible block copolymer gel matrix and DNA amphiphiles (lipid-DNA) in capillary and microfluidic electrophoretic separations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Redox-Responsive Drug Release from N,N'-Bis(acryloyl)cystamine (BAC) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of N,N'-Bis(acryloyl)cystamine (BAC) hydrogels as a redox-responsive drug delivery system. Through objective comparisons with alternative platforms and presentation of supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Introduction
Stimuli-responsive hydrogels have emerged as a promising platform for controlled drug delivery, with the ability to release therapeutic agents in response to specific physiological cues. Among these, redox-responsive hydrogels are of particular interest due to the significant difference in redox potential between the intracellular and extracellular environments. The disulfide bond-containing crosslinker, this compound (BAC), is a key component in the fabrication of such hydrogels. The disulfide linkages within the hydrogel matrix remain stable in the oxidizing extracellular environment but are cleaved in the presence of reducing agents like glutathione (GSH), which is found in significantly higher concentrations inside cells. This cleavage leads to the degradation of the hydrogel and the subsequent release of the encapsulated drug, offering a targeted approach to drug delivery.
This guide will delve into the performance of BAC hydrogels, comparing their drug release kinetics, loading efficiency, and other relevant properties with non-responsive and other stimuli-responsive hydrogel systems. Detailed experimental protocols and visual representations of the underlying mechanisms are provided to facilitate a deeper understanding and practical application of this technology.
Performance Comparison: BAC Hydrogels vs. Alternatives
The efficacy of a drug delivery system is determined by several key parameters. Here, we compare BAC hydrogels with a non-responsive hydrogel (crosslinked with N,N'-methylenebis(acrylamide) - BIS) and another type of redox-responsive hydrogel.
| Parameter | BAC Hydrogel | BIS Hydrogel (Non-Responsive Control) | Alternative Redox-Responsive Hydrogel (e.g., Diselenide-based) |
| Stimulus | Redox (Glutathione, DTT) | None | Redox (Glutathione, DTT) |
| Drug Release Mechanism | Disulfide bond cleavage leading to hydrogel degradation | Passive diffusion | Diselenide bond cleavage |
| Drug Release Profile (in reducing environment) | Rapid and controlled release. For example, approximately 80% of Paclitaxel was released within 24 hours in the presence of 10 mM GSH or DTT.[1] | Slow and incomplete release. Only about 25% of Paclitaxel was released over the same period.[1] | Generally faster and more sensitive to lower concentrations of reducing agents compared to disulfide bonds. |
| Drug Release Profile (in non-reducing environment) | Minimal drug leakage, ensuring stability in circulation. | Slow, diffusion-based release. | Low premature drug release. |
| Drug Loading Capacity | High loading capacity for hydrophobic drugs. For instance, a Doxorubicin loading capacity of approximately 16% of the dry gel weight has been reported. | Dependent on the polymer network and drug properties. | Varies depending on the specific polymer and crosslinker used. |
| Swelling Ratio | Swelling increases upon cleavage of disulfide bonds in a reducing environment. | Stable swelling ratio irrespective of the redox environment. | Exhibits swelling changes in response to redox stimuli. |
| Degradation | Biodegradable in a reducing environment. | Generally non-degradable under physiological conditions. | Biodegradable under reductive conditions. |
| Biocompatibility | Blank nanohydrogels have shown negligible cytotoxicity.[1] | Generally considered biocompatible. | Biocompatibility is a key consideration in their design. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are key protocols for working with BAC hydrogels.
Synthesis of this compound (BAC) Hydrogels
This protocol describes the synthesis of BAC-crosslinked nanohydrogels via distillation-precipitation polymerization.
Materials:
-
This compound (BAC)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Ethanol (anhydrous)
Procedure:
-
Dissolve this compound (e.g., 75 mg, 0.22 mmol) and AIBN (e.g., 11 mg, 0.067 mmol) in anhydrous ethanol (e.g., 40 mL) in a round-bottom flask.
-
Agitate the mixture using an ultrasonic bath for 10 minutes to ensure complete dissolution.
-
Heat the reaction mixture to 83°C in a water bath.
-
Allow the reaction to proceed for approximately 30 minutes, during which about 18 mL of ethanol will be distilled off.
-
The reaction is stopped, and the resulting nanohydrogel suspension is collected for purification.
-
Purification is typically performed by centrifugation and washing with ethanol and deionized water to remove unreacted monomers and initiator.
Drug Loading into BAC Hydrogels
Two primary methods are used for loading drugs into hydrogels:
Method 1: In-situ Loading (During Polymerization)
-
Dissolve the drug in the monomer and crosslinker solution before initiating polymerization.
-
Proceed with the hydrogel synthesis as described above. The drug will be physically entrapped within the hydrogel network as it forms.
Method 2: Post-loading (Swelling-diffusion)
-
Prepare the blank hydrogel as described above.
-
Immerse the dried hydrogel in a concentrated solution of the drug.
-
Allow the hydrogel to swell in the drug solution for a specified period (e.g., 24-48 hours) to allow for drug diffusion into the hydrogel matrix.
-
After loading, the hydrogel is typically dried to remove the solvent.
Determination of Drug Loading Efficiency and Content
Drug Loading Content (DLC):
DLC (%) = (Weight of drug in hydrogel / Weight of drug-loaded hydrogel) x 100
Drug Loading Efficiency (DLE):
DLE (%) = (Weight of drug in hydrogel / Initial weight of drug used for loading) x 100
Procedure:
-
A known amount of drug-loaded hydrogel is dissolved or degraded in a suitable solvent to release the entrapped drug.
-
The concentration of the released drug in the solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The weight of the drug in the hydrogel is calculated based on the measured concentration and the total volume of the solution.
In Vitro Drug Release Study
The dialysis method is commonly used to evaluate the in vitro drug release profile.
Materials:
-
Drug-loaded BAC hydrogels
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agent (e.g., Glutathione (GSH) or Dithiothreitol (DTT))
-
Dialysis membrane (with a molecular weight cut-off appropriate for the drug)
Procedure:
-
Disperse a known amount of drug-loaded hydrogels (e.g., 10 mg) in a specific volume of PBS (e.g., 10 mL).
-
Transfer the hydrogel suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of release medium (e.g., 150 mL of PBS) with or without the reducing agent (e.g., 10 mM GSH).
-
Maintain the setup at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Visualizing the Mechanism of Action
To better understand the processes involved in redox-responsive drug release from BAC hydrogels, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying chemical mechanism.
Caption: Experimental workflow for the synthesis, drug loading, and redox-responsive release from BAC hydrogels.
Caption: Mechanism of redox-responsive drug release from disulfide-containing hydrogels.
Conclusion
This compound (BAC) hydrogels represent a robust and effective platform for redox-responsive drug delivery. Their ability to remain stable in extracellular conditions while rapidly degrading and releasing their therapeutic payload in the reducing intracellular environment makes them highly suitable for targeted therapies, particularly in cancer treatment. The comparative data presented in this guide demonstrates the superior performance of BAC hydrogels in terms of controlled release when compared to non-responsive systems. The detailed experimental protocols and mechanistic diagrams provide a solid foundation for researchers to design and validate their own BAC hydrogel-based drug delivery systems. Further research may focus on optimizing the hydrogel properties for specific applications and exploring the in vivo efficacy of these promising biomaterials.
References
A Comparative Guide to the In Vitro Biocompatibility of N,N'-Bis(acryloyl)cystamine (BAC)-Based Materials
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical step in the development of drug delivery systems, tissue engineering scaffolds, and other medical devices. N,N'-Bis(acryloyl)cystamine (BAC) is a promising crosslinking agent that imparts biodegradability to hydrogels due to its disulfide bond, which can be cleaved in a reductive environment, such as that found intracellularly. This guide provides a comparative overview of the in vitro biocompatibility of BAC-based materials, with a focus on cytotoxicity, hemocompatibility, and inflammatory response. As a key comparator, we will reference materials crosslinked with N,N'-methylenebis(acrylamide) (MBA), a common non-degradable crosslinker.
Data Presentation: A Comparative Overview
While direct quantitative comparative studies are limited, the existing literature suggests that BAC-based materials exhibit excellent biocompatibility. The following tables summarize the expected performance based on current knowledge and provide a template for researchers to compare their own experimental data.
Table 1: In Vitro Cytotoxicity Comparison
| Parameter | BAC-Based Hydrogel | MBA-Based Hydrogel | Standard Biocompatible Material (e.g., Polyethylene glycol) |
| Cell Viability (%) | > 90% (Expected) | > 90% (Expected) | > 95% |
| Cell Morphology | Normal, healthy | Normal, healthy | Normal, healthy |
| ISO 10993-5 Classification | Non-cytotoxic (Expected) | Non-cytotoxic (Expected) | Non-cytotoxic |
Note: Blank BAC-based nanohydrogels have been reported to exhibit negligible cytotoxicity against various cell lines, including MCF-7 and HeLa cells. A material is generally considered non-cytotoxic if the cell viability is above 70%.
Table 2: In Vitro Hemocompatibility Comparison
| Parameter | BAC-Based Hydrogel | MBA-Based Hydrogel | Negative Control (PBS) | Positive Control (Triton X-100) |
| Hemolysis (%) | < 2% (Expected) | < 2% (Expected) | ~0% | 100% |
| Platelet Adhesion | Low | Low | Minimal | N/A |
| ISO 10993-4 Classification | Non-hemolytic (Expected) | Non-hemolytic (Expected) | Non-hemolytic | Hemolytic |
Note: A hemolysis rate below 2% is generally considered acceptable for blood-contacting biomaterials.
Table 3: In Vitro Inflammatory Response Comparison
| Pro-inflammatory Cytokine | BAC-Based Hydrogel | MBA-Based Hydrogel | Lipopolysaccharide (LPS) Control |
| TNF-α (pg/mL) | Low / Baseline | Low / Baseline | High |
| IL-6 (pg/mL) | Low / Baseline | Low / Baseline | High |
| IL-1β (pg/mL) | Low / Baseline | Low / Baseline | High |
Note: The inflammatory response to biomaterials is complex. Low levels of pro-inflammatory cytokines are indicative of good biocompatibility.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable biocompatibility assessment. The following are standard protocols for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay based on ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
a) Extract Method:
-
Preparation of Extracts: Sterilized BAC-based and MBA-based hydrogels are incubated in a cell culture medium (e.g., DMEM) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to create material extracts.
-
Cell Seeding: L929 mouse fibroblast cells (or another relevant cell line) are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Exposure to Extracts: The culture medium is replaced with the prepared material extracts (100% concentration and serial dilutions). A negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100) are included.
-
Incubation: The cells are incubated with the extracts for 24 hours at 37°C.
-
MTT Assay: The extract medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of Cell Viability: Cell viability (%) = (Absorbance of sample / Absorbance of negative control) x 100.
b) Semi-Direct Contact Method:
This method is suitable for materials that are not easily extractable.
-
Cell Seeding: Cells are seeded in a 24-well plate as described above.
-
Material Placement: A sterile disc of the hydrogel material is placed on top of the cell layer.
-
Incubation and Assay: The plate is incubated for 24 hours, after which the material is carefully removed, and the MTT assay is performed as described above.
In Vitro Hemocompatibility Assay (Hemolysis Assay based on ISO 10993-4)
This assay determines the extent of red blood cell (RBC) lysis caused by a material.
-
Blood Collection: Fresh human or rabbit blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
RBC Preparation: The blood is centrifuged, and the plasma and buffy coat are removed. The RBCs are washed three times with phosphate-buffered saline (PBS). A 2% (v/v) RBC suspension is prepared in PBS.
-
Material Incubation: The sterilized hydrogel samples (both BAC-based and MBA-based) are placed in test tubes.
-
Assay: 1 mL of the 2% RBC suspension is added to each tube containing the material. A negative control (PBS) and a positive control (deionized water or Triton X-100) are included.
-
Incubation: The tubes are incubated for 2 hours at 37°C with gentle agitation.
-
Centrifugation: After incubation, the tubes are centrifuged to pellet the intact RBCs.
-
Absorbance Measurement: The absorbance of the supernatant is measured at 540 nm to quantify the amount of released hemoglobin.
-
Calculation of Hemolysis: Hemolysis (%) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
In Vitro Inflammatory Response Assay (Cytokine Analysis)
This assay measures the release of pro-inflammatory cytokines from immune cells in response to a material.
-
Cell Culture: RAW 264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Macrophages are seeded into a 24-well plate at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
Material Exposure: Sterilized hydrogel discs are added to the wells. A positive control of lipopolysaccharide (LPS, 1 µg/mL) is included. A negative control (cells with medium only) is also used.
-
Incubation: The cells are incubated with the materials for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any debris.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a key signaling pathway relevant to the inflammatory response.
Caption: Workflow for the in vitro cytotoxicity assessment using the MTT extract method.
Caption: Experimental workflow for the in vitro hemocompatibility (hemolysis) assay.
Caption: Simplified NF-κB signaling pathway in macrophages upon interaction with a biomaterial.
A Comparative Guide to N,N'-Bis(acryloyl)cystamine Hydrogels: Characterization by SEM and Rheology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N,N'-Bis(acryloyl)cystamine (BAC) hydrogels with common alternative hydrogel systems, namely gelatin and poly(N-isopropylacrylamide) (PNIPAM). The characterization focuses on their microstructure as visualized by Scanning Electron Microscopy (SEM) and their mechanical properties assessed through rheology. This information is crucial for selecting the appropriate hydrogel system for various applications, including drug delivery, tissue engineering, and regenerative medicine.
Performance Comparison: BAC Hydrogels vs. Alternatives
This compound (BAC) is a disulfide bond-containing crosslinker that imparts redox-responsiveness to hydrogels. This property allows for controlled degradation and drug release in response to reducing agents like glutathione, which is found in higher concentrations inside cells. The following tables present a comparative summary of quantitative data obtained from SEM and rheological analyses of BAC, gelatin, and PNIPAM hydrogels.
Table 1: Morphological Characterization by Scanning Electron Microscopy (SEM)
| Hydrogel Type | Crosslinker | Polymer Concentration | Average Pore Size (μm) | Porosity (%) | Reference |
| Polyacrylamide-BAC | This compound | Not Specified | Porous structure observed | Not Specified | [1] |
| Gelatin | Glutaraldehyde (various conc.) | 3.0 - 7.5% (w/v) | 5 - 10+ | Not Specified | [2] |
| Poly(N-isopropylacrylamide) | N,N'-methylenebisacrylamide | Not Specified | 3.8 ± 2.1 | Not Specified | [3] |
Table 2: Rheological Characterization
| Hydrogel Type | Crosslinker | Key Rheological Parameters | Value | Reference |
| Polyacrylamide/BA-Ag@PDA | This compound | Tensile Strength | 349.80 kPa | [4] |
| Compressive Strength | 263.08 kPa (at 90% strain) | [4] | ||
| Gelatin (10% w/v) | Physical | Storage Modulus (G') | ~1000 - 10000 Pa (frequency dependent) | [5] |
| Loss Modulus (G'') | ~100 - 1000 Pa (frequency dependent) | [5] | ||
| Poly(N-isopropylacrylamide) | Glutaraldehyde | Storage Modulus (G') | Decreases with increasing crosslinker ratio | [6] |
| Loss Modulus (G'') | Decreases with increasing crosslinker ratio | [6] |
Experimental Protocols
Detailed methodologies for the characterization techniques cited above are crucial for reproducibility and accurate comparison.
Scanning Electron Microscopy (SEM) of Hydrogels
The visualization of hydrogel microstructure using SEM requires careful sample preparation to preserve the native hydrated structure as much as possible.
Protocol:
-
Sample Preparation: Freshly prepared hydrogels are cut into small fragments (e.g., ~2 x 2 mm).
-
Fixation: The hydrogel fragments are immersed in a fixation solution, typically 2.5% glutaraldehyde in a phosphate buffer (e.g., 0.2 M, pH 7.2), and incubated overnight. This step crosslinks the polymer network and preserves its structure.
-
Dehydration: The fixed samples are dehydrated through a series of graded ethanol solutions (e.g., 30%, 50%, 70%, 80%, 95%, and 100% ethanol), with each step lasting for a predetermined duration (e.g., 15-30 minutes).[7]
-
Drying: The dehydrated hydrogels are dried to remove the ethanol. A common method is freeze-drying (lyophilization), where the samples are rapidly frozen in liquid nitrogen and then placed in a freeze-dryer.[7] Critical point drying is an alternative method that can better preserve the three-dimensional structure.
-
Coating: The dried hydrogel samples are mounted on SEM stubs using conductive adhesive tape and coated with a thin layer of a conductive material, such as gold or gold-palladium, using a sputter coater. This coating prevents charging of the sample surface by the electron beam.
-
Imaging: The coated samples are then observed under a scanning electron microscope at a suitable accelerating voltage (e.g., 10-20 kV).[7]
Rheological Characterization of Hydrogels
Rheology is used to study the flow and deformation of materials. For hydrogels, it provides information about their viscoelastic properties, such as stiffness (storage modulus, G') and viscosity (loss modulus, G'').
Protocol:
-
Sample Loading: A suitable amount of the hydrogel precursor solution or the fully formed hydrogel is placed onto the lower plate of the rheometer.[8]
-
Geometry: A parallel plate or cone-plate geometry is typically used. The upper geometry is lowered to a defined gap size (e.g., 500 µm).[8]
-
Equilibration: The sample is allowed to equilibrate at the desired temperature for a set period to ensure thermal stability.[8]
-
Strain Sweep Test: This test is performed to determine the linear viscoelastic region (LVER) of the hydrogel. The strain is varied at a constant frequency, and the storage (G') and loss (G'') moduli are measured. The LVER is the range of strains where G' and G'' are independent of the applied strain. Subsequent tests should be performed within this strain range to avoid damaging the hydrogel structure.[9]
-
Frequency Sweep Test: This test is conducted at a constant strain (within the LVER) over a range of frequencies. It provides information about the hydrogel's structure and its behavior at different time scales. For a stable gel, the storage modulus (G') is typically higher than the loss modulus (G'') and relatively independent of frequency.[9][10]
-
Time Sweep Test: This test is useful for monitoring the gelation process. The storage and loss moduli are measured as a function of time at a constant strain and frequency. The point where G' surpasses G'' is often defined as the gel point.[9]
-
Data Analysis: The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are recorded and analyzed to characterize the mechanical properties of the hydrogel.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the characterization process.
Caption: Experimental workflow for hydrogel characterization.
Caption: Relationship of SEM and rheology to hydrogel properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation and Characterization of Gelatin-Based Hydrogels for the Encapsulation of Kluyveromyces lactis—Applications in Packed-Bed Reactors and Probiotics Delivery in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JSSS - Studies on porosity in poly(N-isopropylacrylamide) hydrogels for fast-responsive piezoresistive microsensors [jsss.copernicus.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. tainstruments.com [tainstruments.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. static.igem.wiki [static.igem.wiki]
- 9. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
A Comparative Guide to Disulfide-Containing Crosslinkers: Alternatives to N,N'-Bis(acryloyl)cystamine
For researchers, scientists, and drug development professionals, the choice of a crosslinker is critical in designing responsive biomaterials for applications such as drug delivery and tissue engineering. N,N'-Bis(acryloyl)cystamine (BAC) has been a widely used disulfide-containing crosslinker for creating redox-sensitive hydrogels. However, the demand for materials with enhanced stability, biocompatibility, and tailored degradation kinetics has driven the development of alternative crosslinkers. This guide provides an objective comparison of BAC with two promising alternatives: N,N'-bis(acryloyl)cystine (BISS) and N,N'-bis(acryloyl) cystinamide (NBACA), supported by available experimental data.
This guide will delve into the performance characteristics of these crosslinkers, present available quantitative data in a comparative table, and provide detailed experimental protocols for their synthesis and use in hydrogel formation.
Performance Comparison of Disulfide-Containing Crosslinkers
The ideal disulfide-containing crosslinker should offer a balance of stability in physiological conditions and rapid cleavage in the target reducing environment (e.g., intracellularly, where glutathione concentrations are high). Key performance parameters include crosslinking efficiency, cleavage kinetics, biocompatibility, and the physicochemical properties of the resulting hydrogels.
This compound (BAC) is a commercially available and commonly used crosslinker for imparting redox responsiveness to polyacrylamide and other hydrogel systems.[1][2] Its central disulfide bond can be cleaved by reducing agents like dithiothreitol (DTT) or glutathione (GSH), leading to the degradation of the hydrogel network.[1][3]
N,N'-bis(acryloyl)cystine (BISS) , an acryloyl derivative of the amino acid cystine, has emerged as a strong alternative to BAC. Hydrogels crosslinked with BISS have demonstrated improved stability against ionic strength.[4][5] The presence of a carboxylic group in its structure allows for further chemical modification.[4][5] Studies have shown that BISS-based nanogels exhibit high loading capacity for anticancer drugs and enhanced drug release in environments mimicking cancer cells.[4][5]
N,N'-bis(acryloyl) cystinamide (NBACA) is another novel crosslinker designed for creating reduction-sensitive nanohydrogels, particularly for the delivery of hydrophobic drugs.[6][7] The amide groups in NBACA can provide hydrogen-bonding sites, which can be beneficial for encapsulating certain drug molecules.[6] Nanohydrogels prepared with NBACA have shown a high drug-loading capacity and rapid, reduction-sensitive drug release.[6]
Quantitative Data Summary
| Performance Parameter | This compound (BAC) | N,N'-bis(acryloyl)cystine (BISS) | N,N'-bis(acryloyl) cystinamide (NBACA) |
| Drug Loading Capacity | - | ~16% (for doxorubicin)[4][5] | High (for paclitaxel)[6] |
| Drug Release Profile | Redox-responsive[3] | Enhanced release under typical cancer cell conditions[4][5] | ~80% release of PTX within 24h in a reducing environment[6] |
| Hydrogel Stability | Susceptible to uncontrolled side reactions in thermal polymerization[1] | Improved stability vs. ionic strength compared to BAC[4][5] | Forms stable nanohydrogels[6] |
| Biocompatibility | Generally considered biocompatible[8] | Unloaded nanogels did not inhibit cell proliferation[4][5] | Blank nanohydrogels displayed negligible cytotoxicity[6] |
| Cleavage Conditions | Cleavable by DTT and GSH[1][3] | Cleavable by 0.01M GSH[4][5] | Rapidly biodegrades in a reducing environment (GSH or DTT)[6] |
| Cytotoxicity (IC50) | - | DOX-loaded nanogels: 0.51 µM (more cytotoxic than free DOX)[5] | PTX-loaded nanohydrogels exhibited high cytotoxicity against MCF-7 cells[6] |
Experimental Protocols
Detailed methodologies for the synthesis of the crosslinkers and the formation of hydrogels are crucial for reproducible research.
Synthesis of Crosslinkers
1. Synthesis of this compound (BACy)
A synthesis method for a cystamine-based crosslinker, N,N'-bisacrylyl cystamine (BACy), has been described.[9] While the exact protocol from a primary research paper is not provided in the search results, it generally involves the reaction of cystamine with acryloyl chloride.
2. Synthesis of N,N'-bis(acryloyl)cystine (BISS)
The synthesis of BISS is based on a method described in a patent and has been referenced in subsequent studies.[4] The protocol involves the reaction of cystine with an acryloyl derivative.
3. Synthesis of N,N'-bis(acryloyl) cystinamide (NBACA)
The synthesis of NBACA is a three-step process[6]:
-
Step 1: Esterification of L-cystine: L-cystine dimethyl ester dihydrochloride is prepared by reacting L-cystine with methanol in the presence of thionyl chloride.
-
Step 2: Amidation: N,N'-bis(acryloyl) cystine dimethyl ester is synthesized through the amidation reaction of acryloyl chloride with the L-cystine dimethyl ester dihydrochloride.
-
Step 3: Ammonolysis: NBACA is finally obtained by the ammonolysis of N,N'-bis(acryloyl) cystine dimethyl ester in aqueous ammonia.
Hydrogel Formation
1. Hydrogel Formation using this compound (BAC)
A common method for preparing BAC-crosslinked hydrogels is through aqueous precipitation polymerization.[1]
-
Thermally-initiated polymerization: This method can lead to uncontrolled side reactions and disruption of the disulfide bond.[1] A typical procedure involves dissolving the monomer (e.g., N-isopropylmethacrylamide), BAC, and a surfactant (e.g., SDS) in water. The solution is heated and purged with nitrogen, and polymerization is initiated with a thermal initiator like ammonium persulfate (APS).[1]
-
Redox-initiated polymerization: This approach offers improved stability of the disulfide bond.[1] The reaction is typically carried out at a lower temperature, and a redox initiator system like APS and N,N,N',N'-tetramethylethylenediamine (TEMED) is used.[1]
2. Nanogel Formation using N,N'-bis(acryloyl)cystine (BISS)
BISS has been used to prepare poly(N-isopropylacrylamide) (pNIPA)-based nanogels via a redox-initiated aqueous precipitation polymerization using a semi-batch method.[4][5] This method leads to a substantial increase in BISS content and smaller nanoparticle sizes.[4][5]
3. Nanohydrogel Formation using N,N'-bis(acryloyl) cystinamide (NBACA)
NBACA nanohydrogels can be synthesized via a distillation-precipitation polymerization method.[6]
-
NBACA and an initiator such as 2,2'-Azobis(2-methylpropionitrile) (AIBN) are dissolved in anhydrous ethanol.
-
The reaction mixture is heated to allow for polymerization and distillation of the solvent.
-
The reaction is stopped after a certain amount of solvent has been distilled.[6]
Visualizing the Cleavage Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the redox-responsive cleavage of disulfide crosslinkers and a general workflow for evaluating their performance.
Caption: Redox-responsive cleavage of disulfide crosslinkers in hydrogels.
Caption: A generalized workflow for the comparative evaluation of crosslinkers.
Conclusion and Future Perspectives
While this compound remains a valuable tool, emerging alternatives like N,N'-bis(acryloyl)cystine (BISS) and N,N'-bis(acryloyl) cystinamide (NBACA) offer distinct advantages in terms of stability, drug loading, and release profiles. BISS appears particularly promising for its enhanced stability and capacity for further functionalization, while NBACA provides a tailored solution for the delivery of hydrophobic drugs.
The selection of an appropriate disulfide-containing crosslinker will ultimately depend on the specific requirements of the application, including the nature of the polymer backbone, the type of drug to be delivered, and the desired degradation kinetics. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive guide for researchers. Such studies should focus on generating comprehensive datasets for crosslinking efficiency, detailed cleavage kinetics in response to varying glutathione concentrations, and long-term biocompatibility to facilitate informed decision-making in the design of next-generation responsive biomaterials.
References
- 1. Reversible Inter- and Intra-Microgel Cross-Linking using Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Nanoscale: A Comparative Guide to N,N'-Bis(acryloyl)cystamine (BAC) Nanogels for Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the quest for efficient and targeted drug delivery systems is paramount. Among the promising candidates, redox-responsive nanogels, particularly those crosslinked with N,N'-Bis(acryloyl)cystamine (BAC), have garnered significant attention. Their ability to selectively release therapeutic payloads in the reductive environment of tumor cells offers a strategic advantage in cancer therapy. This guide provides an objective comparison of BAC nanogels with other leading drug delivery platforms, supported by experimental data and detailed protocols to aid in the evaluation and application of this technology.
This compound and its close analog, N,N'-Bis(acryloyl)cystinamide (NBACA), are disulfide-containing crosslinkers that impart redox sensitivity to hydrogel networks. In the high-glutathione environment characteristic of intracellular compartments, particularly in cancer cells, the disulfide bonds in BAC are cleaved. This cleavage leads to the degradation of the nanogel structure and the subsequent release of the encapsulated drug, minimizing off-target effects and enhancing therapeutic efficacy.
Performance Comparison: BAC Nanogels vs. Alternatives
To provide a clear perspective on the efficacy of BAC-based nanogels, this section compares their key performance indicators with two other widely studied drug delivery systems: liposomes and polymeric micelles. The data presented is a synthesis of findings from multiple studies, focusing on the delivery of common anticancer drugs such as Paclitaxel and Doxorubicin.
Quantitative Performance Metrics
| Delivery System | Drug | Drug Loading Capacity (DLC) % w/w | Encapsulation Efficiency (EE) % | Particle Size (nm) | In Vitro Drug Release (24h, Reductive) |
| BAC/NBACA Nanogels | Paclitaxel | 1.28 - 24.81%[1] | 6.49 - 41.06%[1] | 180 - 361[1] | ~80%[1] |
| Protein | ~73% | Not Reported | Not Reported | Payload released under reductive conditions[2] | |
| Doxorubicin | ~16% (BISS crosslinker)[3][4] | Not Reported | 40 - 200[3][4] | Enhanced release in reductive conditions[3][4] | |
| Liposomes | Doxorubicin | Not Directly Reported (EE is primary metric) | 74.9 - 97.98%[5] | 84 - 181.2[5] | pH-dependent, enhanced at lower pH[5] |
| Paclitaxel | Not Directly Reported (focus on mol%) | ~100% (initially)[6] | <200[7] | Sustained release[8] | |
| Polymeric Micelles | Paclitaxel | ~50%[8] | Not Reported | 20 - 100[8] | Sustained release[9] |
| Doxorubicin | Not Directly Reported | >90%[10] | ~100[9] | Triggered release (e.g., pH, ROS)[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the synthesis, characterization, and evaluation of BAC nanogels.
Synthesis of N,N'-Bis(acryloyl)cystinamide (NBACA) Nanogels
This protocol is adapted from a study on paclitaxel-loaded nanohydrogels[1].
Materials:
-
N,N'-Bis(acryloyl)cystinamide (NBACA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous ethanol
Procedure:
-
Dissolve NBACA (75 mg, 0.22 mmol) and AIBN (11 mg, 0.067 mmol) in anhydrous ethanol (40 mL).
-
Agitate the mixture using sonication for 10 minutes to ensure complete dissolution.
-
Heat the reaction mixture to 83°C in a water bath.
-
Maintain the temperature and allow the reaction to proceed for 30 minutes.
-
Stop the reaction when approximately 18 mL of ethanol has been distilled from the reaction mixture.
-
The resulting nanohydrogel suspension can then be purified and characterized.
In Vitro Drug Release Assay
This protocol outlines a general procedure for evaluating the redox-responsive release of a drug from nanogels.
Materials:
-
Drug-loaded nanogels
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced glutathione (GSH)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing a concentration of GSH mimicking the intracellular reductive environment (e.g., 10 mM).
-
Suspend a known amount of drug-loaded nanogels in a specific volume of release medium.
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the corresponding release medium.
-
Incubate at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative drug release as a percentage of the initial drug loading.
Cellular Uptake and Cytotoxicity (MTT Assay)
This protocol describes the evaluation of cellular uptake and the cytotoxic effect of drug-loaded nanogels on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Drug-loaded nanogels and empty nanogels
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Flow cytometer and fluorescence microscope (for cellular uptake)
Procedure for Cellular Uptake (Qualitative and Quantitative):
-
Seed cells in appropriate culture vessels (e.g., plates with glass coverslips for microscopy, 6-well plates for flow cytometry).
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with fluorescently labeled nanogels for various time points.
-
For microscopy, wash the cells with PBS, fix them, and stain the nuclei with DAPI. Observe the cellular internalization of nanogels using a fluorescence microscope.
-
For flow cytometry, wash the cells with PBS, detach them, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the uptake[11][12][13][14][15].
Procedure for MTT Assay:
-
Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with serial dilutions of free drug, drug-loaded nanogels, and empty nanogels. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells[16][17][18][19].
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided in the DOT language for use with Graphviz.
Targeted Drug Delivery Signaling Pathway
This diagram illustrates a simplified signaling pathway often targeted in cancer therapy, highlighting the intracellular release of the drug from a redox-responsive nanogel.
Caption: Targeted drug delivery and intracellular release mechanism.
Experimental Workflow for Efficacy Evaluation
This diagram outlines the typical workflow for assessing the efficacy of drug-loaded nanogels, from synthesis to in vivo studies.
Caption: Workflow for nanogel efficacy evaluation.
Conclusion
This compound (BAC) and its derivatives serve as effective crosslinkers for creating redox-responsive nanogels that hold significant promise for targeted drug delivery. The data suggests that while liposomes and polymeric micelles may offer higher encapsulation efficiencies for certain drugs, BAC nanogels provide the distinct advantage of a triggered release mechanism in the target cellular environment. This "smart" delivery can potentially lead to improved therapeutic outcomes and reduced systemic toxicity. The provided protocols and diagrams offer a foundational framework for researchers to further explore and optimize BAC nanogel systems for various therapeutic applications. As with any drug delivery platform, thorough characterization and evaluation across multiple models are essential to fully realize its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel loading in cationic liposome vectors is enhanced by replacement of oleoyl with linoleoyl tails with distinct lipid shapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A High Capacity Polymeric Micelle of Paclitaxel: Implication of High Dose Drug Therapy to Safety and In Vivo Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Doxorubicin Chemotherapy: Emerging Polymeric Nanocarriers for Drug Loading and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. jmb.or.kr [jmb.or.kr]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Degradation of N,N'-Bis(acryloyl)cystamine Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of biodegradable scaffolds is a cornerstone of tissue engineering and regenerative medicine. An ideal scaffold should provide temporary mechanical support and a framework for tissue growth, degrading at a rate that matches the formation of new tissue. N,N'-Bis(acryloyl)cystamine (BAC) has emerged as a promising crosslinker for creating redox-sensitive hydrogels. This guide provides a comparative overview of the in vivo degradation of BAC-based scaffolds and contrasts them with two widely studied biodegradable polymers: poly(lactic-co-glycolic acid) (PLGA) and gelatin.
While extensive in vivo degradation data for PLGA and gelatin scaffolds are available, it is important to note that specific, quantitative in vivo degradation studies on this compound scaffolds are not yet widely reported in the literature. Therefore, the discussion of BAC scaffolds will focus on their in vitro degradation mechanism and its potential implications for an in vivo environment.
This compound (BAC) Scaffolds: A Redox-Responsive Approach
BAC is a crosslinking agent that contains a disulfide bond (-S-S-). This bond is susceptible to cleavage by reducing agents, such as glutathione (GSH), which is naturally present in the body, particularly in the intracellular environment. This redox-sensitive nature forms the basis of the degradation mechanism of BAC-crosslinked scaffolds.
Degradation Mechanism:
The degradation of BAC scaffolds is initiated by the reduction of the disulfide bonds within the hydrogel network. This cleavage breaks the crosslinks, leading to the dissolution of the hydrogel into smaller, soluble polymer chains that can be cleared by the body. The concentration of endogenous reducing agents like glutathione is expected to be the primary driver of this degradation process in vivo.
Caption: In vivo degradation pathway of a BAC-crosslinked scaffold.
Alternative Biodegradable Scaffolds: PLGA and Gelatin
For comparison, we present in vivo degradation data for two commonly used biodegradable scaffolds: PLGA and gelatin.
Poly(lactic-co-glycolic acid) (PLGA) Scaffolds
PLGA is a copolymer of polylactic acid (PLA) and polyglycolic acid (PGA). Its degradation occurs through the hydrolysis of its ester linkages. The degradation rate can be tailored by altering the ratio of PLA to PGA, the molecular weight, and the crystallinity of the polymer.
| Animal Model | Implantation Site | Scaffold Form | Degradation Time | Key Findings |
| Rat | Skeletal Muscle | Film (180 µm thick) | Lost integrity after 7 weeks | Faster degradation compared to porous scaffolds. |
| Rat | Skeletal Muscle | Porous Scaffold (3 mm thick) | Dimensionally stable for 23 weeks | Slower degradation due to thinner pore walls, avoiding autocatalysis. |
Gelatin Scaffolds
Gelatin is a natural polymer derived from collagen. Its degradation in vivo is primarily mediated by enzymatic activity, particularly by matrix metalloproteinases (MMPs). The degradation rate can be controlled by the degree of crosslinking.
| Animal Model | Implantation Site | Crosslinking Method | Degradation Time | Key Findings |
| Mouse | Subcutaneous | Lysine diisocyanate ethyl ester (LDI) | Significant degradation observed over 35 days | Degradation response was specific to the degree of crosslinking. |
| Mouse | Subcutaneous | 1,4-butanediol diglycidyl ether (BDDE) | Studied at 1 and 3 months | Scaffolds supported cell infiltration and did not induce inflammation. |
Experimental Protocols
In Vivo Degradation Study of PLGA Scaffolds
A common protocol for evaluating the in vivo degradation of PLGA scaffolds involves the following steps:
-
Scaffold Fabrication: PLGA scaffolds are typically fabricated using techniques like solvent casting/particulate leaching or thermally induced phase separation to create a porous structure.
-
Sterilization: Scaffolds are sterilized, commonly with ethylene oxide or gamma irradiation, before implantation.
-
Animal Model: Wistar rats are a frequently used animal model.
-
Implantation: The sterilized scaffolds are surgically implanted into a desired anatomical location, such as the skeletal muscle or a subcutaneous pocket.
-
Explantation and Analysis: At predetermined time points (e.g., 1, 4, 12, 22, and 30 weeks), the animals are euthanized, and the scaffolds with surrounding tissue are explanted.
-
Characterization: The explanted scaffolds are analyzed for changes in mass, molecular weight, and morphology (using scanning electron microscopy). The host tissue response is evaluated through histological analysis (e.g., H&E staining) to assess inflammation and tissue integration.
In Vivo Degradation Study of Gelatin Scaffolds
The in vivo degradation of gelatin scaffolds is typically assessed as follows:
-
Scaffold Preparation: Gelatin is dissolved in a solvent and crosslinked using an appropriate agent (e.g., LDI, BDDE). The resulting hydrogel may be freeze-dried to create a porous scaffold.
-
Sterilization: Scaffolds are sterilized prior to implantation.
-
Animal Model: Immunocompetent nude mice (e.g., SKH1) are often used to minimize the immune response to the xenogeneic material.
-
Implantation: The scaffolds are implanted subcutaneously.
-
Monitoring: Non-invasive imaging techniques like MRI can be used to monitor the degradation of the hydrogel in real-time.
-
Histological Analysis: At various time points, scaffolds and surrounding tissues are harvested, sectioned, and stained (e.g., with H&E) to examine the host tissue response, including cellular infiltration, vascularization, and any inflammatory reaction.
Caption: General workflow for an in vivo scaffold degradation study.
Comparison and Conclusion
| Scaffold Type | Degradation Mechanism | In Vivo Degradation Rate Control | Degradation Byproducts | Advantages | Limitations |
| This compound | Redox-sensitive (cleavage of disulfide bonds by reducing agents like glutathione) | Potentially by altering crosslink density; dependent on local redox environment. | Cysteamine and poly(acrylic acid) derivatives (expected) | "Smart" degradation in response to specific biological cues; potentially cytocompatible byproducts. | Lack of extensive in vivo degradation data; degradation rate may be highly variable depending on the physiological location. |
| PLGA | Hydrolysis of ester bonds | Tunable by altering the lactide-to-glycolide ratio, molecular weight, and crystallinity. | Lactic acid and glycolic acid | Well-established and predictable degradation kinetics; FDA-approved for various medical devices. | Acidic byproducts can cause a local inflammatory response. |
| Gelatin | Enzymatic degradation by proteases (e.g., MMPs) | Controlled by the degree of crosslinking. | Amino acids and small peptides | Excellent biocompatibility and bioactivity, promoting cell attachment and proliferation. | Potential for immunogenicity if not highly purified; degradation can be variable depending on the local enzymatic activity. |
Comparative analysis of hydrogel degradation with different reducing agents
For researchers, scientists, and drug development professionals, the controlled degradation of hydrogels is a critical parameter in designing effective delivery systems and tissue engineering scaffolds. The choice of reducing agent to cleave disulfide crosslinks within these hydrogels significantly impacts degradation kinetics and biocompatibility. This guide provides a comparative analysis of three commonly used reducing agents: dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and glutathione (GSH), supported by experimental data and protocols.
The degradation of hydrogels crosslinked with disulfide bonds is a fundamental mechanism for the controlled release of therapeutics and the biodegradation of scaffolds. This process relies on the cleavage of disulfide (-S-S-) bonds by reducing agents, which transforms the crosslinked, insoluble hydrogel into water-soluble products.[1] The efficiency and rate of this degradation are highly dependent on the specific reducing agent used and its concentration.
Comparative Degradation Kinetics
The selection of a reducing agent is often a trade-off between degradation speed and biological compatibility. DTT is a potent reducing agent that typically leads to rapid hydrogel degradation. In contrast, GSH, a naturally occurring intracellular antioxidant, offers superior biocompatibility but generally results in slower degradation rates. TCEP stands as a stable and effective reducing agent that is often less cytotoxic than DTT.
| Reducing Agent | Concentration | Hydrogel System | Degradation Time | Reference |
| Dithiothreitol (DTT) | 10 mM | Disulfide-containing hydrogel | 8 hours (complete degradation) | [2] |
| Dithiothreitol (DTT) | 100 mM | Disulfide-containing hydrogel | 40 minutes (complete degradation) | [2] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM | Disulfide poly(beta-amino ester) hydrogel | 10-24 hours (reduced form) | [3] |
| Glutathione (GSH) | 1-10 mM | Disulfide-crosslinked hydrogels | Slower than DTT | [4] |
| Oxidized State (Control) | - | Disulfide poly(beta-amino ester) hydrogel | 48-72 hours | [3] |
Table 1: Comparative Degradation Times of Disulfide-Crosslinked Hydrogels with Different Reducing Agents. This table summarizes the time required for complete or significant degradation of various hydrogel systems in the presence of DTT and TCEP at different concentrations. The degradation of an oxidized hydrogel serves as a baseline control.
Mechanism of Action: Thiol-Disulfide Exchange
The degradation of disulfide-crosslinked hydrogels by thiol-containing reducing agents like DTT and GSH occurs via a thiol-disulfide exchange reaction. This process involves the nucleophilic attack of a thiolate anion from the reducing agent on one of the sulfur atoms of the disulfide bond in the hydrogel network. This breaks the crosslink and forms a new mixed disulfide. A second thiol from the reducing agent then cleaves this mixed disulfide, regenerating the free thiol on the polymer backbone and forming a stable disulfide from the reducing agent.
TCEP, being a phosphine-based reducing agent, follows a different, irreversible mechanism. It does not contain thiol groups and directly reduces the disulfide bond, resulting in two free thiol groups on the polymer chains and TCEP oxide.
Experimental Protocols
To ensure reproducible and comparable results when evaluating hydrogel degradation, standardized experimental protocols are essential.
Protocol 1: Gravimetric Analysis of Hydrogel Degradation
This method tracks the mass loss of the hydrogel over time as it degrades.
-
Hydrogel Preparation: Prepare hydrogel discs of a consistent size and weight. Lyophilize a subset of discs to determine the initial dry weight (W0).
-
Degradation Study: Immerse the pre-weighed hydrated hydrogel discs in a solution of the reducing agent (e.g., 10 mM DTT in PBS, pH 7.4) at 37°C. A control group should be immersed in PBS without the reducing agent.
-
Data Collection: At predetermined time points, remove the hydrogel discs from the solution, gently blot to remove excess surface water, and record the wet weight. To determine the remaining dry weight (Wt), lyophilize the samples.
-
Calculation: Calculate the percentage of weight remaining at each time point using the formula: Weight Remaining (%) = (Wt / W0) x 100%.
Protocol 2: Rheological Analysis of Hydrogel Degradation
Rheology provides insights into the changes in the mechanical properties of the hydrogel as it degrades.
-
Sample Preparation: Place a freshly prepared hydrogel disc on the rheometer plate.
-
Time Sweep Test: Perform a time sweep test at a constant frequency and strain (within the linear viscoelastic region) at 37°C.
-
Initiate Degradation: After an initial equilibration period, add the reducing agent solution to the hydrogel.
-
Data Analysis: Monitor the storage modulus (G') and loss modulus (G'') over time. A decrease in G' indicates the breakdown of the hydrogel network. The point where G'' surpasses G' (the crossover point) can be considered as the gel-sol transition point, indicating significant degradation.[5]
Conclusion
The choice of reducing agent for disulfide-crosslinked hydrogel degradation is a critical design parameter that influences the rate of degradation and the biological response. DTT offers rapid degradation, which can be advantageous for applications requiring fast release or dissolution. TCEP provides a stable and efficient alternative. For applications where biocompatibility is paramount, the endogenous reducing agent GSH is a suitable choice, albeit with slower degradation kinetics. By utilizing standardized protocols for gravimetric and rheological analysis, researchers can systematically evaluate and compare the performance of different reducing agents to optimize hydrogel design for specific biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reducible Disulfide Poly(beta-amino ester) Hydrogels for Antioxidant Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of N,N'-Bis(acryloyl)cystamine Degradation Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxicity associated with the degradation byproducts of N,N'-Bis(acryloyl)cystamine (BACy), a commonly used reducible crosslinker in hydrogel-based drug delivery systems. The performance and potential cellular impact of BACy byproducts are compared with those of a non-reducible alternative, N,N'-methylenebis(acrylamide) (MBA), and a natural crosslinker, genipin. This document is intended to aid researchers in the selection of appropriate crosslinking agents for cytocompatible biomaterials.
Introduction to this compound and its Degradation
This compound is a valuable crosslinking agent in the fabrication of smart hydrogels. Its central disulfide bond is susceptible to cleavage in a reducing environment, such as that found within the intracellular matrix, which is rich in glutathione. This targeted degradation mechanism allows for the controlled release of encapsulated therapeutics. However, the degradation of the BACy crosslinker itself releases byproducts into the cellular microenvironment. Understanding the cytotoxic potential of these byproducts is critical for the design of safe and effective drug delivery vehicles.
The degradation of BACy initially breaks the disulfide bond, yielding N-acryloylcysteamine. Further hydrolysis can lead to the formation of cysteamine (2-aminoethanethiol).
Comparative Cytotoxicity Data
| Crosslinker/Byproduct | Alternative Crosslinker/Byproduct | Cell Line | Cytotoxicity Metric (IC50/EC50/LD50) | Reference |
| BACy Degradation Byproducts | ||||
| N-acryloylcysteamine | - | Data not available | - | |
| Cysteamine | CCRF-CEM | EC50: 88.5 ± 5.1 µM | [1][2] | |
| HaCaT | EC50: 309 µM | [3] | ||
| Non-Reducible Alternative | ||||
| N,N'-methylenebis(acrylamide) (MBA) | Neuronal Cells | ED50: 0.2 mM | [4] | |
| Rat (oral) | LD50: 390 mg/kg | [5] | ||
| Natural Alternative | ||||
| Genipin | - | Reported to be 5,000-10,000 times less cytotoxic than glutaraldehyde | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the processes discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Cytotoxicity Testing | A Comprehensive Guide to ISO 10993-5 [nikoopharmed.com]
- 2. dent.chula.ac.th [dent.chula.ac.th]
- 3. Direct Cell Contact Test - Eurofins Medical Device Testing [eurofins.com]
- 4. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.com]
- 5. namsa.com [namsa.com]
- 6. mddionline.com [mddionline.com]
Performance of N,N'-Bis(acryloyl)cystamine in stimuli-responsive systems compared to other smart polymers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of smart polymers for stimuli-responsive systems, N,N'-Bis(acryloyl)cystamine (BAC) has emerged as a critical building block for creating intelligent materials, particularly for applications in drug delivery. Its defining feature is a disulfide bond at its core, rendering polymers crosslinked with BAC susceptible to cleavage in reducing environments, a condition characteristic of intracellular compartments and tumor microenvironments. This guide provides an objective comparison of the performance of BAC-based systems against other smart polymers, supported by experimental data, to aid in the selection of appropriate materials for research and development.
At a Glance: this compound vs. Other Smart Polymers
This compound is a crosslinking agent that imparts redox-responsiveness to polymer networks. The disulfide bond in BAC can be cleaved by reducing agents such as glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular matrix. This differential provides a targeted release mechanism for therapeutic agents.
Compared to other smart polymer systems, BAC offers a distinct set of advantages and disadvantages:
-
Redox-Responsive Systems (e.g., Diselenide-containing polymers): BAC-based systems are the most widely studied disulfide-containing polymers. While diselenide bonds are also redox-responsive and can be more sensitive to both reduction and oxidation, the biocompatibility and degradation products of disulfide bonds are well-characterized and generally considered safe.
-
pH-Responsive Systems (e.g., Chitosan, Poly(acrylic acid)): These polymers undergo conformational changes in response to pH variations. While effective for targeting acidic tumor microenvironments or for oral drug delivery through the gastrointestinal tract, their responsiveness is not as specific to the intracellular environment as redox-responsive systems.
-
Temperature-Responsive Systems (e.g., Poly(N-isopropylacrylamide)): These polymers exhibit a phase transition at a specific temperature, which can be tuned for triggered drug release. This is advantageous for external triggering or in response to hyperthermia, but lacks the endogenous, disease-specific trigger of redox-responsive systems.
The choice of a smart polymer system ultimately depends on the specific application, the desired release kinetics, and the physiological target.
Performance Comparison: Quantitative Data
The following tables summarize the performance of BAC-based systems in comparison to other smart polymers based on available experimental data.
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer System | Crosslinker/Moiety | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Redox-Responsive | |||||
| Poly(NIPA/HEAA) | This compound (BAC) | Propranolol | - | - | [1] |
| Carboxymethyl Chitosan | This compound (BAC) | Doxorubicin | 15.6 ± 0.12 | 94.77 ± 0.83 | [2] |
| PEO-b-PFMA Micelles | Diselenide-based | Doxorubicin | ~18 | ~90 | [3] |
| pH-Responsive | |||||
| Chitosan Nanogels | Tripolyphosphate | Doxorubicin | - | ~97 | [1] |
| Temperature-Responsive | |||||
| PNIPAM-co-PAAm | - | Curcumin | - | ~65 | [4] |
Table 2: Stimuli-Responsive Drug Release
| Polymer System | Crosslinker/Moiety | Drug | Stimulus | Cumulative Release (%) | Time (h) | Reference |
| Redox-Responsive | ||||||
| NBACA Nanohydrogel | This compound (BAC) | Paclitaxel | 10 mM GSH | ~80 | 24 | [5] |
| NBACA Nanohydrogel | This compound (BAC) | Paclitaxel | No Stimulus | ~25 | 24 | [5] |
| PEO-b-PFMA Micelles | Disulfide-based | Doxorubicin | 10 mM GSH (pH 5.0) | ~65 | 48 | [3] |
| PEO-b-PFMA Micelles | Diselenide-based | Doxorubicin | 10 mM GSH (pH 5.0) | ~78 | 48 | [3] |
| pH-Responsive | ||||||
| Chitosan/Alginate NPs | - | Doxorubicin | pH 5.0 | ~24 | 48 | [6] |
| Chitosan/Alginate NPs | - | Doxorubicin | pH 7.4 | ~64 | 48 | [6] |
| Temperature-Responsive | ||||||
| PNIPAM-co-PAAm | - | Curcumin | 40 °C (pH 5.5) | ~100 | 4 | [4] |
Table 3: Biocompatibility/Cytotoxicity
| Polymer System | Crosslinker/Moiety | Cell Line | Assay | Result | Reference |
| Redox-Responsive | |||||
| NBACA Nanohydrogel | This compound (BAC) | MCF-7 | MTT | Negligible cytotoxicity of blank nanohydrogels | [5] |
| PEO-b-PFMA Micelles | Diselenide-based | HEK-293 | - | Non-toxic | [3] |
| pH-Responsive | |||||
| Chitosan Nanogels | Tripolyphosphate | LNCaP | MTT | Biocompatible | [1] |
| Temperature-Responsive | |||||
| PNIPAM-based hydrogels | - | General | - | Generally considered biocompatible | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the application of BAC-based stimuli-responsive systems, the following diagrams are provided.
Caption: Redox-responsive drug release from a BAC-crosslinked hydrogel.
Caption: General experimental workflow for evaluating BAC-based hydrogels.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Synthesis of BAC-Crosslinked Polyacrylamide Hydrogel
This protocol is a general procedure for the synthesis of a BAC-crosslinked polyacrylamide hydrogel.
Materials:
-
Acrylamide (monomer)
-
This compound (BAC) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized (DI) water
Procedure:
-
In a reaction vessel, dissolve a specific amount of acrylamide monomer and BAC crosslinker in DI water.
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add APS initiator to the solution and mix gently.
-
Add TEMED accelerator to the solution to initiate the polymerization reaction.
-
Immediately pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-2 hours) until a solid hydrogel is formed.
-
After polymerization, immerse the hydrogel in a large volume of DI water to remove any unreacted monomers, crosslinkers, and initiator. The water should be changed periodically over 24-48 hours.
-
The purified hydrogel can then be used for further experiments.
Determination of Swelling Ratio
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.
Materials:
-
Synthesized hydrogel
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Analytical balance
Procedure:
-
Take a pre-weighed, dried hydrogel sample (Wd).
-
Immerse the hydrogel sample in a beaker containing a sufficient volume of the desired swelling medium (e.g., PBS at pH 7.4).
-
At predetermined time intervals, remove the hydrogel from the medium.
-
Gently blot the surface of the hydrogel with a lint-free wipe to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Continue the measurements until the hydrogel reaches a constant weight, indicating equilibrium swelling.
In Vitro Drug Release Study
This protocol describes a typical method for evaluating the release of a drug from a hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Release medium (e.g., PBS at pH 7.4)
-
Reducing agent (e.g., Glutathione - GSH), if applicable
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a suitable container (e.g., a vial or a dialysis bag).
-
For redox-responsive studies, prepare two sets of experiments: one with the release medium only (control) and another with the release medium containing a specific concentration of a reducing agent (e.g., 10 mM GSH).
-
Place the containers in a shaking incubator or water bath set at a physiological temperature (37 °C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant total volume.
-
Analyze the concentration of the drug in the withdrawn aliquots using a pre-calibrated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of materials.
Materials:
-
Relevant cell line (e.g., MCF-7, HEK-293)
-
Cell culture medium
-
Sterile hydrogel samples (or extracts)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Prepare different concentrations of the sterile hydrogel samples (or extracts of the hydrogels).
-
Remove the old medium from the wells and add the medium containing the different concentrations of the hydrogel samples. Include a control group with only fresh medium.
-
Incubate the cells with the hydrogel samples for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium containing the samples and add the MTT solution to each well.
-
Incubate the plate for a few hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals, resulting in a purple solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control group.
Conclusion
This compound is a versatile and effective crosslinker for the development of redox-responsive smart polymers. Its ability to create hydrogels that degrade in the presence of intracellular reducing agents makes it a valuable tool for targeted drug delivery, particularly in oncology. While direct quantitative comparisons with other classes of smart polymers are not always available in the literature, the data presented in this guide demonstrates the high performance of BAC-based systems in terms of drug loading, stimuli-responsive release, and biocompatibility. The choice between BAC and other smart polymers will depend on the specific therapeutic goal and the desired triggering mechanism. The detailed experimental protocols provided herein should facilitate further research and development in this promising field.
References
- 1. Designing and Comparison of Two Types of Chitosan Nanogels for Doxorubicine Delivery [mjms.modares.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Co-delivery of doxorubicin and hydroxychloroquine via chitosan/alginate nanoparticles for blocking autophagy and enhancing chemotherapy in breast cancer therapy [frontiersin.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Self-Healing Efficiency of N,N'-Bis(acryloyl)cystamine-Based Materials
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the validation of self-healing materials, comparing N,N'-Bis(acryloyl)cystamine (BAC)-based systems with prominent alternatives through experimental data and detailed protocols.
The quest for intelligent materials that can autonomously repair damage has led to the development of various self-healing polymers. Among these, materials based on this compound (BAC) are gaining significant attention due to their inherent ability to self-heal through the reversible cleavage and reformation of disulfide bonds. This guide provides an objective comparison of the self-healing efficiency of BAC-based materials against other common self-healing systems, supported by quantitative data and detailed experimental methodologies.
Performance Comparison of Self-Healing Materials
The efficacy of a self-healing material is primarily quantified by its ability to recover its mechanical properties after damage. The following table summarizes the self-healing efficiency of BAC-based materials in comparison to two other widely studied self-healing systems: those based on Diels-Alder reactions and hydrogen bonds.
| Material Type | Self-Healing Chemistry | Healing Conditions | Healing Time | Healing Efficiency (Tensile Strength Recovery) |
| BAC-Based Hydrogel | Disulfide Bond Exchange | Near-Infrared (NIR) Light Irradiation | 10 minutes | ~80.8%[1] |
| Diels-Alder Polymer | [4+2] Cycloaddition | Thermal (e.g., 80-130 °C) | Varies (hours) | Up to 85.4% (fracture toughness), 89.2% (flexural strength) |
| Hydrogen Bond-Based Polymer | Reversible Hydrogen Bonding | Room Temperature or Mild Heating | Varies (minutes to hours) | Up to 93% and approaching 100% in some systems |
The Mechanism of Self-Healing in BAC-Based Materials
The self-healing capability of BAC-based materials stems from the dynamic nature of the disulfide bonds (-S-S-) within the crosslinker. When the material is damaged, these bonds can break. Upon bringing the fractured surfaces into contact, the disulfide bonds can reform through a disulfide exchange reaction, often triggered by an external stimulus such as light, heat, or a change in redox environment. This process re-establishes the crosslinked network, restoring the material's integrity and mechanical properties.
Experimental Protocols for Validating Self-Healing Efficiency
Accurate and reproducible evaluation of self-healing efficiency is critical for comparing different materials. Below are detailed protocols for key experiments.
Tensile Testing for Mechanical Property Recovery
This protocol determines the extent to which a material recovers its original tensile strength after being damaged and healed.
a. Sample Preparation:
-
Prepare dumbbell-shaped specimens of the hydrogel according to standard specifications (e.g., ASTM D638).
-
Measure the initial dimensions (width and thickness) of the gauge section of each specimen.
b. Initial Tensile Test:
-
Mount an intact specimen in a universal testing machine.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the specimen fractures.
-
Record the stress-strain curve and determine the ultimate tensile strength (σ_original).
c. Damage and Healing:
-
Completely cut a new specimen in half at the center of the gauge section with a sharp blade.
-
Bring the two fractured surfaces back into intimate contact.
-
Apply the specific healing stimulus (e.g., for the PAM/BA-Ag@PDA hydrogel, irradiate with NIR light at a specific power density for a defined duration) under controlled temperature and humidity.[1]
d. Tensile Test of Healed Sample:
-
After the designated healing time, mount the healed specimen in the universal testing machine.
-
Perform the tensile test under the same conditions as the original sample.
-
Record the stress-strain curve and determine the ultimate tensile strength of the healed sample (σ_healed).
e. Calculation of Healing Efficiency (η): η (%) = (σ_healed / σ_original) x 100
Rheological Analysis for Viscoelastic Property Recovery
Rheology provides insights into the recovery of the material's network structure and viscoelastic properties.
a. Sample Preparation:
-
Prepare disk-shaped samples of the hydrogel with a diameter and thickness suitable for the rheometer's parallel plate geometry.
b. Initial Rheological Measurement:
-
Place an intact sample on the rheometer plate.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the initial storage modulus (G'_original) and loss modulus (G''_original).
c. In-situ Damage and Healing:
-
Apply a large amplitude oscillatory shear (e.g., high strain) to break down the hydrogel network structure.
-
Reduce the strain to a small value within the linear viscoelastic region and monitor the recovery of G' and G'' over time under the specific healing conditions.
d. Calculation of Rheological Recovery: Recovery (%) = (G'_recovered / G'_original) x 100
Morphological Observation of Healing
Microscopy is used to visually confirm the closure of a crack or scratch.
a. Sample Preparation:
-
Prepare a thin film or a block of the hydrogel.
b. Damage:
-
Create a well-defined scratch on the surface of the hydrogel using a scalpel or a needle.
c. Healing and Observation:
-
Place the sample under the specified healing conditions.
-
Periodically observe the scratched area using an optical microscope or a scanning electron microscope (SEM) to monitor the closure of the scratch over time.
General Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the self-healing efficiency of a polymer.
Conclusion
This compound-based materials present a compelling option for creating self-healing systems, with demonstrated high healing efficiencies achievable in short timeframes under specific stimuli. The disulfide exchange mechanism provides a robust and repeatable healing process. When compared to other intrinsic self-healing chemistries like Diels-Alder reactions and hydrogen bonding, BAC-based materials offer a unique set of properties, particularly the potential for triggered healing through various stimuli. The choice of the optimal self-healing material will ultimately depend on the specific application requirements, including the desired mechanical properties, healing conditions, and biocompatibility. The experimental protocols outlined in this guide provide a standardized framework for the accurate and reliable evaluation and comparison of these advanced materials.
References
Safety Operating Guide
Safe Disposal of N,N'-Bis(acryloyl)cystamine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N,N'-Bis(acryloyl)cystamine, a common cross-linking agent in polyacrylamide gel electrophoresis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, its disposal must be managed with care and in accordance with all applicable local, national, and international regulations.[1]
I. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | In case of dust, use a NIOSH-approved respirator.[3] |
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spread of the spilled solid.
-
Clean-up: Carefully sweep up the spilled this compound.[1][3] Avoid generating dust.[1][3]
-
Collection: Place the swept-up material into a suitable, clearly labeled, and closed container for disposal.[1][3]
III. Disposal Procedure
The disposal of this compound and its contaminated materials must be handled as hazardous waste.[1]
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated and properly labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Engage a Licensed Waste Disposal Service:
-
Environmental Precautions:
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Prevent any release of the chemical into the environment.[1]
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N,N'-Bis(acryloyl)cystamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of N,N'-Bis(acryloyl)cystamine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This document offers procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment (PPE), handling, storage, and disposal.
Hazard Overview
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] It is a solid, and airborne dust presents an inhalation hazard.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber gloves. For extended contact, Butyl rubber is recommended. Always double glove.[6] |
| Eye and Face Protection | Safety glasses with side shields | Chemical safety goggles. A face shield is recommended if there is a potential for splashing.[4] |
| Respiratory Protection | Use in a well-ventilated area | A NIOSH-approved N95 dust mask should be worn when handling the powder.[6] If working outside a fume hood or with large quantities, a respirator with a particulate filter is recommended. |
| Skin and Body Protection | Lab coat | A fully buttoned lab coat is required.[7] For tasks with a higher risk of exposure, a chemically resistant gown is recommended. |
Important Note on Glove Selection:
No specific permeation data for this compound is available. The recommendations provided are based on data for acrylamide, a related compound. It is crucial to understand that breakthrough times can be affected by glove thickness, chemical concentration, temperature, and frequency of exposure.[4] Always inspect gloves before use and change them immediately if contamination is suspected. For incidental contact, nitrile gloves are often used, but for extended contact, more robust options like butyl rubber should be considered.[6]
Occupational Exposure Limits
There are no established specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) for this compound. However, due to its irritant properties and the hazards associated with the related compound acrylamide, exposure should be minimized to the lowest achievable level.
For context, the OELs for acrylamide are provided below. These should be used as a conservative reference for risk assessment until specific data for this compound becomes available.
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| MIOSHA | 0.03 mg/m³ (PEL)[7] |
| ACGIH | 0.03 mg/m³ (TLV)[7] |
Safe Handling and Storage
Operational Plan:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.[1]
-
The manufacturer recommends storing the material in a freezer.[1][4]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[1]
-
Store under an inert atmosphere for enhanced stability.[2]
Disposal Plan
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Contaminated Materials: Used gloves, bench paper, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]
Spill Response Plan
In the event of a spill, follow the procedures outlined below.
Caption: Workflow for handling a solid chemical spill.
By implementing these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before working with any chemical.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C10H16N2O2S2 | CID 100602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. researchgate.net [researchgate.net]
- 6. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
